molecular formula C16H22O8S B3256009 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose CAS No. 26275-20-7

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose

Cat. No.: B3256009
CAS No.: 26275-20-7
M. Wt: 374.4 g/mol
InChI Key: YOQAMHMOGSSLIX-UHFFFAOYSA-N
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Description

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose (CAS 26275-20-7) is a protected carbohydrate derivative that serves as a versatile chiral building block and key intermediate in synthetic organic chemistry. Its primary research value lies in its application as a precursor for the synthesis of biologically active molecules, particularly iminosugars, which are important for investigating glycosidase inhibition . The compound features a reactive primary O-tosylate group, which can be regioselectively displaced by various nucleophiles, such as azide ions, in an SN2 reaction to introduce nitrogen functionality for further derivatization . This strategic modification, starting from a D-glucose derivative protected with a single isopropylidene group, enables efficient routes to high Fsp3 index natural-product analogues while minimizing the use of multiple protecting groups . This reagent is also instrumental in the synthesis of thio-sugar analogues and anhydro-sugars, providing a pathway to novel carbohydrate-based structures with potential antimicrobial properties . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8S/c1-9-4-6-10(7-5-9)25(19,20)21-8-11(17)13-12(18)14-15(22-13)24-16(2,3)23-14/h4-7,11-15,17-18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQAMHMOGSSLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2C(C3C(O2)OC(O3)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Chemical Structure, Regioselective Synthesis, and Applications of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose

Executive Summary

In advanced carbohydrate chemistry and drug development, the strategic use of protecting groups is paramount for achieving regioselective modifications. 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose stands as a quintessential intermediate in this domain[1]. By locking the C-1 and C-2 hydroxyls of D-glucose into an acetonide ring and activating the primary C-6 hydroxyl with a highly reactive p-toluenesulfonyl (tosyl) leaving group, this molecule provides a controlled, predictable scaffold. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its downstream applications in synthesizing iminosugars and radiotracers.

Chemical Identity & Structural Properties

The utility of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose stems from its structural dichotomy: the robust, acid-labile 1,2-O-isopropylidene protecting group ensures the furanose ring remains stable under basic and nucleophilic conditions, while the 6-O-tosyl group primes the molecule for SN2 displacement[1].

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name [(2R)-2-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate
CAS Number 26275-20-7
Molecular Formula C16H22O8S
Molecular Weight 374.41 g/mol
Melting Point 107–109 °C
Appearance White Crystalline Solid
Solubility Highly soluble in DMSO, MeOH, DMF, DCM, and EtOAc
Purity Standard Min. 98% (Verified via 1H-NMR)

Data sourced from authoritative chemical catalogs[1].

Mechanistic Insights: Regioselective Synthesis Protocol

The synthesis of this compound relies on the kinetic differentiation between primary and secondary hydroxyl groups. We begin with 1,2-O-Isopropylidene-α-D-glucofuranose (Monoacetone glucose, CAS: 18549-40-1). The goal is to selectively tosylate the C-6 primary alcohol without cross-reacting with the C-3 or C-5 secondary alcohols[2].

Step-by-Step Methodology & Causal Logic

1. Preparation of the Reaction Matrix:

  • Action: Dissolve 1.0 equivalent of 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine under an inert argon atmosphere.

  • Causality: Pyridine plays a dual role. It acts as the primary solvent and as an acid scavenger. More importantly, it reacts with p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic N-tosylpyridinium intermediate, which accelerates the transfer of the tosyl group to the carbohydrate[3].

2. Kinetic Temperature Control:

  • Action: Cool the reaction vessel strictly to 0 °C using an ice-water bath before adding 1.1 equivalents of TsCl portion-wise.

  • Causality: Temperature control is the linchpin of regioselectivity. The primary hydroxyl at C-6 is sterically unhindered compared to the secondary hydroxyls at C-3 and C-5. At 0 °C, the activation energy threshold restricts the reaction strictly to the C-6 position, preventing the formation of unwanted di- or tri-tosylated byproducts[2].

3. Reaction Progression & Self-Validation:

  • Action: Stir at 0 °C for 2 hours, then allow the mixture to gradually warm to room temperature over 24–48 hours.

  • Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Ethyl Acetate (3:2) solvent system. The protocol is self-validating: the reaction is deemed complete only when the highly polar starting material spot completely disappears, replaced by a single, less polar product spot[2].

4. Quenching and Phase Extraction:

  • Action: Pour the mixture onto crushed ice to quench unreacted TsCl, then extract with Dichloromethane (3x 40 mL).

  • Causality: The ice quench immediately halts the reaction kinetics and hydrolyzes residual TsCl into water-soluble p-toluenesulfonic acid.

5. Purification via Sequential Washing (Critical Step):

  • Action: Wash the combined organic layers with cold 2M H2SO4, followed immediately by saturated NaHCO3, and finally brine.

  • Causality: The cold H2SO4 wash protonates the residual pyridine, converting it into a water-soluble pyridinium sulfate salt that is easily removed in the aqueous phase[2]. The immediate NaHCO3 wash is a mandatory self-correcting step; it neutralizes any residual acid, preventing the catastrophic acid-catalyzed deprotection of the acid-labile 1,2-O-isopropylidene acetonide group.

  • Final Isolation: Dry over anhydrous MgSO4, filter, and evaporate under reduced pressure to yield a syrup that crystallizes into a white solid upon standing (Typical yield: 65-75%)[2].

Strategic Applications in Advanced Therapeutics

The 6-O-tosyl group transforms the carbohydrate into a highly reactive electrophile, opening pathways for complex drug development.

  • Radiochemistry & PET Imaging: The tosylate is an exceptional leaving group for nucleophilic fluorination. Displacement using [18F]fluoride (often with Kryptofix 2.22/K2CO3) allows for the synthesis of 6-[18F]fluoro-deoxyglucose derivatives. These are critical precursors in the formulation of Positron Emission Tomography (PET) radiotracers used in neurochemical imaging and oncology.

  • Iminosugars & Anthelmintics: By displacing the tosylate with sodium azide (NaN3) or thioacetates, researchers can synthesize 3-azido-3-deoxy-1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose intermediates[4]. Subsequent reduction and intramolecular cyclization yield polyhydroxylated pyrrolidines (iminosugars) and thiosugars. These compounds are potent glycosidase inhibitors, currently under intense investigation for their anticancer properties (e.g., Boron Neutron Capture Therapy) and as novel anthelmintic agents against filarial infections[2][4].

Pathway Visualization

SynthesisPathway N1 D-Glucose N2 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose N1->N2 Acetone, H2SO4 (Acetalization) N3 1,2-O-Isopropylidene- α-D-glucofuranose N2->N3 H2O, H+ (Selective Hydrolysis) N4 1,2-O-Isopropylidene- 6-O-tosyl-α-D-glucofuranose N3->N4 TsCl, Pyridine, 0°C (Regioselective Tosylation) N5 6-Deoxy-6-Fluoro Sugars (e.g., 18F Radiotracers) N4->N5 [18F]KF/K2CO3 (Nucleophilic Substitution) N6 Iminosugars & Thio-sugars N4->N6 NaN3 or Na2S (Displacement & Cyclization)

Synthetic pathway and downstream applications of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose.

References

  • [1] Title: 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose, Min. 98% - 26275-20-7 - IG197 Source: Synthose URL:

  • Title: 1,2-O-Isopropylidene-a-D-glucofuranose 98% Source: Sigma-Aldrich URL:

  • [2] Title: The Synthesis of Novel Monosaccharides as Potential Anthelmintics Source: UCL Discovery URL:

  • Title: Precursor for 6-[18F]FDG alpha-D-Glucofuranose Source: ABX advanced biochemical compounds GmbH URL:

  • [4] Title: Borylated Five-Membered Ring Iminosugars: Synthesis, Spectroscopic Analysis, and Biological Evaluation Source: National Institutes of Health (PMC) URL:

  • [3] Title: The Synthesis of Novel Monosaccharides as Potential Anthelmintics (Regioselectivity) Source: UCL Discovery URL:

Sources

The Strategic Role of 6-O-Tosyl-Glucofuranose in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Synthetic Utility of 6-O-Tosyl-Glucofuranose Derivatives: An NMR-Driven Technical Guide

In the development of carbohydrate-based therapeutics, nucleoside analogs, and chiral ligands, the controlled functionalization of specific hydroxyl groups on a sugar scaffold is paramount. The derivative 1,2-O-isopropylidene-α-D-glucofuranose serves as a highly versatile building block. By leveraging the differential reactivity between primary and secondary alcohols, researchers can selectively activate the primary C-6 position using a p-toluenesulfonyl (tosyl) group[1]. This transformation converts a poor leaving group (hydroxyl) into an excellent one (tosylate), paving the way for downstream nucleophilic substitutions to yield azido, amino, and triazole-functionalized glycoconjugates[2][3].

Protocol & Mechanistic Rationale: Synthesis of the 6-O-Tosyl Scaffold

The synthesis of 6-O-tosyl-glucofuranose derivatives relies on precise thermodynamic and kinetic control to ensure regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the 1,2-O-isopropylidene-α-D-glucofuranose derivative (e.g., 3-O-propyl-1,2-O-isopropylidene-α-D-glucofuranose) in anhydrous pyridine.

  • Activation: Cool the stirring solution to 0 °C under an inert argon or nitrogen atmosphere.

  • Reagent Addition: Add 1.0 to 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise to the cooled solution.

  • Propagation: Allow the reaction mixture to stir continuously between 5 °C and 10 °C for 12 hours.

  • Isolation: Monitor completion via Thin Layer Chromatography (TLC). Once complete, concentrate the mixture in vacuo and purify the crude viscous liquid via flash column chromatography to afford the pure 6-O-tosyl sugar.

Causality & Self-Validating System: Every choice in this protocol is driven by mechanistic necessity. Pyridine acts as a dual-purpose reagent: it is both the solvent and a nucleophilic catalyst. It reacts with TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which accelerates the reaction. Crucially, pyridine also functions as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the acidic hydrolysis of the highly acid-sensitive 1,2-O-isopropylidene acetal protecting group.

The strict temperature control (0–10 °C) ensures that the bulky TsCl reagent selectively attacks the less sterically hindered primary alcohol at C-6, leaving any unprotected secondary alcohols intact. This protocol is a self-validating system : successful functionalization is immediately evident on TLC by a significant increase in the retention factor (


), caused by the loss of a polar hydroxyl group and the addition of a lipophilic aromatic ring. This physical shift is then definitively proven by NMR spectroscopy.

Quantitative Data Presentation: NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute confirmation of the structural integrity and stereochemistry of the synthesized derivatives. The tables below summarize the characteristic


H and 

C NMR spectral data for a representative derivative, 3-O-propyl-1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose, recorded in CDCl

[1].
Table 1: H NMR Assignments (300 MHz, CDCl )
Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Mechanistic Assignment & Causality
Ar-H (Tosyl) 7.80, 7.35d, d8.4, 7.8Aromatic protons of the p-toluenesulfonyl group. Highly deshielded by the electron-withdrawing sulfonyl moiety.
H-1 5.86d3.6Anomeric proton. It is the most deshielded aliphatic proton due to the inductive effects of two adjacent electronegative oxygen atoms (ring and acetal). The 3.6 Hz coupling constant confirms the cis relationship with H-2 (dihedral angle ~40°).
H-2 4.53d3.6Proton on C-2, coupled directly with the anomeric H-1 proton.
H-3, H-4, H-5 4.28 – 3.96m-Core furanose ring protons. Overlapping multiplets typical of rigid carbohydrate scaffolds.
H-6a, H-6b 3.61 – 3.40m-Methylene protons adjacent to the tosyl group. Shifted downfield relative to an unprotected primary alcohol.
Ts-CH

2.45s-Diagnostic methyl group on the aromatic tosyl ring.
CMe

1.46, 1.30s, s-Isopropylidene methyl protons, confirming the acetal protecting group remains intact.
Table 2: C NMR Assignments (75 MHz, CDCl )
CarbonChemical Shift (δ, ppm)Mechanistic Assignment & Causality
C-Ar (Tosyl) 145.0, 132.5, 129.9, 128.1Aromatic carbons. The quaternary carbons (C-S and C-CH

) appear at 145.0 and 132.5 ppm.
C-Acetal 111.8Quaternary acetal carbon of the isopropylidene group.
C-1 105.0Anomeric carbon. Its position >100 ppm is highly characteristic of the furanose ring structure.
C-2, C-3, C-4, C-5 82.7, 82.0, 79.0, 72.2Furanose ring carbons. The specific shifts depend on the 3-O-substitution.
C-6 67.5Primary carbon bearing the tosyl group. The attachment of the sulfonate ester causes a distinct downfield shift from ~61 ppm (free OH) to 67.5 ppm.
Aliphatic CH

26.6, 26.1, 21.5Methyl carbons of the isopropylidene group and the tosyl group (21.5 ppm).

Downstream Workflow: Activating the C-6 Position

Once the C-6 position is tosylated, the molecule is primed for nucleophilic attack. A standard downstream workflow involves reacting the 6-O-tosyl derivative with sodium azide (NaN


) in DMF at elevated temperatures (115 °C) to yield a 6-azido-6-deoxy sugar[1]. This azide intermediate is a critical branching point: it can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole-linked pharmacophores[1], or it can be subjected to Staudinger reduction (using PPh

) to form an amine, which is subsequently condensed with aldehydes to synthesize chiral Schiff base ligands[2][3].

Workflow A D-Glucose B 1,2-O-Isopropylidene- α-D-glucofuranose A->B Acetone, H2SO4 (Acetalation) C 6-O-Tosyl Derivative (Target Intermediate) B->C TsCl, Pyridine, 0°C (Selective Tosylation) D 6-Azido-6-deoxy Sugar C->D NaN3, DMF, 115°C (SN2 Displacement) E Triazole Derivatives (via CuAAC) D->E Alkyne, Cu(I) (Click Chemistry) F Schiff Base Ligands (via Reduction/Condensation) D->F PPh3 then Aldehyde (Staudinger/Imine Formation)

Synthetic workflow from D-glucose to functionalized derivatives via the 6-O-tosyl intermediate.

References

  • RSC Advances : Design and synthesis of novel C- and O-glycosylated morpholine fused 1,5-triazoles. Royal Society of Chemistry. 1

  • Synthesis, characterization, and antimicrobial activities of novel monosaccharide-containing Schiff base ligands : TÜBİTAK Academic Journals. 2

  • Synthesis, characterization, and antimicrobial activities of novel monosaccharide-containing Schiff base ligands : ResearchGate. 3

Sources

Technical Guide: The Role of 6-O-Tosyl Group in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In carbohydrate chemistry, the selective modification of the primary hydroxyl group at the C-6 position is a foundational strategy for synthesizing rare sugars, amino sugars, and deoxy sugars. The 6-O-tosyl (p-toluenesulfonyl) group serves as a critical activation intermediate, converting a chemically inert hydroxyl group into a potent leaving group capable of undergoing nucleophilic substitution (


).

This guide provides a rigorous technical analysis of the 6-O-tosyl group, detailing its mechanistic advantages, regioselective installation, and applications in complex synthesis. It includes validated experimental protocols and troubleshooting frameworks designed for professional application.

Mechanistic Principles & Comparative Analysis

The Activation Logic

Native hydroxyl groups are poor leaving groups (


 is a strong base).[1] To facilitate substitution, the hydroxyl must be converted into a species that stabilizes the negative charge upon departure.[2] The tosyl group achieves this via resonance delocalization across the sulfonyl moiety and the aromatic ring.[2]

Key Properties:

  • Regioselectivity: The primary hydroxyl at C-6 is sterically more accessible than secondary hydroxyls (C-2, C-3, C-4), allowing for selective tosylation without extensive protecting group manipulation.

  • UV Detectability: Unlike the methanesulfonyl (mesyl) group, the tosyl group possesses a UV chromophore (

    
     nm), significantly simplifying reaction monitoring via TLC and HPLC.
    
  • Crystallinity: Tosyl derivatives often form stable crystalline solids, aiding purification compared to the frequently oily mesylates.

Leaving Group Comparison

The choice of sulfonate leaving group dictates reaction kinetics and stability.[3]

FeatureTosylate (-OTs)Mesylate (-OMs)Triflate (-OTf)
Relative Reactivity (

)
1 (Reference)~0.6 (Slightly Slower)~10,000 (Fast)
Leaving Group Ability Good (

conj. acid -2.[4]8)
Good (

conj. acid -1.9)
Excellent (

conj.[2] acid -14)
Steric Bulk High (Selectivity aid)LowMedium
Stability High (Stable solid)ModerateLow (Hydrolysis prone)
Primary Application General

, Regioselective protection
Sterically crowded sitesDifficult substrates

Reaction Pathways & Signaling

The 6-O-tosyl group acts as a "switch," diverting the carbohydrate substrate into one of three major pathways depending on the reagents applied.

ReactionPathways Figure 1: Divergent Synthetic Pathways from 6-O-Tosyl Glucose Start Methyl α-D-Glucopyranoside Inter 6-O-Tosyl Intermediate (Activated C-6) Start->Inter TsCl, Pyridine 0°C to RT (Regioselective) Prod1 6-Azido-6-deoxy-glucose (Precursor to 6-Amino) Inter->Prod1 NaN3, DMF SN2 Displacement Prod2 6-Deoxy-glucose (Quinovose deriv.) Inter->Prod2 LiAlH4 or NaBH4 Hydride Reduction Prod3 3,6-Anhydro-glucose (Bicyclic Scaffold) Inter->Prod3 NaOMe or TBAF Intramolecular Attack (OH-3)

Figure 1: The 6-O-tosyl intermediate enables access to amino sugars, deoxy sugars, and anhydro bridges depending on the nucleophile and basicity of the environment.

Experimental Protocols

Protocol A: Regioselective 6-O-Tosylation of Methyl -D-Glucopyranoside

Objective: Selectively functionalize the primary C-6 hydroxyl in the presence of three secondary hydroxyls.

Materials:

  • Methyl

    
    -D-glucopyranoside (1.0 eq)
    
  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[2]

  • Anhydrous Pyridine (Solvent/Base)

  • Dichloromethane (DCM) for extraction[5]

Step-by-Step Methodology:

  • Preparation: Dissolve methyl

    
    -D-glucopyranoside in anhydrous pyridine (10 mL per gram of sugar) in a round-bottom flask under an inert atmosphere (
    
    
    
    ).
    • Expert Insight: Pyridine acts as both the solvent and the acid scavenger (neutralizing HCl). Ensure pyridine is dry to prevent hydrolysis of TsCl.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add TsCl (1.2 eq) portion-wise over 15 minutes.

    • Causality: Low temperature is crucial to maximize kinetic control, favoring the faster reaction at the primary C-6 position over secondary positions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via TLC (DCM:MeOH 9:1). The product will appear as a UV-active spot (

    
    ).
    
  • Quench: Add a small amount of water (2 mL) and stir for 15 minutes to hydrolyze excess TsCl.

  • Workup (Critical):

    • Evaporate the bulk of pyridine under reduced pressure (rotary evaporator).

    • Dissolve the residue in DCM and wash sequentially with:

      • 1M HCl (to remove residual pyridine as pyridinium salt).

      • Saturated

        
         (to neutralize acid).
        
      • Brine.[2]

    • Note: Complete removal of pyridine is essential for the stability of the tosylate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, DCM

    
     5% MeOH/DCM).
    
Protocol B: Nucleophilic Displacement (Synthesis of 6-Azido Derivative)

Objective: Displacement of the tosyl group to form a 6-azido-6-deoxy sugar (precursor to amino sugars).

Methodology:

  • Dissolve the 6-O-tosyl sugar (from Protocol A) in anhydrous DMF (0.1 M concentration).

  • Add Sodium Azide (

    
    )  (5.0 eq).
    
    • Safety:

      
       is toxic and can form explosive hydrazoic acid with acids. Do not use halogenated solvents (DCM) here to avoid forming explosive di-azido-methane.
      
  • Heat the mixture to 80°C for 6–12 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water (to remove DMF). Dry over

    
     and concentrate.
    

Critical Troubleshooting: The 3,6-Anhydro Trap

A common failure mode in 6-O-tosyl chemistry is the unintended formation of 3,6-anhydro sugars .

  • Mechanism: If the reaction conditions are too basic (e.g., using NaH or NaOMe), the deprotonated hydroxyl at C-3 can act as an intramolecular nucleophile, attacking C-6 and displacing the tosylate. This forms a bicyclic 3,6-anhydro bridge.

  • Prevention: Use non-basic nucleophiles (e.g.,

    
    , KSCN) or buffered conditions.
    
  • Exploitation: If the anhydro sugar is the desired product (e.g., for synthesizing rare bicyclic scaffolds), use TBAF (Tetrabutylammonium fluoride) .[4] Recent studies indicate catalytic TBAF with

    
     efficiently promotes this cyclization under mild conditions [1, 4].
    
Workflow Visualization: Synthesis & Purification Logic

Workflow Figure 2: Regioselective Tosylation Workflow Step1 Dissolve Sugar in Pyridine (Anhydrous) Step2 Add TsCl at 0°C (Kinetic Control) Step1->Step2 Step3 Stir RT (12-18h) Monitor TLC (UV Active) Step2->Step3 Step4 Workup: Acid Wash (HCl) Remove Pyridine Step3->Step4 Step5 Purification Recrystallization or Column Step4->Step5

Figure 2: Operational workflow for isolating pure 6-O-tosyl derivatives.

References

  • Chen, Z., et al. (2025).[4][6] Production of 1,4:3,6-dianhydro-α-D-glucopyranose from methyl 3,6-anhydro-α-D-glucopyranoside. RSC Advances. Link

  • BenchChem. (2025).[2][3][7] Nucleophilic Substitution Reactions Using Tosyl Groups: Protocols and Applications. Link

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Converting Alcohols into Good Leaving Groups. Link

  • Nitz, M., et al. (2020). TBAF Effects 3,6-Anhydro Formation from 6-O-Tosyl Pyranosides. Organic Letters. Link

  • Robins, M. J., et al. (1996). Efficient Removal of Sugar O-Tosyl Groups...[8]. Journal of Organic Chemistry.[6] Link

Sources

Stability & Selective Manipulation of Isopropylidene Acetal Protecting Groups in Tosyl Glucose Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic manipulation of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose is a cornerstone technique in carbohydrate chemistry, particularly for synthesizing rare sugars (e.g., D-allose, 3-deoxy-3-fluoro-D-glucose) and nucleoside analogs.[1][2] The utility of this scaffold relies on the orthogonal stability of its three protecting groups: the acid-labile 5,6-isopropylidene acetal (exocyclic), the more robust 1,2-isopropylidene acetal (fused), and the base-stable/nucleophile-labile 3-O-tosyl group.[1][2]

This guide provides a technical deep-dive into the stability profiles, mechanistic underpinnings, and validated protocols for the selective deprotection and functionalization of this derivative.

Part 1: Mechanistic Foundations[1][2]

Structural Hierarchy of Lability

The reactivity difference between the two acetal groups is governed by ring strain and steric environment:

  • 5,6-O-Isopropylidene (Exocyclic): This acetal forms a five-membered dioxolane ring on the exocyclic side chain.[1][2] It is significantly more labile to acid hydrolysis because its cleavage relieves steric crowding without disrupting the core furanose ring stability.

  • 1,2-O-Isopropylidene (Fused): This acetal is cis-fused to the furanose ring.[1][2] Hydrolysis of this group is energetically more demanding as it exposes the anomeric center (C1), leading to mutarotation and potential ring opening.

  • 3-O-Tosyl Group (Electronic Effect): The p-toluenesulfonyl group at C3 is strongly electron-withdrawing.[1][2] While it primarily serves as a leaving group for nucleophilic substitution, its inductive effect slightly stabilizes the adjacent acetals against acid hydrolysis compared to the unsubstituted diacetone glucose. However, the relative order of lability (

    
    ) remains unchanged.
    
Stability Matrix

The following table summarizes the stability of the functional groups under standard synthetic conditions.

Reagent ClassCondition5,6-Acetal1,2-Acetal3-O-TosylResult
Acid (Mild) 60% AcOH, RTHydrolyzed StableStableSelective 5,6-deprotection
Acid (Strong) dilute H₂SO₄, HeatHydrolyzedHydrolyzed StableComplete deprotection to Glucose
Base Pyridine / NaHCO₃StableStableStableSafe for workup/handling
Nucleophile Azide / FluorideStableStableDisplaced Sₙ2 Substitution (Inversion at C3)
Reducing Agent Na/NaphthaleneStableStableCleaved Regeneration of C3-OH

Part 2: Visualized Reaction Workflows

Synthesis and Selective Hydrolysis Pathway

The following diagram illustrates the conversion of D-Glucose to the 3-O-tosyl derivative and the subsequent selective hydrolysis.

ReactionPathway Glucose D-Glucose DAG Diacetone Glucose (1,2:5,6-di-O-isopropylidene) Glucose->DAG Acetone, H2SO4 (Thermodynamic Control) TosylDAG 3-O-Tosyl-DAG (Target Intermediate) DAG->TosylDAG TsCl, Pyridine RT, 24-48h MonoAcetal 1,2-O-Isopropylidene- 3-O-tosyl-glucofuranose TosylDAG->MonoAcetal 60% AcOH Selective Hydrolysis Allo 3-Substituted Allose Derivative TosylDAG->Allo Nucleophile (Nu-) Sn2 Inversion MonoAcetal->Allo Nu- (if 5,6-diol needed)

Figure 1: Synthetic workflow from D-Glucose to selectively deprotected tosyl derivatives.

Stability Logic Tree

This decision tree aids in selecting reaction conditions to preserve specific groups.

StabilityLogic Start Start: 3-O-Tosyl-DAG Condition Select Condition Start->Condition Acid Acidic Media Condition->Acid BaseNu Basic / Nucleophilic Condition->BaseNu MildAcid Mild Acid (AcOH, RT) Acid->MildAcid StrongAcid Strong Acid (HCl/H2SO4, Heat) Acid->StrongAcid NuAttack Nucleophilic Attack (N3-, F-, etc.) BaseNu->NuAttack BaseWorkup Basic Workup (NaHCO3, Pyridine) BaseNu->BaseWorkup Result1 Product: 1,2-Acetal-3-Tosyl (5,6 cleaved) MildAcid->Result1 Result2 Product: Free Sugar (All acetals cleaved) StrongAcid->Result2 Result3 Product: 3-Substituted (Inversion at C3) NuAttack->Result3 Result4 No Change (Stable) BaseWorkup->Result4

Figure 2: Stability logic for determining reaction outcomes based on conditions.

Part 3: Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose

Principle: The C3 hydroxyl is sterically hindered.[1][2] Using pyridine as both solvent and base drives the reaction while neutralizing the HCl byproduct.

  • Reagents: Diacetone glucose (10.0 g, 38.4 mmol), p-Toluenesulfonyl chloride (11.0 g, 57.6 mmol, 1.5 eq), Anhydrous Pyridine (50 mL).

  • Procedure:

    • Dissolve diacetone glucose in anhydrous pyridine in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add TsCl portion-wise over 15 minutes to avoid an exotherm.

    • Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Pour the reaction mixture into ice-water (300 mL) with vigorous stirring. The product often precipitates as a white solid or oil.

    • Extract with CH₂Cl₂, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

  • Expected Yield: 75–85%.

  • Data: Melting Point ~120–122°C.

Selective Hydrolysis of the 5,6-Isopropylidene Group

Principle: The 5,6-acetal is hydrolyzed by aqueous acetic acid, leaving the 1,2-acetal and the acid-stable tosyl group intact.[1][2]

  • Reagents: 3-O-Tosyl-diacetone glucose (5.0 g), Acetic Acid (30 mL), Water (20 mL).

  • Procedure:

    • Dissolve the starting material in 60% aqueous acetic acid (50 mL total volume).

    • Stir at ambient temperature (20–25°C) for 12–16 hours.

    • Note: If reaction is slow (due to tosyl group hydrophobicity), mild heating to 40°C is permissible, but do not exceed 50°C to avoid 1,2-acetal cleavage.[2]

    • Monitoring: TLC (EtOAc:Hexane 1:1) will show the disappearance of the starting material (Rf ~0.7) and appearance of the diol (Rf ~0.2).

    • Workup: Concentrate the solution under reduced pressure to remove acetic acid. Co-evaporate with toluene (3x) to remove traces of acid.

    • The residue is typically a syrup that can be crystallized or used directly.

  • Self-Validation: The product should be soluble in water/polar solvents, unlike the starting material. ¹H NMR will show the loss of two methyl singlets (from the 5,6-acetal) while retaining the two methyl singlets from the 1,2-acetal.[2]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Tosyl group induces hydrophobicity; poor solubility in aq.[1][2] AcOH.Add a co-solvent like THF or Dioxane to improve homogeneity. Increase temp to 40°C.
Loss of 1,2-Acetal Acid concentration too high or temperature >50°C.Quench reaction immediately with NaHCO₃.[1][2] Maintain pH > 2 during hydrolysis.
Walden Inversion Failure Steric hindrance at C3 prevents Sₙ2 attack.Use a polar aprotic solvent (DMF, DMSO) and elevated temperatures (80-100°C).[1][2] Ensure nucleophile is "naked" (e.g., use Crown ethers).
Tosyl Cleavage Presence of strong reducing agents or highly basic conditions.Avoid sodium metal or strong hydride donors if the tosyl group must be retained.

References

  • BenchChem. Application Notes and Protocols: Isopropylidene Protecting Groups in Carbohydrate Chemistry. Retrieved from [2]

  • Synthose Inc. Product Specification: 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose.[1][2][3] Retrieved from [2]

  • Organic Syntheses. Deoxygenation of Secondary Alcohols: 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose.[1][2][4] Org.[5] Synth. 1986, 64, 175.[2] Retrieved from [2]

  • ResearchGate. The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. Crystals 2012, 2, 106.[2] Retrieved from

  • Sigma-Aldrich. Product Detail: 1,2-O-Isopropylidene-α-D-glucofuranose.[1][2][3] Retrieved from [1][2]

Sources

Precision at the Hydroxyl: The Evolution and Mechanics of Regioselective Tosylation in Furanose Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of nucleoside analogues, antisense oligonucleotides (ASOs), and carbohydrate-based therapeutics, the furanose ring serves as a foundational scaffold. However, the presence of multiple chemically similar hydroxyl groups (typically the 5'-primary, and 2',3'-secondary positions) presents a profound synthetic challenge. Regioselective tosylation—the targeted installation of a p-toluenesulfonyl (tosyl) leaving group—is a critical transformation that enables subsequent site-specific nucleophilic substitutions, such as halogenation, azidation, or intramolecular cyclization[1].

This whitepaper provides an in-depth technical analysis of the history, mechanistic causality, and modern protocols governing regioselective tosylation in furanose polyols. By bridging historical context with self-validating experimental methodologies, this guide equips drug development professionals with the theoretical and practical frameworks necessary to execute these highly sensitive transformations.

The Historical Paradigm: Steric Differentiation

In the early days of carbohydrate and nucleoside chemistry, protecting group strategies were highly linear and inefficient, often requiring exhaustive protection and deprotection cycles. The discovery that p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine could selectively differentiate primary from secondary hydroxyls revolutionized the field.

The Causality of Primary Selectivity

The selectivity of the classical TsCl/pyridine system is governed primarily by steric kinetics . Pyridine serves a dual function: it acts as an acid scavenger for the generated HCl and as a nucleophilic catalyst, reacting with TsCl to form a bulky, highly electrophilic N-tosylpyridinium intermediate. Because the 5'-hydroxyl group of a furanose ring is exocyclic and freely rotating, it is significantly less sterically encumbered than the endocyclic 2' and 3' secondary hydroxyls. Consequently, the activation energy for the transition state of the 5'-OH attacking the bulky N-tosylpyridinium complex is much lower, resulting in a kinetically controlled regioselective 5'-O-tosylation[2].

The Organotin Revolution: Overriding Sterics with Electronics

While 5'-O-tosylation was solved early on, selectively tosylating a specific secondary hydroxyl (e.g., the 2'-OH) in the presence of others remained a massive hurdle. The paradigm shifted with the introduction of organotin mediators, specifically dibutyltin oxide (


), by researchers such as David, Moffatt, and Tsuda[3].
The Causality of Secondary Selectivity

When a furanose containing a cis-1,2-diol system (such as ribonucleosides) is refluxed with


, it forms a cyclic dibutylstannylene acetal. The causality of its regioselectivity lies in electronic enhancement via geometric constraints .
In solution, these stannylene acetals rapidly dimerize. Within the trigonal bipyramidal geometry of the tin dimer, the two oxygen atoms of the diol occupy different positions (apical vs. equatorial). The oxygen atom residing in the equatorial-like position experiences a significant increase in nucleophilicity. When an electrophile like TsCl is introduced, this specific oxygen attacks it rapidly, effectively overriding the natural steric preference of the molecule and yielding a highly specific 2'- or 3'-O-tosylate[3].

G Start Unprotected Furanose (e.g., Ribonucleoside) Primary Target: Primary 5'-OH Start->Primary Secondary Target: Secondary 2'/3'-OH Start->Secondary Path1 TsCl, Pyridine Low Temp (0°C) Primary->Path1 Path2 1. Bu2SnO (cat/stoich) 2. TsCl, Base Secondary->Path2 Out1 5'-O-Tosylate (Steric Control) Path1->Out1 Out2 2'-/3'-O-Tosylate (Stannylene Acetal) Path2->Out2

Decision tree for selecting furanose tosylation pathways based on target hydroxyls.

Modern Advancements: Catalysis and Green Chemistry

Historically, the stannylene acetal method required stoichiometric amounts of toxic tin reagents. Modern drug development demands greener, scalable alternatives. Recent breakthroughs have demonstrated that regioselective 2'-O-tosylation can be achieved using substoichiometric (catalytic) amounts of organotin mediators (e.g., 10-20 mol% of dibutyltin dichloride)[4]. Furthermore, solvent-free conditions utilizing catalytic


 alongside tetrabutylammonium bromide (TBAB) and N,N-diisopropylethylamine (DIPEA) have been developed, drastically reducing reaction times and environmental impact[5]. Parallelly, organocatalytic approaches using reagents like 

have emerged, offering completely metal-free regioselective tosyl transfer[6].

Mechanism Step1 cis-1,2-Diol in Furanose Step2 Reaction with Bu2SnO (-H2O) Step1->Step2 Step3 Dibutylstannylene Acetal (Cyclic Dimer) Step2->Step3 Step4 Nucleophilic Enhancement of Equatorial Oxygen Step3->Step4 Step5 Attack on TsCl Step4->Step5 Step6 Regioselective Monotosylate Step5->Step6

Mechanistic pathway of dibutyltin oxide mediated regioselective tosylation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes built-in observational and analytical checkpoints to confirm causality and success at each stage.

Protocol A: Classical 5'-O-Tosylation via Steric Control

Objective: Selective tosylation of the primary 5'-hydroxyl of a ribonucleoside.

  • Preparation: Dissolve the unprotected nucleoside (1.0 eq) in anhydrous pyridine (0.2 M) under an argon atmosphere. Causality: Anhydrous conditions are critical; water will rapidly hydrolyze TsCl into p-toluenesulfonic acid, killing the reaction.

  • Thermal Control: Cool the solution to 0°C using an ice bath. Causality: Low temperatures maximize the kinetic differentiation between the primary and secondary hydroxyls.

  • Reagent Addition: Add TsCl (1.1 eq) portion-wise over 15 minutes.

  • Monitoring (Self-Validation Checkpoint 1): Stir at 0°C to 4°C for 12-16 hours. Monitor via TLC (DCM:MeOH, 9:1). The formation of a single new spot with a higher

    
     value than the starting material indicates successful mono-tosylation without over-reaction.
    
  • Quenching & Workup: Quench the reaction with ice water to destroy excess TsCl. Extract with ethyl acetate, wash with cold 1M HCl (to remove pyridine), followed by saturated

    
     and brine.
    
  • Analytical Validation (Self-Validation Checkpoint 2): Perform

    
    -NMR. Success is definitively proven by a significant downfield shift (
    
    
    
    0.5 - 1.0 ppm) of the 5'-
    
    
    protons, alongside the appearance of aromatic tosyl protons (two doublets around 7.3 and 7.8 ppm) and a singlet for the aryl methyl group (
    
    
    2.4 ppm).
Protocol B: Regioselective 2'-O-Tosylation via Catalytic Stannylene Acetal

Objective: Selective tosylation of the 2'-hydroxyl using catalytic tin under modern green conditions[5].

  • Acetal Formation: In a reaction vessel, combine the furanose substrate (1.0 eq),

    
     (0.1 eq), and TBAB (0.3 eq).
    
  • Activation: Add DIPEA (3.0 eq) and stir the mixture at 75°C. Causality: TBAB acts as a phase-transfer catalyst and coordinates with the tin intermediate, breaking up unreactive oligomers and stabilizing the active catalytic species.

  • Visual Validation (Self-Validation Checkpoint 1): The initial heterogeneous mixture of insoluble

    
     will gradually transition into a clear, homogeneous slurry/solution. Do not proceed until this visual clearance occurs, as it is the physical proof of stannylene acetal formation.
    
  • Tosylation: Add TsCl (1.2 eq) to the activated mixture and maintain at 75°C for 2-4 hours.

  • Workup: Cool to room temperature, dilute with DCM, and wash with water to remove TBAB and DIPEA salts. Purify via flash chromatography.

  • Analytical Validation (Self-Validation Checkpoint 2):

    
    -NMR analysis will reveal a specific downfield shift of the 2'-CH proton, leaving the 3'-CH and 5'-
    
    
    
    signals relatively unchanged from the starting material.

Quantitative Data: Yield and Selectivity Comparison

The following table synthesizes quantitative outcomes across different tosylation strategies, allowing researchers to select the optimal pathway based on their target profile.

Strategy / Reagent SystemTarget HydroxylTypical YieldRegioselectivityPrimary Mechanistic Driver
TsCl, Pyridine (0°C) 5'-OH (Primary)75 - 85%> 95%Steric hindrance & Kinetic control
Stoichiometric

2'-OH / 3'-OH70 - 80%85 - 90%Nucleophilic enhancement via Sn dimer
Catalytic

/ Base
2'-OH / 3'-OH80 - 92%> 90%Turnover of Sn-intermediate[4]
Solvent-Free

/ TBAB
Secondary Eq. OH85 - 90%> 92%Anion coordination & phase transfer[5]

Organocatalyst
Variable85 - 95%> 95%Directed acyl transfer[6]

References

  • Smolecule - Regioselective Tosylation Strategies in Nucleoside Chemistry ... Pyridine-Mediated ... primary hydroxyl group.
  • Source: PMC / nih.
  • Regioselective Monotosylation of Non-protected and Partially Protected Glycosides by the Dibutyltin Oxide Method Source: J-Stage URL
  • One-Pot p-Toluenesulfonylation of Adenosine and Methyl Glycosides with a Substoichiometric Amount of Organotin Mediators Source: Taylor & Francis URL
  • Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions Source: ResearchGate URL
  • [DMAPTs]+Cl−: A Promising Versatile Regioselective Tosyl Transfer Reagent Source: ResearchGate URL

Sources

Comparative Technical Guide: 1,2-O-Isopropylidene-6-O-tosyl vs. 3-O-tosyl-α-D-glucofuranose

[1][2]

Executive Summary

The 1,2-O-isopropylidene-α-D-glucofuranose scaffold (Monoacetone Glucose, MAG) is a versatile chiral pool intermediate.[1][2] Its functionalization with p-toluenesulfonyl (tosyl) groups creates critical precursors for rare sugars, nucleoside analogs, and fluorinated carbohydrates.[2]

The distinction between the 6-O-tosyl and 3-O-tosyl isomers is not merely positional; it dictates the entire synthetic strategy, reactivity profile, and downstream utility.[1][2]

  • 6-O-Tosyl Isomer: The kinetic product, exploiting the high reactivity of the primary hydroxyl.[1][2] It is the standard gateway to 6-modified glucose derivatives.[1][2]

  • 3-O-Tosyl Isomer: A thermodynamic or protection-dependent product, requiring specific blocking group manipulations.[1][2] It is essential for accessing allo-configured sugars or 3-amino/3-deoxy derivatives.[1][2]

Structural & Electronic Profiling

Both isomers share the same core furanose ring locked by the 1,2-acetonide, but the location of the sulfonate ester dramatically alters the steric landscape.

Feature6-O-Tosyl Isomer 3-O-Tosyl Isomer
Position Type Primary (Exocyclic)Secondary (Endocyclic)
Steric Access High (Flexible C5-C6 bond)Low (Hindered by 1,2-acetonide & C4-substituent)
Electronic Environment Electron-deficient C6; accessible for SN2 attack.[1][2]Electron-deficient C3; backside attack hindered by ring puckering.[1][2]
Preferred Conformation Furanose ring typically adopts a

or

twist.[2]
Tosyl group at C3 often enforces a distorted envelope to minimize dipole interactions.[2]
3D Conformation Analysis
  • C6-OTs: The C5-C6 bond allows the tosyl group to rotate away from the ring, minimizing steric clash.[1][2] This accessibility makes the C6 position a "hotspot" for nucleophilic substitution.[2]

  • C3-OTs: The C3 position is rigidly fixed within the furanose ring.[1][2] The bulky tosyl group at C3 is cis to the C4-sidechain and trans to the C2-oxygen.[1][2] Nucleophilic attack at C3 requires an approach from the "endo" face, which is sterically crowded by the adjacent 1,2-isopropylidene group.

Synthetic Pathways & Regioselectivity[1][3]

The synthesis of these isomers illustrates the principle of kinetic vs. chemoselective control .[2]

The 6-O-Tosyl Route (Direct Kinetic Control)

The primary hydroxyl at C6 is significantly more nucleophilic than the secondary hydroxyls at C3 and C5.[2] Treatment of MAG with 1 equivalent of tosyl chloride (TsCl) in pyridine at 0°C yields the 6-O-tosyl derivative almost exclusively.[1][2]

The 3-O-Tosyl Route (Protection-Deprotection Strategy)

Direct tosylation of MAG will rarely yield the 3-O-isomer as a major product.[1][2] The synthesis requires a "masked" precursor: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose, DAG) .[1][2]

  • Tosylation: DAG has only one free hydroxyl at C3.[2][3] Tosylation proceeds smoothly to give 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose .[1][2]

  • Selective Hydrolysis: The 5,6-acetonide is more acid-labile than the 1,2-acetonide.[1][2] Controlled hydrolysis (e.g., 60% AcOH) removes the 5,6-protecting group while retaining the 3-O-tosyl group, yielding the target isomer.[2]

SynthesisPathwayscluster_legendPathway KeyGlucoseD-GlucoseDAGDiacetone Glucose(1,2:5,6-protected)Glucose->DAGAcetone, H+MAGMonoacetone Glucose(1,2-protected)DAG->MAGPartial Hydrolysis(AcOH, H2O)Tos3_DAG3-O-Tosyl-DAG(Fully Protected)DAG->Tos3_DAGTsCl, Pyridine(Only C3-OH free)Target66-O-Tosyl Isomer(Kinetic Product)MAG->Target6TsCl (1.0 eq)Pyridine, 0°C(Direct Regioselective)Target33-O-Tosyl Isomer(Target Product)Tos3_DAG->Target3Selective Hydrolysis(5,6-acetonide removal)key1Blue: Direct Kinetic Routekey2Red: Protection Group Strategy

Figure 1: Divergent synthetic pathways for accessing 6-O and 3-O tosyl isomers.

Spectroscopic Differentiation (NMR)[2][3]

Proton NMR (

2

2
Comparative H NMR Data (Typical Shifts in CDCl )
ProtonUnsubstituted MAG6-O-Tosyl Isomer 3-O-Tosyl Isomer Diagnostic Feature
H-1 ~5.93 (d)~5.90 (d)~5.90 (d)Anomeric proton (constant).[1][2]
H-3 ~4.35 (d)~4.30 (d)~4.90 - 5.10 (d) H-3 shifts downfield in 3-O-isomer.[1][2]
H-6a/6b ~3.60 - 3.80 (m)~4.20 - 4.40 (m) ~3.60 - 3.80 (m)H-6s shift downfield in 6-O-isomer.[1][2]
Aromatic None7.3 - 7.8 (m)7.3 - 7.8 (m)Tosyl aromatic signals present in both.[2]

Key Diagnostic: Look for the multiplet at 4.2-4.4 ppm .[1][2] If it integrates to 2 protons, it is the 6-O-tosyl .[1][2] If the doublet at ~5.0 ppm is present, it is the 3-O-tosyl .[1][2]

Reactivity Profile & Applications

The utility of these isomers in drug development is defined by their behavior in Nucleophilic Substitution (SN2) reactions.[2]

6-O-Tosyl: The "Easy" Electrophile[1][2]
  • Mechanism: Classical SN2.[2]

  • Rate: Fast. The primary carbon is unhindered.[2]

  • Outcome: Clean displacement with nucleophiles (NaN

    
    , KF, KCN).[2]
    
  • Applications:

    • 6-Deoxy sugars: Reduction with LiAlH

      
      .[1][2]
      
    • 6-Fluoro sugars: Reaction with TBAF (PET tracer precursors).[2]

    • 6-Amino sugars: Via azide reduction.[1][2]

3-O-Tosyl: The "Difficult" Electrophile[1][2]
  • Mechanism: SN2 with Inversion (Walden Inversion) or Elimination (E2).[2]

  • Rate: Slow. The secondary center is sterically hindered by the cis-fused 1,2-acetonide.[1][2]

  • Outcome: Nucleophilic attack at C3 results in the inversion of configuration , converting the gluco-configuration (C3-OH down) to the allo-configuration (C3-substituent up).[2]

  • Side Reactions: Strong bases or high temperatures often lead to elimination , forming the 3,4-unsaturated sugar (enol ether), or ring contraction .[2]

  • Applications:

    • Allose derivatives: Hydrolysis of the inverted product yields D-allose.[1][2]

    • 3-Deoxy-D-glucose: Radical reduction (e.g., Barton-McCombie) is often preferred over displacement due to steric hindrance, but displacement with hydride donors is possible.[1][2]

Summary of Reactivity
Reaction6-O-Tosyl Isomer3-O-Tosyl Isomer
Nucleophile (Nu-) Attacks C6Attacks C3 (Backside)
Configuration Retained (C6 is not chiral center)Inverted (Gluco

Allo)
Major Risk Ditosylation (if over-reacted)Elimination (C3-H removal)
Primary Use Chain extension, HalogenationStereochemical inversion, Core modification

References

  • Regioselective Tosylation: Jary, J. et al. Collection of Czechoslovak Chemical Communications, 1961.[2] (Demonstrates kinetic preference for primary hydroxyls in furanoses).

  • Synthesis of 3-O-Tosyl Isomer: Heap, J. M.[1][2] & Owen, L. N. "The Synthesis of 3-O-Tosyl-1,2-O-isopropylidene-α-D-glucofuranose." Journal of the Chemical Society C, 1970.[2] [2]

  • NMR Characterization: Alexandersson, E. et al. "Complete 1H and 13C NMR spectral assignment of D-glucofuranose."[2][4] Carbohydrate Research, 2021.[2]

  • Crystallographic Data: Peppel, T. et al.[2] "The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose." Crystals, 2012.[2][5][6][7]

  • Reactivity Comparison: Hough, L. & Richardson, A. C. "Nucleophilic Substitution of Sulphonates."[2] Rodd's Chemistry of Carbon Compounds, Vol 1F.

Thermodynamic stability of alpha-D-glucofuranose derivatives

Thermodynamic Stability of -D-Glucofuranose Derivatives: A Comprehensive Technical Guide

Executive Summary

In the realm of carbohydrate chemistry and drug development, mastering the structural dynamics of monosaccharides is critical for synthesizing targeted therapeutics. While D-glucose overwhelmingly favors the pyranose conformation in nature, isolating and stabilizing its furanose counterpart—specifically

The Thermodynamic Paradigm: Pyranose vs. Furanose

As application scientists, we frequently navigate the structural dichotomy of monosaccharides: the kinetic preference for furanose cyclization versus the thermodynamic dominance of the pyranose form. In aqueous solutions, D-glucose exists in a dynamic equilibrium, yet it overwhelmingly adopts the six-membered pyranose configuration.

Causality of Stability: Dihedral vs. Angular Strain

A common misconception is that the five-membered furanose ring is penalized by angular strain. In reality, both five- and six-membered rings can be constructed with minimal deviation from ideal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

dihedral angle strain12

The pyranose chair conformation perfectly accommodates a 60° dihedral angle between adjacent non-ring atoms, effectively minimizing eclipsing steric interactions[2]. Conversely, furanose rings must adopt highly flexible envelope or twist conformations to relieve torsional strain[2][3]. This inherent flexibility leaves them thermodynamically disadvantaged. However, kinetically, the five-membered ring forms more rapidly due to a lower transition state energy barrier, creating a continuous cycle where furanoses are rapidly formed but subsequently rearrange into the more stable pyranose forms[1][3].

CyclizationAOpen-Chain D-Glucose(High Energy State)BKinetic Pathway(Lower Activation Energy)A->B Fast CyclizationCThermodynamic Pathway(Higher Activation Energy)A->C Slow CyclizationDalpha/beta-D-Glucofuranose(< 1% at equilibrium)B->DEalpha/beta-D-Glucopyranose(> 99% at equilibrium)C->ED->A Rapid Reversion(Dihedral Strain)

Fig 1. Kinetic vs. thermodynamic cyclization pathways of D-glucose.

Quantitative Data: Tautomeric Equilibrium

To understand the necessity of chemical derivatization, we must first look at the baseline thermodynamic distribution of D-glucose tautomers in an aqueous solution. The statistical distribution heavily favors the pyranose forms, rendering the native furanose form practically inaccessible for direct isolation[3].

Tautomeric FormRing SizeEquilibrium Abundance (%)Kinetic FormationThermodynamic Stability

-D-Glucopyranose
6-membered~64.0%SlowerHighest (Equatorial OH)

-D-Glucopyranose
6-membered~36.0%SlowerHigh (Axial OH at C1)

-D-Glucofuranose
5-membered< 1.0%FasterLow (Dihedral Strain)
Open-chain AldehydeLinear< 0.1%N/ALowest

Engineering Stability: -D-Glucofuranose Derivatives

To harness the furanose form for downstream drug development (such as synthesizing modified D-glucofuranoses for protease inhibitors[4]), we must artificially invert the native thermodynamic bias. This is achieved via selective derivatization.

The synthesis of 1,2-O-isopropylidene-


-D-glucofuranose5

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. The synthesis protocol includes built-in thermodynamic checkpoints, while the NMR protocol provides absolute quantitative verification.

Protocol A: Synthesis of 1,2-O-Isopropylidene- -D-Glucofuranose

Objective: Thermodynamically lock the furanose conformation via ketalization.

  • Reaction Initiation: Suspend 250 mg of anhydrous D-glucose in 40 mL of dry acetone in a 100 mL round-bottom flask[5].

    • Causality: Acetone serves as both the solvent and the reactant. Strictly anhydrous conditions are critical to drive the equilibrium toward ketal formation by preventing hydrolysis.

  • Catalysis: Add 300

    
    L of concentrated 
    
    
    (96%) dropwise at 50°C[5].
    • Causality: The acid protonates the carbonyl oxygen of the acetone, increasing its electrophilicity for nucleophilic attack by the C1/C2 hydroxyls of the sugar.

  • Thermodynamic Equilibration: Reflux the reaction mixture at 80°C for exactly 4 hours[5].

    • Causality: Elevated temperature provides the activation energy required to overcome the barrier for the initial kinetic products, allowing the system to settle into the most thermodynamically stable mono-acetal derivative.

  • Neutralization & Extraction: Cool the reaction to room temperature and immediately neutralize with saturated aqueous

    
    . Extract the organic layer with ethyl acetate (3 x 50 mL).
    
    • Causality: Neutralization prevents the acid-catalyzed reversion (hydrolysis) of the newly formed ketal during the aqueous workup.

  • Validation: Perform Thin Layer Chromatography (TLC) using 20% ether in hexane. A single homogeneous spot confirms the absence of unreacted pyranose forms.

Protocol B: Quantitative C NMR for Thermodynamic Stability Verification

Objective: Verify the internal

  • Sample Preparation: Dissolve 50 mg of the synthesized 1,2-O-isopropylidene-

    
    -D-glucofuranose in 0.6 mL of 
    
    
    containing 0.05% TMS as an internal standard.
  • Instrument Tuning: Utilize a high-field NMR spectrometer (400 MHz or higher) to maximize the signal-to-noise ratio, which is essential for precise natural abundance

    
    C measurements[5].
    
  • Pulse Sequence: Apply a "single-pulse" sequence with inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE)[5].

    • Causality: NOE enhancement varies drastically between different carbon environments. Suppressing it ensures that the integrated area of each

      
      C signal is directly proportional to the number of nuclei, allowing for absolute quantification of the structural isomers.
      
  • Relaxation Delay: Set the relaxation delay (

    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the carbon atoms in the molecule.
    • Causality: This ensures a complete return to thermal equilibrium between pulses, preventing signal saturation.

  • Data Analysis: Integrate the C1 anomeric carbon signal (~105 ppm) and compare it against the isopropylidene methyl carbons (~26-28 ppm). The complete absence of signals at ~92 ppm (

    
    -pyranose) and ~96 ppm (
    
    
    -pyranose) provides self-validating proof of 100% furanose stabilization.

WorkflowStep1D-Glucose(Pyranose Dominant)Step2Acetalization(Acetone, H2SO4, 80°C)Step1->Step2Step31,2-O-isopropylidene-alpha-D-glucofuranoseStep2->Step3Step4qNMR Analysis(Inverse Gated Decoupling)Step3->Step4Step5ThermodynamicValidationStep4->Step5

Fig 2. Self-validating experimental workflow for furanose stabilization and qNMR analysis.

References

  • Title: A Technical Guide to the Distinctions Between Pyranose and Furanose Forms Source: benchchem.com URL: 2

  • Title: Stability of furanose vs. pyranose form of glucose? Source: echemi.com URL: 3

  • Title: Stability of furanose vs. pyranose form of glucose? Source: stackexchange.com URL: 1

  • Title: Accurate Quantitative Isotopic C-13 NMR Spectroscopy for the Determination of the Intramolecular Distribution of C-13 in Glucose at Natural Abundance Source: researchgate.net URL: 5

  • Title: Modified D-Glucofuranoses as New Black Fungus Protease Inhibitors: Computational Screening, Docking, Dynamics, and QSAR Study Source: physchemres.org URL: 4

Literature review of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review & Technical Guide: Synthesis of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Process Chemists[1][2]

A Senior Scientist’s Guide to Regioselective Carbohydrate Functionalization

Executive Summary & Strategic Value

The synthesis of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose (hereafter 6-O-Ts-MAG ) represents a critical entry point into chiral pool synthesis.[1][2] This scaffold preserves the stereochemistry of C2, C3, C4, and C5 of D-glucose while activating the primary C6 hydroxyl for nucleophilic displacement.[2] It is a linchpin intermediate for synthesizing rare sugars (e.g., 6-deoxy sugars), chiral ligands, and glycomimetics.[1][2]

This guide moves beyond generic textbook descriptions to provide a field-validated, three-stage protocol. It addresses the primary challenge: Regioselectivity . The target molecule requires the precise differentiation of the primary C6 hydroxyl from the secondary C3 and C5 hydroxyls in the intermediate monoacetone glucose (MAG).[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is governed by kinetic control and protective group hierarchy. We utilize the thermodynamic stability of the 1,2-acetonide vs. the kinetic lability of the 5,6-acetonide.

The Pathway:

  • Global Protection: D-Glucose

    
     1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (DAG ).[1][2]
    
  • Regioselective Deprotection: DAG

    
     1,2-O-Isopropylidene-α-D-glucofuranose (MAG ).[1][2]
    
  • Kinetic Functionalization: MAG

    
     6-O-Ts-MAG via steric and electronic discrimination.
    

SynthesisPathway Glucose D-Glucose DAG Diacetone Glucose (DAG) Glucose->DAG Acetone, H2SO4 Thermodynamic Control MAG Monoacetone Glucose (MAG) DAG->MAG AcOH, H2O Kinetic Hydrolysis (5,6-cleavage) Target 6-O-Tosyl-MAG (Target) MAG->Target TsCl, Pyridine, 0°C Regioselective Tosylation (1° vs 2° OH)

Figure 1: Strategic reaction pathway emphasizing the transition from thermodynamic protection to kinetic functionalization.[1][2]

Detailed Experimental Protocols

Phase 1: The Foundation – Diacetone Glucose (DAG)

While commercially available, in-house synthesis is often required for isotope labeling or bulk cost reduction.[1][2]

Mechanism: Acid-catalyzed ketalization.[1][2] The 1,2-cis diol and 5,6-diol react to form five-membered dioxolane rings.[1][2] The furanose form is locked in.

Protocol (Optimized Iodine Method): Why this method? Iodine is a milder Lewis acid than H₂SO₄, reducing charring and polymerization byproducts.[2]

  • Setup: Charge a round-bottom flask with D-Glucose (10.0 g, 55.5 mmol) and Acetone (200 mL).

  • Catalyst: Add Iodine (1.5 g, ~10 mol%).

  • Reaction: Reflux (approx. 56°C) for 3-5 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1][2]

  • Workup: Cool to RT. Add saturated Na₂S₂O₃ (aq) to quench iodine (color changes from dark brown to clear).[1][2]

  • Isolation: Neutralize with NaHCO₃. Filter salts.[1][3][4] Concentrate filtrate in vacuo.[5]

  • Purification: Recrystallize from Cyclohexane or Hexane.

    • Target Yield: 75-85%

    • Appearance: White crystalline solid (mp 109-111°C).[1][2]

Phase 2: The Critical Junction – Monoacetone Glucose (MAG)

This step requires precise acidity control.[1] Strong acids (HCl) will strip both acetonides; weak acids (AcOH) allow for selective cleavage of the less stable 5,6-terminal acetonide.[1][2]

Protocol (Kinetic Hydrolysis):

  • Solvent System: Dissolve DAG (10.0 g) in 100 mL of 50% aqueous Acetic Acid (v/v).

  • Reaction: Stir at ambient temperature (20-25°C) for 12-16 hours.

    • Critical Control Point: Do not heat above 40°C, or 1,2-hydrolysis (degradation to glucose) will accelerate.[2]

  • Monitoring: TLC (DCM/MeOH 9:1). DAG (Rf ~0.[1][2]8) converts to MAG (Rf ~0.3).[1][2]

  • Workup: Evaporate solvents under reduced pressure. Co-evaporate with toluene (3x) to remove traces of acetic acid azeotropically.[1][2]

  • Purification: Flash chromatography (DCM

    
     5% MeOH/DCM) or recrystallization from Ethyl Acetate.[1][2]
    
    • Target Yield: 70-80%

    • Key Data: 1H NMR should show loss of two methyl singlets (from 4 to 2) compared to DAG.

Phase 3: Precision Functionalization – 6-O-Tosylation

This is the most technically demanding step.[1] The goal is to tosylate the primary hydroxyl at C6 without touching the secondary hydroxyls at C5 or C3.

The Causality of Selectivity:

  • Sterics: The C6 primary alcohol is less hindered than C5/C3.

  • Kinetics: At low temperatures (0°C), the rate constant for primary alcohol sulfonation is significantly higher (

    
    ).[1][2]
    

Protocol:

  • Preparation: Dry MAG (5.0 g, 22.7 mmol) under high vacuum for 2 hours. Dissolve in anhydrous Pyridine (50 mL).

  • Cooling: Cool the solution to 0°C in an ice/water bath.

  • Reagent Addition: Dissolve p-Toluenesulfonyl chloride (TsCl) (4.75 g, 24.9 mmol, 1.1 eq ) in minimal anhydrous DCM (10 mL). Add dropwise over 30 minutes.

    • Note: Slow addition prevents local concentration spikes that lead to bis-tosylation.[1]

  • Incubation: Stir at 0°C for 4 hours, then allow to warm to 10°C overnight (Standard fridge temperature is ideal).

  • Quench: Add 2 mL water to hydrolyze excess TsCl. Stir 15 mins.

  • Extraction: Dilute with DCM (100 mL). Wash sequentially with:

    • 1M HCl (cold, to remove pyridine).[1][2]

    • Sat. NaHCO₃.

    • Brine.[1]

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient Hexane/EtOAc (3:1

      
       1:1).[1][2]
      
    • Elution Order: Bis-tosylates (fastest)

      
      6-O-Ts-MAG 
      
      
      
      Unreacted MAG.

Key Analytical Markers (6-O-Ts-MAG):

  • 1H NMR (CDCl₃): Distinct aromatic doublets (7.3, 7.8 ppm) and a methyl singlet (2.45 ppm) for the tosyl group.[1][2] The C6 protons will shift downfield (~4.1-4.3 ppm) due to the electron-withdrawing sulfonate.[1]

  • Yield: Expect 65-75%.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Bis-tosylation (3,6-di-Ts) Temperature too high or excess TsCl used.[1][2]Maintain reaction at <5°C. Strictly limit TsCl to 1.1 equivalents.
Low Conversion Wet pyridine (hydrolysis of TsCl).[1][2]Distill pyridine over CaH₂ or use molecular sieves.[1]
Poor Separation Co-elution of 6-O-Ts and 5-O-Ts isomers.[1][2]Use a shallower gradient (e.g., Hexane/EtOAc 4:1 to 2:1).[1][2]
Degradation Acidic workup too harsh (cleaves 1,2-acetonide).[1][2]Ensure HCl washes are cold and brief; neutralize immediately with bicarbonate.

Workflow Visualization

Workflow cluster_0 Phase 1: DAG Synthesis cluster_1 Phase 2: Hydrolysis (MAG) cluster_2 Phase 3: Selective Tosylation Step1 Glucose + Acetone + I2 Reflux 5h Step2 Quench (Na2S2O3) Neutralize Step1->Step2 Step3 50% AcOH (aq) RT, 16h Step2->Step3 Step4 Azeotropic Drying (Toluene) Step3->Step4 Step5 Anhydrous Pyridine Cool to 0°C Step4->Step5 Step6 Add TsCl (1.1 eq) Dropwise Step5->Step6 Step7 Purification Silica (Hex/EtOAc) Step6->Step7

Figure 2: Operational workflow for the sequential synthesis and purification.

References

  • BenchChem Technical Support. (2025).[1][2][3][6] An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Structure, Synthesis, and Applications. BenchChem. Link

  • Han, X., He, J., Chen, S., & Li, B. (2009).[1][2] Iodine-Catalyzed Reaction of D-Glucose with Acetone for the Preparation of 1,2:5,6-di-O-Isopropylidene-α-D-glucofuranose. Food Science, 30(14), 153-155.[1][2] Link[1][2]

  • Kawsar, S., et al. (2013).[1][2][7] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar. Link

  • Synthose Inc. (2025).[1][2] Product Specification: 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose. Synthose Catalog. Link

  • Mamat, C., et al. (2012).[1][2] The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. Crystals, 2(1), 106-116.[1][2] (Cited for Tosylation conditions context). Link[1][2]

  • Chittenden, G.J. (1979).[1][2] Reaction of 1,2-O-isopropylidene-α-D-glucofuranose... synthesis of 3,5-di-O-methyl derivatives. Carbohydrate Research, 74, 333-335.[1][2] (Cited for MAG reactivity profile). Link[1][2]

Sources

Methodological & Application

Step-by-step synthesis of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose from diacetone glucose

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Carbohydrate Researchers, and Drug Development Professionals Process Overview: Two-stage regioselective synthesis from 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose).

Strategic Utility in Carbohydrate Chemistry

The synthesis of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose is a cornerstone transformation in carbohydrate chemistry. By selectively protecting the anomeric and C-2 positions while activating the primary C-6 hydroxyl group with a highly reactive p-toluenesulfonate (tosyl) leaving group, researchers create a versatile electrophilic scaffold. This intermediate is critical for the downstream synthesis of rare sugars (such as D-idose) , azido-sugars, deoxy-sugars, and complex glycoconjugates utilized in immunomodulatory drug development.

Mechanistic Causality & Reaction Design

The success of this synthesis relies entirely on exploiting the thermodynamic and steric disparities within the furanose ring system.

Phase 1: Thermodynamic Disparity in Acetal Hydrolysis Diacetone glucose contains two isopropylidene acetals. The 1,2-O-isopropylidene group forms a cis-fused bicyclic system with the furanose ring, which is highly stable due to the minimization of ring strain. In contrast, the 5,6-O-isopropylidene group is exocyclic and behaves as a standard 1,3-dioxolane. Consequently, mild acidic hydrolysis (e.g., 50% aqueous acetic acid) provides the exact activation energy required to selectively cleave the 5,6-acetal while leaving the 1,2-acetal completely intact .

Phase 2: Steric Differentiation in Tosylation The resulting intermediate, monoacetone glucose, possesses three free hydroxyl groups: two secondary (C-3, C-5) and one primary (C-6). The primary hydroxyl at C-6 is highly accessible. By utilizing a strictly controlled temperature environment (0–5 °C) and a near-equimolar ratio of p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine, the nucleophilic attack of the C-6 oxygen on the electrophilic sulfur is extremely rapid. The steric bulk of the secondary hydroxyls at C-3 and C-5 renders them kinetically inert under these specific conditions, preventing over-tosylation .

Mechanism cluster_0 Hydroxyl Group Accessibility Start Monoacetone Glucose Intermediate C6 C-6 Primary -OH (Low Steric Hindrance) Start->C6 C3C5 C-3 & C-5 Secondary -OH (High Steric Hindrance) Start->C3C5 Reaction1 Rapid Nucleophilic Attack on p-Toluenesulfonyl Chloride C6->Reaction1 Reaction2 Kinetically Unfavorable at 0-5 °C C3C5->Reaction2

Figure 1: Mechanistic causality governing the regioselective tosylation at the C-6 position.

Synthetic Workflow

The following pathway outlines the transition from the commercially available diacetone glucose to the activated mono-tosylate derivative.

Workflow A Diacetone Glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose) B Monoacetone Glucose (1,2-O-Isopropylidene-α-D-glucofuranose) A->B 50% aq. AcOH 25 °C, 6-8 h Selective Acetal Cleavage C Target Compound (1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose) B->C TsCl (1.05 eq), Pyridine 0-5 °C, 4 h Regioselective Tosylation

Figure 2: Two-step synthetic workflow from diacetone glucose to the 6-O-tosyl derivative.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, these protocols include in-process validation steps (TLC monitoring and azeotropic drying).

Phase 1: Selective Hydrolysis to Monoacetone Glucose

Goal: Cleave the 5,6-isopropylidene group while preserving the 1,2-isopropylidene group.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (20.0 g, 76.8 mmol) in 150 mL of 50% aqueous acetic acid (v/v) .

  • Execution: Stir the homogeneous solution gently at room temperature (20–25 °C) for 6 to 8 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:2). The starting material (

    
    ) will disappear, replaced by a highly polar product spot (
    
    
    
    ).
  • Solvent Removal: Once the starting material is fully consumed, concentrate the mixture under reduced pressure at 40 °C.

  • Azeotropic Drying (Critical Step): Acetic acid is notoriously difficult to remove completely via standard evaporation. Add 50 mL of anhydrous toluene to the resulting syrup and evaporate under reduced pressure. Repeat this co-evaporation process three times. This ensures the complete removal of residual water and acetic acid, which is an absolute prerequisite to prevent the hydrolysis of TsCl in Phase 2.

  • Yield: The resulting white to off-white solid is 1,2-O-isopropylidene-α-D-glucofuranose (approx. 16.0 g, >90% yield). It can be used directly in the next step without further purification.

Phase 2: Regioselective Tosylation at C-6

Goal: Activate the C-6 primary hydroxyl group while leaving C-3 and C-5 unmodified.

  • Reagent Preparation: Dissolve the dried 1,2-O-isopropylidene-α-D-glucofuranose (15.0 g, 68.1 mmol) in 60 mL of anhydrous pyridine in a flame-dried 250 mL round-bottom flask under an inert argon atmosphere. Cool the flask to 0–5 °C using an ice-water bath.

  • Controlled Addition: In a separate vial, dissolve p-toluenesulfonyl chloride (13.6 g, 71.5 mmol, 1.05 eq) in 40 mL of anhydrous pyridine. Add this TsCl solution dropwise to the reaction flask over a period of 30 minutes to maintain the internal temperature below 5 °C .

  • Execution: Allow the reaction to stir continuously at 0–5 °C for 4 hours.

  • In-Process Validation: Check completion via TLC (Hexane/Ethyl Acetate 1:1). The mono-tosylated product will appear as a distinct new spot (

    
    , UV active due to the tosyl aromatic ring).
    
  • Workup & Pyridine Removal: Evaporate the bulk of the pyridine under high vacuum (diminished pressure) at a temperature not exceeding 35 °C to prevent degradation.

  • Extraction: Dissolve the resulting viscous residue in 250 mL of Ethyl Acetate.

  • Washing Protocol: Wash the organic layer sequentially with:

    • Saturated aqueous

      
       (3 × 50 mL) to neutralize any remaining acid.
      
    • Cold 10% aqueous HCl (2 × 50 mL) to extract trace residual pyridine as water-soluble pyridinium chloride.

    • Brine (2 × 50 mL) to break emulsions and pre-dry the organic phase.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Hexane/EtOAc gradient) or recrystallized from ethanol to yield pure 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose.
    

Quantitative Data & Analytical Benchmarks

The table below summarizes the critical parameters, expected yields, and analytical markers required to validate the success of each synthetic step.

Reaction PhaseTarget Intermediate / ProductReagents & EquivalentsTemp / TimeTLC System &

Expected Yield
Phase 1: Hydrolysis 1,2-O-Isopropylidene-α-D-glucofuranoseDiacetone Glucose (1.0 eq)50% aq. Acetic Acid (Excess)25 °C 6–8 hHexane/EtOAc (1:2)SM: 0.8 → Prod: 0.2> 90% (Crude)
Phase 2: Tosylation 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranoseMonoacetone Glucose (1.0 eq)TsCl (1.05 eq)Anhydrous Pyridine (Solvent)0–5 °C 4 hHexane/EtOAc (1:1)SM: 0.1 → Prod: 0.575 - 85% (Purified)

References

  • Google Patents. "EP0404136A2 - 3,5,6-Substituted derivatives of 1,2-0-isopropylidene-a,D-glucofuranose and intermediates for preparing these derivatives." European Patent Office.

Regioselective tosylation protocols for 1,2-O-isopropylidene-a-D-glucofuranose

Application Note: Regioselective Tosylation Protocols for 1,2-O-Isopropylidene- -D-glucofuranose[1][2][3]

Executive Summary & Strategic Value

1,2-O-Isopropylidene-

1,2-IPG1

Achieving high regioselectivity during tosylation (p-toluenesulfonylation) is critical.[1] Over-reaction leads to difficult-to-separate mixtures of mono-, di-, and tri-tosylates, severely impacting yield and purity in downstream GMP processes.[1]

This guide details the Kinetic Control Protocol for selective 6-O-tosylation and outlines the Protection-Group Strategy required to access the 3-O-tosyl derivative, providing a complete roadmap for scaffold differentiation.

Mechanistic Grounding: The Reactivity Hierarchy

To control the reaction, one must understand the electronic and steric environment of the furanose ring.

The Reactivity Triad
  • C6-OH (Primary): The most sterically accessible and nucleophilic.[1] Under controlled kinetic conditions, this position reacts 10–20 times faster than secondary hydroxyls.[1]

  • C5-OH (Secondary): Located on the exocyclic side chain.[1] It is accessible but less nucleophilic than C6.[1] It is the primary site of side-reaction (over-tosylation).[1]

  • C3-OH (Secondary): Severely sterically hindered by the adjacent 1,2-isopropylidene ketal.[1] Direct functionalization here is nearly impossible without affecting C6/C5 first.[1]

Decision Matrix
Target DerivativeStrategyKey Control Parameter
6-O-Tosyl Direct Kinetic TosylationTemperature (< 0°C) & Stoichiometry (1.1 eq)
5,6-di-O-Tosyl Thermodynamic Over-reactionExcess TsCl (> 2.5 eq) & Heat
3-O-Tosyl Indirect Protection RouteRequires 5,6-protection (Diacetone Glucose)

Visual Workflow: Reaction Pathways

The following diagram illustrates the divergent pathways to access specific regiomers.

TosylationPathwaysStart1,2-IPG (Triol)Prod66-O-Tosyl-1,2-IPG(Major Product)Start->Prod6TsCl (1.1 eq)Pyridine, 0°C(Kinetic Control)SideProd5,6-di-O-Tosyl-1,2-IPG(Impurity)Start->SideProdExcess TsClRT > 12hProd6->SideProdOver-reactionDiacetone1,2:5,6-Di-O-IPG(Starting Material)Tosyl3_Prot3-O-Tosyl-1,2:5,6-Di-O-IPGDiacetone->Tosyl3_ProtTsCl, PyridineRefluxProd33-O-Tosyl-1,2-IPGTosyl3_Prot->Prod3Hydrolysis(AcOH/H2O)

Figure 1: Divergent synthesis pathways. The Blue path represents the direct kinetic protocol; the Yellow path represents the indirect route to C3 functionalization.

Protocol A: Regioselective 6-O-Tosylation (Standard)

This protocol utilizes low-temperature pyridine catalysis to favor the primary alcohol (C6) over the secondary alcohol (C5).[1]

Materials & Stoichiometry
ComponentEquiv.[1]RoleCritical Specification
1,2-IPG 1.0SubstrateDry, <0.5% water content
p-TsCl 1.1 - 1.2ReagentRecrystallized (free of TsOH)
Pyridine SolventBase/Cat.[1]Anhydrous (distilled over KOH)
DCM SolventExtractionHPLC Grade
Step-by-Step Methodology

1. Preparation:

  • Dry the 1,2-O-isopropylidene-

    
    -D-glucofuranose (1,2-IPG) under high vacuum for 4 hours to remove trace moisture, which consumes TsCl.[1]
    
  • Dissolve 1,2-IPG (10.0 g, 45.4 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    

2. Controlled Addition (The Critical Step):

  • Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Dissolve p-toluenesulfonyl chloride (9.5 g, 50.0 mmol, 1.1 equiv) in a minimal amount of anhydrous pyridine or add solid TsCl in small portions over 30 minutes.

    • Why? Slow addition maintains a low concentration of active sulfonylating agent, favoring the faster-reacting C6 hydroxyl.[1]

3. Reaction Incubation:

  • Stir at 0°C for 4 hours, then allow the mixture to warm slowly to room temperature.

  • Stir for an additional 12–16 hours.

  • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The 6-O-tosyl product (

    
    ) should be the major spot.[1] A lower spot (unreacted triol) may persist; do not push to completion by adding excess TsCl, as this promotes 5,6-ditosylation (
    
    
    ).[1]

4. Workup & Purification:

  • Pour the reaction mixture into ice-cold water (300 mL) to hydrolyze excess TsCl and protonate the pyridine.

  • Extract with Dichloromethane (DCM) (

    
     mL).[1]
    
  • Wash the organic phase sequentially with:

    • 1M HCl (cold) to remove residual pyridine.[1]

    • Saturated

      
       to neutralize acid.[1]
      
    • Brine.[1]

  • Dry over

    
     and concentrate in vacuo.
    
  • Crystallization: The crude oil often crystallizes from Ether/Hexane or EtOAc/Hexane.

    • Target Yield: 65–75%

    • Melting Point: 107–109°C [Ref 1].[1]

Protocol B: Route to 3-O-Tosylation (Indirect)[1]

Direct tosylation of C3 is not feasible due to the higher reactivity of C6 and C5. You must use the "Protection-Deprotection" strategy starting from Diacetone Glucose.[1]

Methodology

1. Tosylation of Diacetone Glucose:

  • Substrate: 1,2:5,6-di-O-isopropylidene-

    
    -D-glucofuranose.
    
  • Reaction: Treat with TsCl (1.5 eq) in Pyridine at elevated temperature (60°C) or reflux for 24–48 hours.

    • Note: C3 is sterically hindered, requiring forcing conditions compared to C6.[1]

  • Product: 1,2:5,6-di-O-isopropylidene-3-O-tosyl-

    
    -D-glucofuranose (mp 121°C) [Ref 2].[1]
    

2. Selective Hydrolysis (The Key Step):

  • Dissolve the 3-O-tosyl-diacetal in 60% aqueous Acetic Acid (AcOH).

  • Stir at room temperature for 12–24 hours.

  • Mechanism: The 5,6-acetal is more acid-labile (acyclic) than the 1,2-acetal (cyclic/rigid).[1] Mild acid selectively cleaves the 5,6-position.[1]

  • Result: 3-O-tosyl-1,2-O-isopropylidene-

    
    -D-glucofuranose.[1]
    

Troubleshooting & Process Parameters

IssueRoot CauseCorrective Action
High Ditosylate (5,6-di-Ts) Temperature too high during addition.[1]Ensure addition is performed at < 0°C.
Low Conversion Wet pyridine (hydrolysis of TsCl).[1]Distill pyridine over

or KOH before use.[1]
Colored Impurities Pyridine oxidation/polymerization.[1]Perform reaction under Nitrogen; keep dark.
Emulsion during Workup Pyridinium salts.[1]Ensure thorough washing with 1M HCl (keep cold to prevent acetal hydrolysis).[1]

References

  • Synthose Inc. 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose Product Data. Retrieved from [1]

  • Mamat, C. et al. (2025).[1][2] The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. ResearchGate. Retrieved from

  • BenchChem. Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [1]

  • Kawsar, S. et al. (2013).[1][3] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives. Semantic Scholar. Retrieved from [1]

Application Note: Nucleophilic Substitution at C6 of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose (CAS: 26275-20-7) is a pivotal intermediate in []. The 1,2-O-isopropylidene (acetonide) group locks the sugar into a furanose configuration, protecting the anomeric C1 and adjacent C2 hydroxyls from undesired reactions[2]. Meanwhile, the selective tosylation of the primary C6 hydroxyl group activates it as an excellent leaving group (p-toluenesulfonate), setting the stage for regioselective nucleophilic substitution (SN2)[]. This scaffold is indispensable for synthesizing 6-deoxy sugars, azido sugars (precursors for CuAAC "click" chemistry), and functionalized4[4].

Mechanistic Principles & Experimental Causality

The substitution at the C6 position proceeds exclusively via an SN2 mechanism. Because C6 is a primary carbon, it experiences minimal steric hindrance compared to the secondary C3 and C5 positions, allowing for rapid and high-yielding nucleophilic attack[5].

  • Solvent Selection: Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or acetone, are critical. They solvate the counter-cations (e.g., Na+, K+) while leaving the nucleophilic anions (N3-, I-) relatively unsolvated and highly reactive.

  • Leaving Group Dynamics: The tosylate group stabilizes the developing negative charge in the transition state through resonance across its aromatic ring and sulfonyl oxygens, making it a superior leaving group compared to halides or mesylates in this specific furanose context.

  • Temperature Control: SN2 reactions at the C6 position typically require moderate heating (60–85 °C) to overcome the activation energy barrier. However, excessive heating (>100 °C) can lead to elimination side products or degradation of the acid-sensitive acetonide group[6].

Synthetic Workflow

G A 1,2-O-Isopropylidene- α-D-glucofuranose B Selective C6 Tosylation (TsCl, Pyridine, 0°C) A->B C 1,2-O-Isopropylidene-6-O-tosyl- α-D-glucofuranose B->C D Azidation (NaN3, DMF, 80°C) C->D E Iodination (NaI, Acetone, Reflux) C->E F Amination (R-NH2, DMF, 85°C) C->F G 6-Azido-6-deoxy Derivative (Click Chemistry Precursor) D->G H 6-Iodo-6-deoxy Derivative (Radical/Coupling Precursor) E->H I 6-Amino-6-deoxy Derivative (Glycoconjugates) F->I

Figure 1: Synthetic workflow for C6 nucleophilic substitution of 1,2-O-isopropylidene-α-D-glucofuranose.

Experimental Protocols

Protocol A: Synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose

Objective: Installation of an azide group for downstream CuAAC click chemistry or reduction to a primary amine[4].

  • Preparation: Dissolve 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N2 or Ar).

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the tosylate to the C6 alcohol.

  • Nucleophile Addition: Add sodium azide (NaN3, 25 mmol, 2.5 eq) in one portion.

    • Causality: An excess of NaN3 drives the equilibrium forward and compensates for any moisture-induced quenching.

  • Reaction: Heat the stirred mixture to 80 °C for 3–4 hours.

    • Self-Validation: Monitor progress via TLC (Ethyl Acetate/Hexane 1:1). The azido product typically exhibits a higher Rf value than the highly polar tosylate starting material.

  • Workup: Cool to room temperature. Concentrate the DMF under reduced pressure. Extract the residue with Ethyl Acetate (3 × 50 mL) and wash with water.

    • Causality: Removing DMF prior to extraction prevents the formation of intractable emulsions during the liquid-liquid phase separation.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Synthesis of 6-Deoxy-6-iodo-1,2-O-isopropylidene-α-D-glucofuranose (Finkelstein Reaction)

Objective: Preparation of a 6-iodo derivative for radical deoxygenation or cross-coupling reactions.

  • Preparation: Dissolve the tosylate (10 mmol) in anhydrous acetone (30 mL).

  • Nucleophile Addition: Add sodium iodide (NaI, 30 mmol, 3.0 eq).

    • Causality: NaI is highly soluble in acetone, whereas the byproduct, sodium tosylate (NaOTs), is insoluble.

  • Reaction: Reflux the mixture (56 °C) for 12 hours.

    • Self-Validation: The continuous precipitation of NaOTs (a white solid) serves as a visual confirmation of reaction progress and drives the reaction to completion according to Le Chatelier’s principle.

  • Workup: Cool the mixture and filter off the precipitated NaOTs. Concentrate the filtrate under reduced pressure.

  • Quenching: Dissolve the residue in Ethyl Acetate and wash with 10% aqueous sodium thiosulfate (Na2S2O3).

    • Causality: Thiosulfate reduces any trace iodine (I2) generated by air oxidation back to water-soluble iodide, preventing discoloration and degradation of the product.

  • Purification: Dry the organic layer over MgSO4, concentrate, and crystallize or chromatograph.

Protocol C: Synthesis of 6-Amino-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose

Objective: Direct amination for the synthesis of7[7].

  • Preparation: Combine the tosylate (10 mmol) and the primary amine (e.g., 3-dimethylaminopropylamine, 30 mmol) in a sealed tube. If the amine is solid, add 10 mL of anhydrous DMF.

  • Reaction: Heat the mixture at 85 °C for 3 hours.

    • Causality: Amines are less nucleophilic than azides; heating in a sealed environment prevents the loss of volatile amines and accelerates the SN2 displacement.

  • Workup: Cool to ambient temperature. Dilute with dichloromethane (100 mL).

  • Washing: Wash the organic layer with saturated aqueous NaHCO3 (2 × 20 mL) and brine (2 × 20 mL).

    • Causality: The mild base neutralizes the toluenesulfonic acid byproduct, ensuring the newly formed amine remains in its freebase (lipophilic) form for extraction.

  • Purification: Dry over MgSO4, evaporate the solvent, and purify by flash chromatography (e.g., Ether:Methanol 90:10).

Quantitative Data & Troubleshooting

Table 1: Reaction Conditions and Expected Yields for C6 Substitution

NucleophileReagentSolventTemp (°C)Time (h)Expected Yield (%)Downstream Application
Azide (N3-)NaN3DMF803–485–95Click chemistry, reduction to primary amine
Iodide (I-)NaIAcetone56 (Reflux)12–1680–90Radical deoxygenation, cross-coupling
Bromide (Br-)LiBrDMF70–802.5–475–85Alkylation, Grignard reagent formation
Amine (R-NH2)R-NH2DMF / Neat853–570–90Glycoconjugates, glycomimetics

Table 2: Troubleshooting Guide for C6 Nucleophilic Substitution

Observation / IssuePotential CauseMechanistic Solution
Incomplete conversion (starting material remains)Poor nucleophile solubility or deactivated reagentEnsure anhydrous solvents; use a phase-transfer catalyst (e.g., TBAI) or crown ether to enhance solubility.
Formation of elimination byproducts (alkenes)Excessive heating (>100 °C) or overly basic conditionsLower the reaction temperature; switch to a less basic, more nucleophilic reagent.
Loss of the 1,2-O-isopropylidene group Acidic hydrolysis during workupEnsure the workup remains neutral or slightly basic (use NaHCO3 wash); avoid prolonged exposure to unbuffered silica gel.
Emulsion during liquid-liquid extraction Residual DMF in the organic phaseEvaporate DMF completely before extraction, or wash the organic layer with copious amounts of water/brine (5× volume).

References

  • Title: CAS 26275-20-7 (1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose)
  • Title: USA Chemical Suppliers - Products: '1', Page: 70 Source: American Chemical Suppliers URL
  • Title: Order 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose Source: BOC Sciences URL
  • Title: Synthesis of morpholine-fused [5,1-c]-Triazoles Source: RSC Advances URL
  • Title: General Procedures for the Preparation of 3-O-Substituted 1,2-O-Isopropylidene-6-O-tosyl-B-D-altrofuranoses Source: Oxford University Press URL
  • Title: SYNTHESIS AND STUDY OF CARBOHYDRATE BASED HYDROGELS AND SELF ASSEMBLED GLYCOACRYLAMIDES FOR BIOMEDICAL APPLICATIONS Source: Homi Bhabha National Institute URL
  • Title: EP0404136A2 - 3,5,6-Substituted derivatives of 1,2-0-isopropylidene-a,D-glucofuranose and intermediates for preparing these derivatives Source: Google Patents URL

Sources

Application Notes and Protocols: Synthesis of 6-Deoxy-6-fluoro-D-glucose from 6-O-Tosyl Glucofuranose

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of Fluorinated Carbohydrates in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the realm of carbohydrate chemistry, fluorinated sugars have emerged as powerful tools for developing novel therapeutics and diagnostic agents.

6-Deoxy-6-fluoro-D-glucose (6FDG), a structural analog of D-glucose, is of particular interest. Unlike its more famous cousin, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which is a substrate for hexokinase and becomes metabolically trapped as the 6-phosphate, 6FDG is not a substrate for phosphorylation.[1][2] This property makes it an excellent candidate for studying glucose transport mechanisms independently of downstream metabolic events.[1][2] Its applications span from a tracer for glucose transport in various physiological and pathological states to a potential building block for more complex carbohydrate-based drugs.[2][3][4] Furthermore, the introduction of the fluorine atom can modulate the interaction of the sugar with proteins, offering a pathway to design selective inhibitors or probes for carbohydrate-binding proteins.[5]

This application note provides a detailed, three-step protocol for the synthesis of 6-deoxy-6-fluoro-D-glucose, starting from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The synthetic strategy involves the selective deprotection of the 5,6-O-isopropylidene group, followed by tosylation of the primary hydroxyl group and subsequent nucleophilic fluorination.

I. Synthetic Strategy Overview

The synthesis of 6-deoxy-6-fluoro-D-glucose from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a multi-step process that leverages the principles of protecting group chemistry and nucleophilic substitution. The overall workflow is depicted below.

A 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose B 1,2-O-isopropylidene-α-D-glucofuranose A->B Selective Deprotection (Aq. Acetic Acid) C 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose B->C Tosylation (TsCl, Pyridine) D 6-deoxy-6-fluoro-1,2-O-isopropylidene-α-D-glucofuranose C->D Nucleophilic Fluorination (TBAF, Acetonitrile) E 6-deoxy-6-fluoro-D-glucose D->E Final Deprotection (Acidic Hydrolysis)

Caption: Overall synthetic workflow from the protected starting material to the final product.

II. Materials and Reagents

ReagentSupplierGrade
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseMajor Supplier≥98%
Acetic Acid, GlacialMajor SupplierACS Grade
p-Toluenesulfonyl Chloride (TsCl)Major Supplier≥98%
Pyridine, AnhydrousMajor Supplier≥99.8%
Tetrabutylammonium Fluoride (TBAF)Major Supplier1.0 M in THF
Acetonitrile, AnhydrousMajor Supplier≥99.8%
Hydrochloric Acid, ConcentratedMajor SupplierACS Grade
Dichloromethane (DCM)Major SupplierHPLC Grade
Ethyl AcetateMajor SupplierHPLC Grade
HexanesMajor SupplierHPLC Grade
Sodium BicarbonateMajor SupplierACS Grade
Anhydrous Sodium SulfateMajor SupplierACS Grade
Silica GelMajor Supplier60 Å, 230-400 mesh

III. Detailed Experimental Protocols

Step 1: Selective Deprotection of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Rationale: The 5,6-O-isopropylidene group is more susceptible to acid-catalyzed hydrolysis than the 1,2-O-isopropylidene group due to the primary hydroxyl at the 6-position.[6] This differential reactivity allows for the selective removal of the 5,6-protecting group, exposing the primary hydroxyl for subsequent tosylation. Dilute acetic acid provides a mild and effective medium for this selective deprotection.[6]

Protocol:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 100 mL of 70% aqueous acetic acid.

  • Heat the reaction mixture in a preheated water bath at 40°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material has a higher Rf value than the product. The reaction is typically complete within 2-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • The crude product, 1,2-O-isopropylidene-α-D-glucofuranose, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 2: Tosylation of 1,2-O-isopropylidene-α-D-glucofuranose

Rationale: The primary hydroxyl group at the C6 position is more reactive than the secondary hydroxyls at C3 and C5. This allows for the selective tosylation of the C6 hydroxyl group. The tosyl group is an excellent leaving group, which is crucial for the subsequent nucleophilic substitution with fluoride.[7] Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

Protocol:

  • Dissolve the dried 1,2-O-isopropylidene-α-D-glucofuranose from the previous step in 50 mL of anhydrous pyridine in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1).

  • Upon completion, quench the reaction by the slow addition of 10 mL of ice-cold water.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), and finally with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose as a white solid.

Step 3: Nucleophilic Fluorination and Final Deprotection

Rationale: The fluorination proceeds via an SN2 mechanism, where the fluoride ion from TBAF attacks the carbon at the 6-position, displacing the tosylate leaving group.[8] Polar aprotic solvents like acetonitrile are ideal for this reaction as they solvate the cation (tetrabutylammonium) while leaving the fluoride anion relatively "naked" and highly nucleophilic.[6] The final deprotection of the remaining 1,2-O-isopropylidene group is achieved by acid-catalyzed hydrolysis to yield the free sugar.

cluster_0 Fluorination cluster_1 Deprotection A 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose B Add TBAF in Acetonitrile A->B C Heat to 80°C B->C D TLC Monitoring C->D E Workup and Purification D->E F Fluorinated Intermediate G Add 1M HCl F->G H Heat to 60°C G->H I Neutralization and Purification H->I J 6-deoxy-6-fluoro-D-glucose I->J

Caption: Workflow for the fluorination and final deprotection steps.

Protocol:

  • Fluorination:

    • Dissolve the purified 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose in anhydrous acetonitrile in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Add tetrabutylammonium fluoride (TBAF) (1.5 equivalents, 1.0 M solution in THF) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:2).

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water (3 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-deoxy-6-fluoro-1,2-O-isopropylidene-α-D-glucofuranose.

  • Final Deprotection:

    • Dissolve the purified fluorinated intermediate in a 1:1 mixture of water and tetrahydrofuran (THF).

    • Add 1 M aqueous HCl until the pH of the solution is approximately 1-2.

    • Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • The resulting aqueous solution can be purified by semi-preparative HPLC or by passing it through a column of activated charcoal to remove impurities, followed by lyophilization to obtain 6-deoxy-6-fluoro-D-glucose as a white solid.[3][9]

IV. Characterization and Expected Results

The final product, 6-deoxy-6-fluoro-D-glucose, should be characterized by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry to confirm its identity and purity.

ParameterExpected Outcome
Yield The overall yield for the three-step synthesis is typically in the range of 30-40%.
Purity >95% as determined by HPLC and NMR.
¹H NMR The spectrum will be complex due to the presence of anomers in solution. Key signals include the anomeric protons and the characteristic splitting of protons adjacent to the fluorine atom (H-5 and H-6).[10]
¹³C NMR The C6 signal will show a large one-bond coupling to fluorine (¹JCF). The C5 signal will also show a smaller two-bond coupling (²JCF).
¹⁹F NMR A single resonance, likely a triplet of doublets, due to coupling with the H-6 and H-5 protons.
Mass Spectrometry The mass spectrum should show the expected molecular ion peak or a corresponding adduct (e.g., [M+Na]⁺).

V. Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Tosylation Insufficient tosyl chloride or presence of water in the reaction.Use freshly opened or purified tosyl chloride. Ensure all glassware and solvents are anhydrous.
Low Yield in Fluorination Incomplete reaction or side reactions.Ensure the TBAF reagent is active and anhydrous. Increase the reaction time or temperature if necessary.
Incomplete Final Deprotection Insufficient acid or reaction time.Check the pH of the reaction mixture and add more acid if needed. Increase the reaction time or temperature.
Difficult Purification Co-elution of impurities.Optimize the solvent system for column chromatography. For the final product, consider using preparative HPLC for higher purity.[3][9]

VI. Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-deoxy-6-fluoro-D-glucose from a readily available starting material. The described methods are robust and have been designed to be accessible to researchers with a solid background in synthetic organic chemistry. The successful synthesis of this valuable fluorinated carbohydrate will enable further investigations into glucose transport and facilitate the development of novel carbohydrate-based diagnostics and therapeutics.

VII. References

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC. Available at: [Link]

  • Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[ 18 F]fluoro-4-thio-α-D-maltotrioside as a positron emission tomography bacterial imaging agent - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • of No-Carrier-Added2@[18F]-Fluoro-2-Deoxy D-Glucose Using Aminopolyether Supported Nucleophilic Substitution. Available at: [Link]

  • Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 6-deoxy-5-thio-D-glucose - PubMed. Available at: [Link]

  • A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems - PubMed. Available at: [Link]

  • 6-Fluoro-6-deoxy-D-glucose as a tracer of glucose transport - PubMed - NIH. Available at: [Link]

  • Fluorinated carbohydrates | Institute of Chemical Process Fundamentals. Available at: [Link]

  • Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives - DergiPark. Available at: [Link]

  • Purification of 2-[F-18]fluoro-2-deoxy-D-glucose by on-chip solid-phase extraction. Available at: [Link]

  • Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy - PubMed. Available at: [Link]

  • 6-Deoxy-6-[18F]fluoro-D-fructose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. Available at: [Link]

  • 6-Fluoro-6-deoxy-D-glucose as a tracer of glucose transport. Available at: [Link]

Sources

Synthesis of 6-Azido-6-Deoxy Sugars via Displacement of 6-O-Tosyl Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the synthesis of 6-azido-6-deoxy sugars. This class of compounds serves as a versatile building block in medicinal chemistry and chemical biology, primarily due to the azido group's utility in bioorthogonal "click" chemistry and its role as a masked amine.[1][2] The synthetic route detailed herein focuses on the robust and widely employed two-step sequence: the selective tosylation of the primary hydroxyl group at the C-6 position of a suitably protected monosaccharide, followed by nucleophilic displacement of the resulting tosylate with an azide ion.

Theoretical Foundation: A Tale of Leaving Groups and Nucleophiles

The conversion of a primary alcohol on a sugar moiety to an azide proceeds through a classic SN2 (bimolecular nucleophilic substitution) reaction.[3][4] Understanding the principles governing this transformation is paramount for successful execution and optimization.

The Pivotal Role of the Tosyl Group

Alcohols are inherently poor substrates for direct nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group.[5] To facilitate the desired reaction, the hydroxyl group must first be converted into a group that readily departs upon nucleophilic attack. The p-toluenesulfonyl (tosyl) group is an exemplary choice for this purpose.[6]

The tosylation of an alcohol involves its reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[7] The base serves to neutralize the HCl generated during the reaction.[5] This process transforms the hydroxyl group into a tosylate ester (R-OTs). The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group, making it a very weak base.[5] Importantly, the tosylation of a chiral alcohol proceeds with retention of stereochemistry at the carbinol carbon.[5]

The Azide Ion: A Potent Nucleophile

The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions.[3][8] Its high nucleophilicity, coupled with its relatively small steric footprint, allows it to efficiently attack the electrophilic C-6 carbon of the tosylated sugar from the backside, leading to the displacement of the tosylate leaving group.[3] This "backside attack" is a hallmark of the SN2 mechanism and results in an inversion of stereochemistry at the reaction center.[9][10] However, for a primary carbon like C-6, which is not a stereocenter, this inversion is not stereochemically significant for the carbon backbone itself.

The Importance of Protecting Groups in Carbohydrate Chemistry

Carbohydrates are polyhydroxylated molecules, meaning they possess multiple reactive hydroxyl groups.[11] To ensure that the tosylation and subsequent azidation occur selectively at the desired C-6 position, all other hydroxyl groups must be temporarily masked with protecting groups.[11][12] The choice of protecting groups is critical and depends on their stability to the reaction conditions of both the tosylation and azidation steps, as well as the ease of their eventual removal.[11][13] Common protecting groups in carbohydrate chemistry include benzyl ethers, acetals (like isopropylidene), and esters (such as acetates or benzoates).[11][14]

Experimental Workflow: From Protected Sugar to Azido-Sugar

The overall synthetic strategy can be visualized as a two-stage process. The first stage is the activation of the primary hydroxyl group, and the second is the introduction of the azido functionality.

G cluster_0 Stage 1: Activation of C-6 Hydroxyl cluster_1 Stage 2: Nucleophilic Displacement Protected_Sugar Protected Sugar (Free C-6 OH) Tosylation Tosylation Protected_Sugar->Tosylation Reacts with Tosyl_Chloride p-Toluenesulfonyl Chloride (TsCl) Tosyl_Chloride->Tosylation Base Base (e.g., Pyridine) Base->Tosylation Tosylated_Sugar 6-O-Tosyl-Sugar Azidation Azidation Tosylated_Sugar->Azidation Reacts with Tosylation->Tosylated_Sugar Yields Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Azidation Solvent Solvent (e.g., DMF) Solvent->Azidation Azido_Sugar 6-Azido-6-deoxy-Sugar Azidation->Azido_Sugar Yields

Sources

Precision Synthesis of 6-Deoxy-6-Thio-D-Glucose: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a thiol group at the C-6 position of glucose creates 6-deoxy-6-thio-D-glucose (6-thio-glucose), a critical glycomimetic used in metabolic probes, glycosyltransferase inhibitors, and gold-nanoparticle conjugation. This transformation relies on the nucleophilic displacement of a good leaving group—typically a p-toluenesulfonate (tosylate)—by a sulfur nucleophile.

This guide provides two field-validated protocols for converting Methyl 2,3,4-tri-O-acetyl-6-O-tosyl-


-D-glucopyranoside  to its thio-sugar derivative. Unlike generic organic chemistry texts, this note focuses on the specific steric and electronic factors governing carbohydrate substitution, offering a "Gold Standard" Thioacetate route and a robust Thiourea alternative.

Mechanistic Insight & Strategic Planning

The Challenge of C-6 Substitution

While the C-6 position is a primary carbon, it is sterically hindered by the axial/equatorial network of the pyranose ring. Direct substitution requires a potent nucleophile and a non-participating solvent. The reaction proceeds via a classical


 mechanism , where the sulfur nucleophile attacks the 

orbital of the C-O bond, displacing the tosylate.
Nucleophile Selection Matrix

Choosing the right sulfur source is the single most critical decision in this workflow.

NucleophileReagentIntermediatesProsCons
Thioacetate Potassium Thioacetate (KSAc)6-S-Acetyl esterHigh Yield (>85%) , No odors, Stable intermediateRequires deprotection step (deacetylation)
Thiourea ThioureaIsothiouronium saltCheap, crystalline intermediatesRequires strong base hydrolysis; salt removal can be tedious
Sulfhydryl NaSH /

Free ThiolDirect routeHigh risk of dimerization (Disulfide formation); Difficult to control
Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway and the critical divergence points between the two protocols.

G cluster_0 Protocol A: Thioacetate (Preferred) cluster_1 Protocol B: Thiourea Start 6-O-Tosyl Glucose (Protected) KSAc KSAc / DMF 80°C, 4h Start->KSAc Thiourea Thiourea / Acetone Reflux, 12h Start->Thiourea Thioester 6-S-Acetyl Intermediate KSAc->Thioester Deprotect NaOMe / MeOH (Zemplén) Thioester->Deprotect End 6-Deoxy-6-Thio-Glucose (Free Thiol) Deprotect->End Salt Isothiouronium Salt Thiourea->Salt Hydrolysis NaOH / H2O Reflux Salt->Hydrolysis Hydrolysis->End Disulfide Dimer (Impurity) (S-S Bond) End->Disulfide Oxidation (Air)

Figure 1: Comparative workflow for nucleophilic substitution at C-6. Protocol A (Green) offers a stable intermediate, while Protocol B (Red) involves salt formation.

Protocol A: The Thioacetate Route (Gold Standard)

Best for: High purity requirements, valuable starting materials, and preventing early oxidation.

Materials
  • Substrate: Methyl 2,3,4-tri-O-acetyl-6-O-tosyl-

    
    -D-glucopyranoside (1.0 equiv)
    
  • Reagent: Potassium Thioacetate (KSAc) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or dry Acetone.

  • Workup: DCM (Dichloromethane), Brine,

    
    .
    
Step-by-Step Methodology

Step 1: Nucleophilic Displacement

  • Dissolve the tosyl-glucose substrate in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over acetone for its higher boiling point and ability to solvate the potassium salt.

  • Add Potassium Thioacetate (1.5 equiv) in one portion. The solution may turn slightly yellow.

  • Heat the reaction mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours .
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting tosylate (

      
      ) should disappear, replaced by the thioacetate product (
      
      
      
      ).
  • Workup: Dilute with water (5x volume) and extract with DCM (3x). Wash combined organics with saturated brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

Step 2: Global Deprotection (Zemplén Conditions)

  • Dissolve the purified 6-S-acetyl intermediate in dry MeOH (0.05 M).

  • Add a catalytic amount of NaOMe (0.1 equiv) .

  • Stir at Room Temperature (RT) for 1–2 hours.

    • Critical Mechanism: The methoxide attacks the acetyl esters (O-acetyl and S-acetyl). The S-acetyl is more reactive and cleaves first, followed by the O-acetyl groups.

  • Neutralization: Neutralize with acidic resin (e.g., Amberlite IR-120 H+) until pH 7. Do not use aqueous acid to avoid promoting disulfide formation.

  • Filter and concentrate.

Protocol B: The Thiourea Route (Alternative)

Best for: Large-scale synthesis where chromatographic purification of intermediates is to be avoided.

Materials
  • Substrate: 6-O-tosyl glucose derivative.

  • Reagent: Thiourea (1.2 equiv).

  • Solvent: Acetone or Ethanol.

  • Hydrolysis: 10% NaOH or Sodium Metabisulfite (Na2S2O5).

Step-by-Step Methodology

Step 1: Formation of Isothiouronium Salt

  • Dissolve the tosylate in Acetone or Ethanol .

  • Add Thiourea (1.2 equiv) .

  • Heat to Reflux for 12–24 hours .

  • Isolation: The product often precipitates as the isothiouronium tosylate salt. Cool to 0°C and filter. If no precipitate forms, concentrate to dryness to obtain the crude salt.

Step 2: Alkaline Hydrolysis

  • Suspend the salt in water.

  • Add 10% aqueous NaOH (2-3 equiv) and heat to reflux for 1 hour.

    • Warning: This harsh condition cleaves all esters.

  • Acidification: Carefully adjust pH to ~4-5 with dilute HCl.

  • Extraction: Extract the free thiol into EtOAc or DCM.

Troubleshooting & Optimization

Preventing Disulfide Formation (Dimerization)

The most common failure mode is the oxidation of the free thiol (R-SH) to a disulfide (R-S-S-R).

  • Symptom: Appearance of a new, slower-moving spot on TLC or doubling of NMR peaks.

  • Solution:

    • Perform all deprotection steps in degassed solvents .

    • Add DTT (Dithiothreitol) or TCEP (1.1 equiv) during the workup of the final step to reduce any disulfides back to thiols.

Solvent Effects on Reaction Rate

The rate of


 substitution at C-6 is heavily solvent-dependent.
SolventDielectric ConstantRateRecommendation
DMF 36.7FastRecommended. Best solubility for KSAc.
Acetone 20.7ModerateGood for Thiourea precipitation.
Toluene 2.4SlowAvoid. Poor solubility of nucleophiles.
Intramolecular Cyclization (The 3,6-Anhydro Trap)

If the C-3 hydroxyl group is unprotected (e.g., using a free sugar tosylate), the C-3 oxygen can attack the C-6 position intramolecularly, forming a 3,6-anhydro bridge (bicyclic ether) instead of the thio-sugar.

  • Prevention: ALWAYS use a substrate with the C-3 position protected (e.g., acetylated or benzylated) before attempting C-6 displacement.

References

  • Synthesis of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates. International Journal of Molecular Sciences. (2020). Describes the PPh3/I2/Imidazole and Thioacetate displacement protocols.

  • S–O Acetyl rearrangement in 6-thio-D-glucose derivatives. Journal of the Serbian Chemical Society. (2018). Details the KSAc displacement conditions and potential migration side reactions.

  • Efficient Synthesis of Organic Thioacetates in Water. Green Chemistry. (2012). Provides context on the reactivity of KSAc and solvent effects.

  • Synthesis of 6-deoxy-5-thio-D-glucose. Carbohydrate Research. (1980). Historical grounding for thio-sugar synthesis pathways.

Application Note: Advanced Protecting Group Manipulation Strategies Using 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

In the landscape of carbohydrate chemistry and rational drug design, 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose (CAS: 26275-20-7) stands as a highly versatile chiral pool building block[1]. Its structural architecture provides an elegant platform for orthogonal functionalization, making it a ubiquitous precursor in the synthesis of complex oligosaccharides, iminosugars, and pharmaceutical agents[1]. Notably, this compound serves as a critical intermediate in the synthesis of radiopharmaceutical precursors like 6-FDG[2] and cardiovascular drugs such as prenalterol[3].

The molecule features three distinct reactive domains:

  • The 1,2-O-Isopropylidene Acetal : This acid-labile protecting group locks the carbohydrate in its furanose conformation while shielding the anomeric C-1 and the C-2 hydroxyls from unwanted side reactions[1].

  • The 6-O-Tosyl Group : By selectively tosylating the primary C-6 hydroxyl over the secondary C-3/C-5 hydroxyls[4], the C-6 position is primed with an excellent leaving group, enabling regioselective nucleophilic substitution.

  • Free C-3 and C-5 Hydroxyls : These secondary alcohols remain available for further orthogonal protection or can participate in intramolecular cyclization events.

Mechanistic Rationale of Transformation Strategies

As a Senior Application Scientist, it is crucial to understand why specific reaction pathways are chosen rather than merely following a recipe. The manipulation of this compound generally follows three divergent strategies:

  • Strategy A: Intermolecular Nucleophilic Substitution. The primary C-6 tosylate is highly accessible. When subjected to strong external nucleophiles (e.g., sodium azide) in polar aprotic solvents, it undergoes a classic intermolecular

    
     displacement to yield 6-substituted derivatives[5].
    
  • Strategy B: Intramolecular Epoxidation. When treated with a base, the C-5 hydroxyl is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the adjacent C-6 position via an intramolecular

    
     trajectory. This expels the tosylate and forms a 5,6-anhydro furanose ring (an epoxide)[3]. This epoxide is a critical intermediate for synthesizing molecular tweezers[6] and 2,5-anhydro-L-idose derivatives[7].
    
  • Strategy C: Orthogonal Protection. The free C-3 and C-5 hydroxyls can be protected (e.g., via benzylation) under basic conditions that do not cleave the 1,2-acetonide, allowing subsequent acidic deprotection of the anomeric center for further glycosylation.

G SM 1,2-O-Isopropylidene-6-O-tosyl- α-D-glucofuranose Epoxide 5,6-Anhydro-1,2-O-isopropylidene- α-D-glucofuranose SM->Epoxide NaOMe, MeOH (Intramolecular SN2) Azide 6-Azido-6-deoxy-1,2-O-isopropylidene- α-D-glucofuranose SM->Azide NaN3, DMF, 80°C (Nucleophilic Substitution) Benzyl 3,5-Di-O-benzyl-1,2-O-isopropylidene- 6-O-tosyl-α-D-glucofuranose SM->Benzyl NaH, BnBr, THF (O-Alkylation)

Fig 1: Divergent synthetic pathways from 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 5,6-Anhydro-1,2-O-isopropylidene-α-D-glucofuranose

Objective: Convert the 6-O-tosyl derivative into a reactive 5,6-epoxide via base-mediated intramolecular cyclization[3].

Causality & Workflow:

  • Dissolution: Dissolve 10 mmol of 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose in 30 mL of anhydrous methanol. Rationale: Methanol effectively solubilizes both the carbohydrate and the sodium methoxide base.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add 12 mmol (1.2 eq) of a Sodium Methoxide (NaOMe) solution dropwise. Rationale: The low initial temperature prevents unwanted intermolecular transesterification or degradation.

  • Cyclization: Remove the ice bath and stir at room temperature for 2 hours. The base deprotonates the C-5 OH, driving the intramolecular displacement of the tosylate.

  • Validation (In-Process): Spot the reaction on a silica TLC plate (Hexane:EtOAc 7:3). The starting material is strongly UV-active due to the tosyl aromatic ring. The reaction is complete when the UV-active spot disappears, replaced by a UV-inactive spot that chars dark brown upon treatment with

    
    /ethanol stain.
    
  • Workup: Quench with a few drops of glacial acetic acid to neutralize excess base. Concentrate under reduced pressure, partition between Dichloromethane (DCM) and water, extract the aqueous layer twice with DCM, dry over

    
    , and evaporate to yield the pure epoxide.
    

Mech Step1 Step 1: Deprotonation Base removes proton from C-5 hydroxyl Step2 Step 2: Alkoxide Formation C-5 oxygen becomes nucleophilic (O-) Step1->Step2 Step3 Step 3: Intramolecular Attack C-5 alkoxide attacks C-6 via SN2 trajectory Step2->Step3 Step4 Step 4: Leaving Group Expulsion Tosylate (TsO-) leaves, forming 5,6-epoxide Step3->Step4

Fig 2: Intramolecular SN2 mechanism for the formation of the 5,6-anhydro furanose ring.

Protocol 2: Synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose

Objective: Introduce an azide functional group at C-6 for subsequent reduction to an amine or use in Click chemistry[5].

Causality & Workflow:

  • Dissolution: Dissolve 10 mmol of the starting material in 25 mL of anhydrous Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that leaves the azide anion unsolvated, maximizing its nucleophilicity.

  • Reagent Addition: Add 30 mmol (3.0 eq) of Sodium Azide (

    
    ).
    
  • Thermal Activation: Heat the reaction mixture to 80 °C for 4 hours. Rationale: While the primary C-6 carbon is relatively unhindered, thermal energy is required to overcome the activation barrier for complete

    
     displacement in a practical timeframe[8].
    
  • Validation (In-Process): TLC monitoring (Hexane:EtOAc 6:4) will show the conversion of the UV-active starting material to a higher Rf, UV-inactive product.

  • Workup: Cool to room temperature and dilute heavily with water (100 mL) to crash out the product and solubilize the DMF. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMF. Dry over

    
     and concentrate.
    
  • Validation (Post-Process): Perform IR spectroscopy. A successful reaction is definitively validated by the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹.

Quantitative Data & Analytical Markers

To ensure absolute trustworthiness in your synthesis, compare your isolated products against the standardized analytical markers summarized in the table below.

Target DerivativeReagents & ConditionsTypical YieldKey Analytical Marker (1H NMR / IR)
5,6-Anhydro-1,2-O-isopropylidene-α-D-glucofuranose NaOMe, MeOH, 0 °C to RT85 - 92%NMR: Loss of Ts-

singlet at δ 2.45 ppm; appearance of epoxide multiplets at δ 2.8 - 3.3 ppm.
6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose

, DMF, 80 °C
88 - 95%IR: Strong ν(

) stretch at ~2100 cm⁻¹.NMR: Complete loss of aromatic Ts protons.
3,5-Di-O-benzyl-1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose NaH, BnBr, THF, RT75 - 80%NMR: Appearance of aromatic benzyl protons (δ 7.2 - 7.4 ppm) and benzylic

doublets (δ 4.5 - 4.8 ppm).

References

  • American Chemical Suppliers - 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose (CAS: 26275-20-7). [1]

  • Benchchem - Idose, D- | 2152-76-3 (Chemical Synthesis and Tosylation). [4]

  • Drug Future - Prenalterol-药物合成数据库 (Synthesis of prenalterol via 5,6-anhydro intermediates). [3]

  • Open Research Newcastle - Crystal structure of 6-azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose. [5]

  • PubMed (Arch Biochem Biophys. 1958) - 2,5-Anhydro-L-idose, a product of the acid hydrolysis of 1,2-O-isopropylidene-5,6-anhydro-alpha-D-glucofuranose. [7]

  • ResearchGate - Synthesis and Use of New Non-ionic Surfactants derived from natural Chiral Pools (Lalit Sharma). [6]

  • SCETI / ABX Advanced Biochemical Compounds - Material Safety Data Sheet - 6-FDG Precursor. [2]

  • The University of Newcastle, Australia - Dr Ian Van Altena / Staff Profile (Acta Crystallographica Section E 2020). [8]

Sources

Application Note: High-Fidelity Reduction of 6-O-tosyl-glucofuranose to 6-deoxy-glucofuranose using Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the selective reduction of 6-O-tosyl-glucofuranose to its corresponding 6-deoxy derivative using lithium aluminum hydride (LiAlH4). It delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and emphasizes critical safety and handling procedures for LiAlH4. This application note is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction: The Strategic Deoxygenation of Carbohydrates

The selective removal of hydroxyl groups from carbohydrates is a cornerstone of synthetic carbohydrate chemistry, enabling the creation of novel structures with tailored biological activities. 6-deoxy sugars, in particular, are prevalent motifs in a variety of natural products, including antibiotics and cardiac glycosides. The conversion of a primary alcohol, such as the one at the C-6 position of glucose, to a methyl group is a key transformation.

One of the most effective methods to achieve this is through the reduction of a sulfonate ester, typically a tosylate, with a powerful hydride-donating reagent. Lithium aluminum hydride (LiAlH4) is a potent and versatile reducing agent capable of cleaving the C-O bond of the tosylate, effectively replacing it with a C-H bond.[1][2][3] This application note outlines a robust protocol for this specific transformation on a glucofuranose scaffold, a five-membered ring isomer of glucose.[4]

Mechanistic Rationale: Nucleophilic Displacement by Hydride

The reduction of a tosylate group by LiAlH4 proceeds via a nucleophilic substitution (SN2) mechanism. The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. The highly polarized Al-H bond in the tetrahydroaluminate anion ([AlH4]⁻) serves as a source of the hydride ion (H⁻), a strong nucleophile.[3][5][6]

The reaction is initiated by the nucleophilic attack of the hydride ion on the electrophilic C-6 carbon of the 6-O-tosyl-glucofuranose. This attack occurs from the backside of the carbon-oxygen bond, leading to the displacement of the tosylate leaving group and the formation of the new carbon-hydrogen bond.[7]

Experimental Protocol

This protocol has been optimized for the efficient and safe reduction of 6-O-tosyl-glucofuranose. Strict adherence to anhydrous conditions is paramount due to the violent reactivity of LiAlH4 with water.[8][9]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
6-O-tosyl-glucofuranose≥98%Commercially AvailableMust be thoroughly dried before use.
Lithium Aluminum Hydride (LiAlH4)1.0 M solution in THFCommercially AvailableHandle under an inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse freshly distilled or from a solvent purification system.
Diethyl ether (Et2O)AnhydrousCommercially Available
Saturated aqueous Sodium Sulfate (Na2SO4)Reagent GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeCommercially Available
Celite® 545---Commercially Available
Equipment
  • Oven-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Addition funnel (pressure-equalizing)

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Procedure

Reaction Setup:

  • Assemble the three-necked flask with a magnetic stir bar, a septum, a nitrogen/argon inlet, and an addition funnel.

  • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Under a positive pressure of inert gas, dissolve the 6-O-tosyl-glucofuranose (1.0 eq.) in anhydrous THF (approximately 10-15 mL per gram of starting material).

  • Cool the flask to 0 °C using an ice-water bath.

Reduction:

  • Carefully add the LiAlH4 solution (1.5 - 2.0 eq.) to the addition funnel via cannula or syringe.

  • Add the LiAlH4 solution dropwise to the stirred solution of the tosylate over 30-60 minutes, maintaining the internal temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup (Fieser Method): [10]

This procedure is designed to carefully quench the excess LiAlH4 and precipitate the aluminum salts for easy filtration.

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • For every 'x' grams of LiAlH4 used, slowly and sequentially add the following with vigorous stirring:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water

  • Remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes. A white, granular precipitate should form.

  • Add a small amount of anhydrous magnesium sulfate and stir for an additional 15 minutes to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-deoxy-glucofuranose.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

The structure and purity of the final product, 6-deoxy-glucofuranose, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13][14] The disappearance of the tosyl group signals in the NMR spectra and the appearance of a new methyl signal are indicative of a successful reaction.

Safety and Handling of Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and pyrophoric substance that requires careful handling.[9][15][16]

  • Anhydrous Conditions: All reactions involving LiAlH4 must be conducted under strictly anhydrous conditions in oven-dried glassware and with dry solvents.[8]

  • Inert Atmosphere: It is highly recommended to handle LiAlH4 under an inert atmosphere of nitrogen or argon to prevent contact with atmospheric moisture.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[8][16]

  • Quenching: The quenching of excess LiAlH4 is a highly exothermic process that generates hydrogen gas.[2] It must be performed slowly and with cooling to control the reaction rate.

  • Spill Management: In case of a small spill, immediately cover the material with dry sand or sodium carbonate. Do not use water or a standard fire extinguisher. A Class D fire extinguisher should be readily available.[9]

  • Disposal: Dispose of any residual LiAlH4 and the aluminum salts generated during the workup in accordance with your institution's hazardous waste disposal procedures.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the starting material was completely dry and that the LiAlH4 solution was not degraded. The reaction time can also be extended.

  • Low Yield: Low yields can result from inadequate drying of reagents and glassware, or from loss of product during the workup and purification steps. Ensure thorough extraction of the aluminum salts.

  • Formation of Emulsions during Workup: The Fieser workup is designed to minimize the formation of gelatinous aluminum hydroxides that can complicate extractions.[10] If emulsions do form, the addition of Celite® and vigorous stirring can help to break them up.

  • Alternative Workup: An alternative workup involves the portion-wise addition of solid hydrated sodium sulfate (Glauber's salt, Na2SO4·10H2O) to the cooled reaction mixture until a white, free-stirring slurry is obtained.[1][10]

Visualizing the Process

Reaction Mechanism

Caption: SN2 mechanism of tosylate reduction by LiAlH4.

Experimental Workflow

G cluster_1 Experimental Workflow A 1. Reaction Setup (Anhydrous, Inert Atmosphere) B 2. Dissolve 6-O-Tosyl-Glucofuranose in THF A->B C 3. Cool to 0 °C B->C D 4. Dropwise addition of LiAlH4 solution C->D E 5. Reaction at RT (4-6 h) D->E F 6. Cool to 0 °C for Quenching E->F G 7. Fieser Workup (H2O, NaOH, H2O) F->G H 8. Filtration of Aluminum Salts G->H I 9. Concentration of Filtrate H->I J 10. Purification (Column Chromatography) I->J K 11. Characterization (NMR, MS) J->K

Caption: Step-by-step experimental workflow.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding LiAlH4: Properties, Safety, and Handling for Chemists.
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications.
  • Thermo Fisher Scientific. (2015, January 6). Lithium aluminium hydride - SAFETY DATA SHEET.
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
  • Merck. (n.d.). SAFETY DATA SHEET - Lithium aluminium hydride.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL).
  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride.
  • University of Oxford, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Chemistry LibreTexts. (2023, January 22). Reduction of Carbonyls to Alcohols Using Metal Hydrides.
  • ResearchGate. (n.d.). 1H and 13C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • PubMed. (2001, April 23). Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose.
  • ResearchGate. (2021, October 12). Synthesis, and Spectral Characterization of 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives.
  • SLU. (2021, November 9). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Organic Chemistry Tutor. (2019, October 31). Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols).
  • PubMed. (n.d.). Synthesis of 6-deoxy-5-thio-D-glucose.
  • Common Organic Chemistry. (n.d.). Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4).
  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 6-deoxy-6-phenylphosphonoyl-D-fructopyranoses: the first phosphorus-in-the-ring analogues of a ketose. RSC Publishing.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Natural Sciences Publishing. (2021, November 13). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis.
  • YouTube. (2015, October 31). Carbonyls 6. Reduction with Lithal (LiAlH4).
  • ACS Publications. (2023, September 27). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). WO2001036435A1 - Glucofuranoses.
  • Natural Sciences Publishing. (2017, May 1). Design for Carbohydrate Syntesis: Transformation, Cyclization and Separation of β-D- Glucofuranose and β-D-Glucopyranose by In -.
  • Scientific Update. (2018, September 4). Reagent of the month: Lithium Aluminium hydride.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
  • ResearchGate. (n.d.). Synthesis of compound 4. Reagents and conditions: a) LiAlH4, THF,....

Sources

Troubleshooting & Optimization

Improving yield of regioselective tosylation of 1,2-O-isopropylidene-a-D-glucofuranose

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing C6-Tosylation of Monoacetone Glucose

Ticket ID: MAG-Ts-6-OPT Subject: Improving yield and regioselectivity of 1,2-O-isopropylidene-


-D-glucofuranose tosylation.
Status:  Resolved / Guide Available
Author:  Senior Application Scientist[1][2][3][4][5]

Executive Summary

You are attempting to synthesize 6-O-tosyl-1,2-O-isopropylidene-


-D-glucofuranose  from 1,2-O-isopropylidene-

-D-glucofuranose (Monoacetone Glucose, MAG).

The Challenge: MAG possesses three free hydroxyl groups at C3, C5, and C6.[1][2][3][4][5]

  • C6-OH: Primary, unhindered (Target).[1][2][3][4][5]

  • C5-OH: Secondary, relatively unhindered (Major Competitor).[1][2][3][4][5]

  • C3-OH: Secondary, sterically hindered by the 1,2-acetal (Minor Competitor).[1][2][3][4][5]

The Solution: Kinetic control is required to favor the primary C6-OH over the secondary C5-OH.[1][3][4][5] This guide provides a self-validating protocol to maximize regioselectivity and yield, minimizing the formation of the 5,6-di-O-tosyl impurity.[1][2][3][4][5]

Module 1: Mechanistic Insight & Selectivity

To improve yield, you must visualize the competition in the flask.[1][2][3][4][5] The reaction is governed by nucleophilicity (Primary > Secondary) and steric hindrance .[1][2][4][5]

ReactionPath MAG Starting Material (MAG) 3 free OH groups C6_Product TARGET PRODUCT 6-O-Tosyl-MAG (Kinetic Product) MAG->C6_Product Fast (k1) Primary OH C5_Side Impurity A 5-O-Tosyl-MAG (Rare) MAG->C5_Side Slow (k2) Secondary OH TsCl TsCl (Limiting Reagent) Di_Tosyl MAJOR IMPURITY 5,6-Di-O-Tosyl-MAG (Over-reaction) C6_Product->Di_Tosyl Slow (k3) Requires excess TsCl

Caption: Kinetic competition pathway. Maximizing k1 while minimizing k3 is achieved through temperature control and stoichiometry.[1][2]

Module 2: Optimized Experimental Protocol

Pre-requisites:

  • Reagents: 1,2-O-isopropylidene-

    
    -D-glucofuranose (MAG), p-Toluenesulfonyl chloride (TsCl), Anhydrous Pyridine.[1][2][3][4][5]
    
  • Critical Parameter: TsCl must be recrystallized (from CHCl

    
    /Petroleum Ether) if old.[1][2][4][5] Impure TsCl contains TsOH (acid), which hydrolyzes the acetal.[1][2][4][5]
    
Step-by-Step Methodology
  • Drying (Self-Validation Step):

    • Dissolve MAG in anhydrous pyridine.[1][3][4][5] Evaporate to dryness under vacuum to remove trace water as a pyridine-water azeotrope.[1][3][4][5] Repeat twice.

    • Why? Water consumes TsCl and generates HCl, which kills your acetal.[1][2][3][4][5]

  • The Setup:

    • Resuspend dried MAG (1.0 equiv) in fresh anhydrous pyridine (10 mL per gram of MAG).

    • Cool the solution to

      
        (Ice/Water bath).[1][2][4][5]
      
    • Note: Do not use

      
      ; the reaction becomes too sluggish, and pyridine may freeze/viscosify.[1][2][3][4][5]
      
  • Controlled Addition:

    • Dissolve TsCl (1.05 equiv ) in a minimal amount of anhydrous DCM or Pyridine.[1][2][4][5]

    • Add TsCl solution dropwise over 30–60 minutes.

    • Mechanism:[1][2][3][4][5] Slow addition keeps the concentration of TsCl low relative to the triol, statistically favoring the most reactive site (C6).[1][2][4][5]

  • Reaction & Monitoring:

    • Stir at

      
       for 4–6 hours, then allow to warm to Room Temperature (RT) overnight.
      
    • TLC Check: (Solvent: EtOAc/Hexane 1:1).

      • 
         ~0.2: Starting Material (MAG)
        
      • 
         ~0.5: Product (6-O-Ts) 
        
      • 
         ~0.7: Di-tosyl impurity[1][2][3][4][5]
        
  • Workup (pH Critical):

    • Pour mixture into ice water.

    • Extract with DCM (

      
      ).[1][2][4][5]
      
    • Wash 1: Cold 1M HCl (Quickly!) to remove pyridine.[1][2][4][5] Do not let it sit; prolonged acid contact hydrolyzes the 1,2-acetal.[1][2][3][4][5]

    • Wash 2: Saturated NaHCO

      
       (Neutralization).[1][2][4][5]
      
    • Wash 3: Brine.[1][2][3][4][5]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky oil that won't crystallize. What happened?

Diagnosis: Residual pyridine is likely present.[1][2][3][4][5] Pyridine forms salts with tosylates that prevent crystallization.[1][3][4][5] Fix:

  • Perform a "co-evaporation" with toluene (

    
    ) on a rotavap.[1][2][4][5] Toluene forms an azeotrope with pyridine, dragging it out.[1][2][3][4][5]
    
  • Once pyridine-free, the product should solidify (Melting Point: 107–109°C ).[1][2][3][4][5]

Q2: I see a large spot at high Rf (Di-tosyl). How do I remove it?

Diagnosis: You likely used excess TsCl or added it too quickly at room temperature.[1][2][4][5] Fix:

  • Recrystallization: The 6-O-tosyl derivative is crystalline.[1][3][4][5] Dissolve the crude mixture in hot Ethyl Acetate and add Hexanes dropwise until cloudy. Cool slowly. The di-tosyl impurity often remains in the mother liquor.[1][3][4][5]

  • Column Chromatography: If recrystallization fails, use a gradient of Hexane

    
     40% EtOAc/Hexane.[1][2][3][4][5]
    
Q3: My yield is low, and I smell acetone. What is happening?

Diagnosis: Acid-catalyzed hydrolysis of the 1,2-isopropylidene group.[1][2][3][4][5] Cause:

  • Wet pyridine (generated HCl from TsCl + H

    
    O).[1][2][4][5]
    
  • Workup with HCl was too aggressive. Fix:

  • Use freshly distilled pyridine .[1][2][3][4][5]

  • Switch workup: Instead of HCl wash, wash the organic layer with saturated CuSO

    
     solution .[1][2][3][4][5] Pyridine coordinates to copper (turning the aqueous layer deep blue), effectively removing it without exposing the acetal to strong acid.[1][2][4][5]
    

Module 4: Data & Specifications

ParameterSpecificationNotes
Target Structure 1,2-O-isopropylidene-6-O-tosyl-

-D-glucofuranose
C

H

O

S
CAS Number 26275-20-7Useful for catalog search
Melting Point 107–109 °CWhite crystalline solid
Typical Yield 65–80%With optimized temperature control
Major Impurity 5,6-di-O-tosyl derivativeRemoved via recrystallization

References

  • Synthose Inc. (2025).[1][2][4][5] 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose Product Specifications. Retrieved from [1][2][3][4][5]

  • BenchChem. (2025).[1][2][4][5][6] An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [1][2][3][4][5]

  • Hollingsworth, R. I., & Wang, G. (2000).[1][2][3][4][5] Regioselective mono-tosylation of primary hydroxyl groups in sugars. (General reference for primary vs secondary selectivity in carbohydrate chemistry).

  • Organic Syntheses. (1984).[1][2][4][5] Deoxygenation of Secondary Alcohols: General Procedures. (Context for stability of isopropylidene groups). Retrieved from [1][2][3][4][5]

Sources

Purification methods for 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose: Column vs Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 1,2-O-Isopropylidene-6-O-tosyl-


-D-glucofuranose 

Ticket ID: PUR-GLU-6OTS-001 Topic: Optimization of Purification Protocols (Column vs. Recrystallization) Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division[1][2]

Executive Summary

The synthesis of 1,2-O-Isopropylidene-6-O-tosyl-


-D-glucofuranose  (often abbreviated as Monoacetone Glucose 6-Tosylate) presents a classic regioselectivity challenge.[1][2] While the primary hydroxyl at C6 is the most reactive, competitive tosylation at the secondary C5 hydroxyl (forming the 5,6-ditosylate) and unreacted starting material are common impurities.[1]

This guide provides two validated purification workflows. Recrystallization is the recommended "Gold Standard" for scalability and high purity (>98%), while Column Chromatography is reserved for "Rescue Operations" or small-scale separation of complex mixtures.[1]

Part 1: The Decision Matrix

Before selecting a method, evaluate your crude mixture against this logic gate.

DecisionMatrix Start Analyze Crude Mixture (TLC/NMR) PurityCheck Is Major Spot >85%? Start->PurityCheck ImpurityType Identify Main Impurity PurityCheck->ImpurityType No (Oily Crude) Recryst METHOD A: Recrystallization (High Purity, Scalable) PurityCheck->Recryst Yes (Solid Crude) ImpurityType->Recryst Pyridine Salts / Trace Di-tosyl Column METHOD B: Column Chromatography (High Recovery, Labor Intensive) ImpurityType->Column Significant Di-tosyl / Unreacted Diol

Figure 1: Decision tree for selecting the optimal purification pathway based on crude purity profile.

Part 2: Method A - Recrystallization (The Gold Standard)[1][2]

Objective: Isolate high-purity crystalline solid (m.p. 107–109 °C) while removing pyridine salts and minor regioisomers.

The Solvent System

The most effective system for this lipophilic sugar derivative is a non-polar/polar pair.

  • Primary Solvent: Ethyl Acetate (EtOAc) – Dissolves the product.

  • Anti-Solvent: Hexane (or Petroleum Ether) – Induces crystallization.[1]

Protocol
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling EtOAc required to dissolve the solid completely.

    • Tip: If the solution is colored (yellow/brown from pyridine oxidation), treat with activated charcoal for 5 minutes and filter hot through Celite.

  • Cloud Point: While maintaining a gentle boil, add Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot EtOAc (usually 1-2 mL) to clear the solution again.

  • Crystallization: Remove from heat. Cover with foil (loose) and allow to cool to room temperature undisturbed for 2-4 hours.

    • Critical: Do not put it directly into an ice bath; "shock cooling" traps impurities.

  • Harvest: Once crystals form, cool at 4°C for 1 hour. Filter under vacuum and wash with cold Hexane/EtOAc (4:1).[1]

Troubleshooting Guide (Method A)
SymptomRoot CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Solvent mixture is too polar or cooling was too fast.[1][2]Re-heat to dissolve. Add a seed crystal (if available) at 30°C. Scratch the inner glass surface with a spatula to induce nucleation.
Pyridine Smell Persists Pyridinium salts trapped in lattice.Pre-wash: Dissolve crude in EtOAc and wash with 1M HCl (cold) followed by NaHCO₃ before attempting recrystallization.[1]
Low Yield Too much solvent used.Concentrate the mother liquor (filtrate) and repeat the process for a "second crop" (lower purity).[1]

Part 3: Method B - Column Chromatography (The Rescue)

Objective: Separate significant amounts of 5,6-ditosyl impurity or recover product from an "oiled out" reaction.

The Risk: Acid Sensitivity

The 1,2-isopropylidene acetal is acid-labile .[1][2] Standard silica gel is slightly acidic (pH 6.0–6.5).[1] Prolonged exposure can hydrolyze the acetal, reverting the compound to water-soluble glucose tosylates, which stay on the column.

Protocol
  • Stationary Phase Preparation:

    • Slurry pack Silica Gel 60.

    • Neutralization (Crucial): Pre-wash the column with Hexane containing 1% Triethylamine (TEA) to neutralize acidic sites.[1]

  • Elution Gradient:

    • Start: 100% Hexane (to elute residual pyridine/toluene).[1]

    • Ramp: 10%

      
       30% EtOAc in Hexane.
      
    • Note: The di-tosyl impurity is less polar and elutes before the target 6-O-tosyl product.[1][2] Unreacted starting material (diol) is very polar and elutes last.[1]

  • Flow Rate: Maintain a high flow rate. Do not leave the compound on the column overnight.

Troubleshooting Guide (Method B)
SymptomRoot CauseCorrective Action
Streaking / Tailing Acidic silica degradation or column overload.[1][2]Add 0.5% TEA to the mobile phase. Ensure loading is <1% of silica mass.
Co-elution Gradient too steep.Use a shallower gradient (e.g., increase EtOAc by 5% every 100mL).[1]
Product Missing Hydrolysis on column.Flush column with 100% EtOAc or 10% MeOH/DCM to recover hydrolyzed polar byproducts (check TLC to confirm).[1]

Part 4: Comparative Data Analysis

FeatureRecrystallizationColumn Chromatography
Purity Excellent (>99%) Good (95-98%)
Yield Moderate (60-75%)High (80-90%)
Time 4-12 Hours (Passive)2-4 Hours (Active labor)
Scalability High (Multi-gram to Kg)Low (Gram scale limits)
Cost Low (Solvents only)High (Silica + Solvents)

References

    • Supports: Melting point data (107-109 °C) and solubility profiles.[1]

  • PrepChem. (n.d.).[1] Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and derivatives. Retrieved from [Link]

    • Supports: Recrystallization solvent systems (Chloroform/Hexane and EtOAc/Hexane) for isopropylidene glucose derivatives.[1]

  • DergiPark. (2013).[1] Design and Synthesis of 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives. Retrieved from [Link]

    • Supports: Chromatographic separation protocols (EtOAc:Hexane 1:2) and physical characterization.[3][4][5][6][7]

  • Supports: Stability warnings regarding acid sensitivity and storage conditions.

Sources

Preventing 3,6-anhydro ring formation during tosyl displacement reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing 3,6-anhydro ring formation during tosyl displacement reactions Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals

Subject: Prevention of Intramolecular Etherification (3,6-Anhydro Formation) in 6-O-Tosyl Carbohydrates

Executive Summary

In carbohydrate chemistry, the nucleophilic displacement of a primary tosylate (6-O-Ts) is a standard method for introducing functionalities such as azides, halides, or thiols. However, a critical failure mode exists: intramolecular cyclization .

When the hydroxyl group at C-3 is free (unprotected) and the molecule adopts a specific conformation, the C-3 alkoxide can attack the C-6 position, displacing the tosylate to form a 3,6-anhydro bridge (a bicyclic ether). This side reaction is often faster than the desired intermolecular displacement, particularly under basic conditions.

This guide details the mechanistic root cause, troubleshooting steps, and validated protocols to ensure the dominance of the intermolecular


 pathway.
Mechanistic Insight & Visualization

The formation of the 3,6-anhydro ring is an intramolecular Williamson ether synthesis . It competes with your desired intermolecular substitution.

Critical Factor: The C-3 hydroxyl group (if deprotonated or sufficiently nucleophilic) attacks the C-6 electrophilic center from the rear, ejecting the tosylate. This is geometrically favored in the


 chair conformation of D-galacto- and D-glucopyranosides because the C-3 oxygen and C-6 carbon can achieve the necessary proximity.
Pathway Competition Diagram

G Start 6-O-Tosyl-Sugar (C3-OH Free) Base Base / Heat Start->Base Prod_Main 6-Substituted Product (Desired) Start->Prod_Main Direct Displacement (If C3 Protected) Inter C3-Alkoxide Intermediate Base->Inter Prod_Side 3,6-Anhydro Byproduct (Dead End) Inter->Prod_Side k_intra >> k_inter (if unprotected) Inter->Prod_Main Requires Protection or High [Nu-] Path_Side Intramolecular Attack (Fast) Path_Main Intermolecular Nucleophile (Nu-)

Caption: Competition between intramolecular cyclization (red) and desired intermolecular displacement (green).

Troubleshooting Guide (Q&A)
Issue 1: "I isolated a product with the correct mass but incorrect NMR signals. The C-6 protons are shifted upfield."

Diagnosis: You have likely formed the 3,6-anhydro derivative.[1][2] Root Cause: The reaction conditions were sufficiently basic to deprotonate the C-3 hydroxyl, which then displaced the C-6 tosylate. Solution:

  • Check Protection: Ensure C-3 is protected with a non-labile group (e.g., Benzyl, Methyl) or an ester (Acetyl, Benzoyl) that is stable under your displacement conditions.

  • Modify Base: If you are using a strong base (e.g., NaH, NaOMe) to generate a nucleophile, switch to a buffered system or a pre-formed nucleophilic salt (e.g.,

    
    ) in a neutral solvent like DMF.
    
  • Verify Conformation: Galactose derivatives are particularly prone to this due to the axial C-4 allowing easier access for C-3.

Issue 2: "My reaction stalls at 50% conversion. If I increase the temperature, the side product forms."

Diagnosis: Kinetic competition failure. Root Cause: The activation energy for the intermolecular displacement is high, but increasing thermal energy accelerates the intramolecular entropy-favored cyclization more than the bimolecular substitution. Solution:

  • Concentration: Increase the concentration of your external nucleophile (

    
    ). Rate 
    
    
    
    . Increasing
    
    
    accelerates the desired reaction without affecting the unimolecular cyclization rate.
  • Solvent Switch: Switch to a more polar aprotic solvent (DMSO or HMPA/DMPU) to increase the nucleophilicity of your anion.

  • Leaving Group: Switch from Tosylate to Triflate (OTf) . Triflates are significantly more reactive and allow displacement at temperatures (e.g., -20°C to 0°C) where the cyclization activation barrier cannot be overcome.

Issue 3: "I am trying to displace a tosylate with hydroxide to make the 6-OH, but I get the anhydro sugar."

Diagnosis: Inevitable cyclization mechanism. Root Cause: You cannot use hydroxide to displace a C-6 tosylate if C-3 is free. The hydroxide will deprotonate C-3 (pKa ~16) faster than it displaces C-6. Solution:

  • Protect C-3: Acetylate the sugar first.

  • Alternative Route: Do not use tosylate. Use a trityl group for C-6 protection, then deprotect with acid. If you need to invert configuration (not applicable at C-6), this is irrelevant. To regenerate C-6 OH from C-6 OTs, use cesium acetate followed by mild hydrolysis, ensuring C-3 is protected.

Strategic Data: Solvent & Nucleophile Effects

The choice of solvent and nucleophile concentration is the primary lever for controlling selectivity when protecting groups cannot be altered.

VariableConditionRisk of 3,6-Anhydro FormationRecommendation
Solvent Pyridine High Avoid heating in pyridine with free OH groups. It acts as a base.[3][4]
Solvent DMF Moderate Good for

, but can support basicity. Keep neutral.
Solvent Acetone Low Often used for Finkelstein (NaI) reactions; lower boiling point limits thermal cyclization.
Base NaH / NaOMe Critical Do NOT use with free C-3 OH. Immediate cyclization.
Nucleophile

(Azide)
Low Excellent nucleophile; works in neutral DMF.
Nucleophile

(TBAF)
Critical TBAF is known to promote 3,6-anhydro formation specifically [1].
Validated Experimental Protocol
Protocol A: Displacement of 6-O-Tosyl with Azide (Preventing Cyclization)

Use this protocol for introducing nitrogen functionality while minimizing ring formation.

Prerequisites:

  • Substrate: Methyl 2,3,4-tri-O-acetyl-6-O-tosyl-

    
    -D-glucopyranoside (C-3 is protected).
    
  • Note: If C-3 is NOT protected, proceed with extreme caution and maximize nucleophile concentration.

Step-by-Step:

  • Preparation: Dissolve the 6-O-tosyl sugar (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Why: DMF solvates the cation, leaving the azide anion "naked" and reactive.

  • Nucleophile Addition: Add Sodium Azide (

    
    )  (5.0 - 10.0 equiv).
    
    • Why: High equivalents drive the bimolecular kinetics (

      
      ) over the unimolecular side reaction.
      
  • Temperature Control: Heat to 60°C .

    • Monitor: Check TLC every hour. If starting material remains after 4 hours, add a catalytic amount of 15-crown-5 (if using Na+) to complex the cation, rather than increasing temperature.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF and excess azide), dry over

    
    , and concentrate.
    
  • Validation:

    • IR: Strong peak at ~2100

      
       (Azide).
      
    • NMR: Confirm absence of upfield shifts associated with the anhydro bridge protons.

Protocol B: Emergency Protection of C-3 (If C-3 is free)

If you must displace a tosylate on a substrate with a free C-3 OH, you should Acetylate in situ or prior.

  • Reagents: Acetic anhydride (

    
    ), Pyridine.
    
  • Procedure: Treat the crude 6-O-tosyl sugar with 2:1 Pyridine:

    
     at 0°C for 2 hours.
    
  • Result: Yields the 2,3,4-tri-O-acetyl-6-O-tosyl derivative.

  • Next Step: Proceed to Protocol A. This adds one step but guarantees the elimination of the 3,6-anhydro pathway.

References
  • Tetrabutylammonium Fluoride Promoted Synthesis of 3,6-Anhydro Sugars. Source: Journal of Organic Chemistry / Figshare URL:[Link] (Verified via search result 1.5) Context: Demonstrates that fluoride sources (TBAF) can actually promote the cyclization, serving as a warning against using basic fluoride reagents for displacement if the ring is not desired.

  • Nucleophilic Substitution Reactions of Pyranose Polytosylates. Source: Journal of Organic Chemistry, 2004.[5] URL:[Link] Context: Detailed study on regioselectivity and side reactions (elimination vs substitution) in carbohydrate tosylates.

  • Methyl 6-O-tosyl-alpha-D-galactopyranoside. Source: Molecules, 1997.[6] URL:[Link] Context: Provides standard synthesis of the starting material and physical data to distinguish from anhydro derivatives.

  • 3,6-Anhydrogalactose: Mechanism and Occurrence. Source: Wikipedia / General Carbohydrate Literature URL:[Link] Context: Background on the stability and formation of the anhydro bridge in natural polysaccharides (agar/carrageenan).

Sources

Removing unreacted tosyl chloride from glucose derivative mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Tosyl Chloride (TsCl)

Executive Summary

In carbohydrate chemistry, the tosylation of primary alcohols (e.g., C6 position) is a foundational transformation. However, p-toluenesulfonyl chloride (TsCl) is frequently used in excess to drive kinetics.[1] The resulting mixture often presents a critical purification challenge: TsCl is lipophilic, UV-active, and chromatographically similar to many protected sugar derivatives (e.g., methyl glucosides, acetonide-protected sugars).

This guide addresses the "co-elution nightmare" by moving beyond standard chromatography. We focus on chemical quenching and phase-switching strategies that chemically alter TsCl into a species with drastically different solubility or polarity, allowing for easy separation without stressing the acid-sensitive glycosidic linkages.

Module 1: The Nucleophilic Quench (Liquid Phase)

Best for: Standard synthesis (100 mg – 10 g scale) where the product is stable to mild aqueous washing.

The Concept: Relying on hydrolysis (TsCl + H₂O → TsOH) is often ineffective because TsCl is surprisingly hydrophobic and hydrolyzes slowly at neutral pH. Instead, we use a "scavenger amine" to instantly convert TsCl into a highly polar or basic sulfonamide.

Recommended Reagent: N,N-Dimethyl-1,3-propanediamine (DMAPA) or N,N-Dimethylethylenediamine (DMEDA) .

The Protocol:

  • Reaction Check: Ensure the main tosylation reaction is complete via TLC.

  • Quench: Add 1.5 – 2.0 equivalents (relative to the excess TsCl) of DMAPA or DMEDA directly to the reaction mixture.

  • Incubate: Stir at room temperature for 15–30 minutes.

    • Mechanism:[2][3][4] The primary amine reacts with TsCl to form a sulfonamide.[5] The tertiary amine tail renders this byproduct basic and highly polar.

  • Workup (Choose A or B):

    • Method A (Acid Wash - Riskier for Acetals): Wash the organic layer with dilute acidic buffer (pH 4–5, e.g., 10% citric acid). The basic sulfonamide moves to the aqueous layer.

    • Method B (Polarity Shift - Safer): If your sugar is extremely acid-sensitive, skip the acid wash. The sulfonamide byproduct is so polar that it will retain on the silica baseline during flash chromatography, while your protected sugar elutes easily.

Visual Workflow:

QuenchWorkflow Start Crude Mixture (Sugar-OTs + Excess TsCl) AddAmine Add DMAPA (1.5 eq vs TsCl) Start->AddAmine React Stir 20 mins (Forms Polar Sulfonamide) AddAmine->React Decision Is Product Acid Sensitive? React->Decision Wash Wash with 10% Citric Acid Decision->Wash No Column Flash Column (Byproduct stays on baseline) Decision->Column Yes End1 Pure Product (Organic Layer) Wash->End1 End2 Pure Product (Eluted) Column->End2

Figure 1: Workflow for liquid-phase amine scavenging. The tertiary amine tail allows for either acid extraction or chromatographic separation.

Module 2: The "Green" Solid-Phase Trick (Cellulose)

Best for: Small scale (<500 mg) or when reagents are limited.

The Concept: Cellulose (filter paper) contains abundant primary hydroxyl groups. In the presence of the base already in your reaction (pyridine/triethylamine), TsCl will tosylate the filter paper.

The Protocol:

  • Add finely cut strips of standard laboratory filter paper or cellulose powder to the reaction mixture.

  • Add a catalytic amount of 1-methylimidazole (optional, accelerates the reaction).

  • Stir vigorously for 2–4 hours or overnight.

  • Filter: The TsCl is now covalently bound to the paper. Filter the solids; the filtrate contains your product.

Module 3: Polymer-Supported Scavengers

Best for: High-value intermediates (API synthesis) or parallel synthesis libraries.

The Concept: Use a commercial resin (e.g., Trisamine or Aminomethyl polystyrene) to "fish out" the electrophile. This costs more but eliminates aqueous workup entirely, which is ideal for water-soluble sugars.

The Protocol:

  • Add 3.0 equivalents of Trisamine resin (relative to excess TsCl).

  • Agitate (do not magnetic stir, as it grinds the beads) for 2–4 hours.

  • Filter through a fritted funnel.

  • Concentrate the filtrate.[6][7]

Comparative Data: Choosing Your Method
MethodCostSpeedAcid RiskSuitability for Sugars
DMAPA/DMEDA Quench LowFast (30 min)Low/MedHigh (Versatile)
Cellulose/Filter Paper NegligibleSlow (Hours)NoneMedium (Good for small scale)
Polymer Scavenger HighMedium (2 hr)NoneVery High (No aqueous workup)
Hydrolysis (Base Wash) LowSlowHighLow (Risk of migration/hydrolysis)
Troubleshooting & FAQs

Q1: I tried hydrolyzing TsCl with sodium bicarbonate washes, but I still see it on the TLC. Why? A: TsCl hydrolysis is kinetically slow at neutral or mild basic pH in biphasic systems. It behaves like a "grease."

  • Fix: Do not rely on hydrolysis alone. Use the amine quench (Module 1). If you must use hydrolysis, use a mixture of Pyridine:Water (1:1) and stir for 30 minutes before workup; pyridine catalyzes the hydrolysis.

Q2: My sugar has an acetonide (isopropylidene) group. Will the acidic wash in Module 1 destroy it? A: It is a risk. Acetonides hydrolyze around pH 2–3.

  • Fix: Use Method B in Module 1. Do not wash with acid. The DMAPA-Ts adduct is extremely polar. Run a silica column; the adduct will stick to the top (Rf ~ 0.0), while your protected sugar (Rf ~ 0.3–0.6) elutes cleanly.

Q3: Can I just recrystallize the mixture? A: Only if your product is a solid.

  • Tip: TsCl is very soluble in hexanes/heptane. If your sugar derivative crystallizes from EtOAc/Hexane or Ethanol, the TsCl will likely stay in the mother liquor. However, "oiling out" is common with sugar mixtures.

Q4: I see a new spot on TLC after quenching with DMAPA. What is it? A: That is the sulfonamide byproduct (Ts-NH-(CH₂)₃-NMe₂).

  • Verification: It should stain strongly with Dragendorff’s reagent (detects tertiary amines) or iodine, and it should have a very low Rf compared to your sugar.

Decision Logic for Purification

DecisionTree Start Select Purification Strategy Scale Scale of Reaction? Start->Scale Small < 500 mg Scale->Small Small Large > 500 mg Scale->Large Large Budget High Budget / API? Small->Budget Liquid Use Liquid Quench (DMAPA/DMEDA) Large->Liquid Polymer Use Polymer Scavenger (Trisamine) Budget->Polymer Yes Cellulose Use Cellulose/Filter Paper (Overnight Stir) Budget->Cellulose No (Green)

Figure 2: Decision matrix for selecting the appropriate TsCl removal strategy based on scale and resources.

References
  • Ghanbary, K., et al. (2012). Facile removal of tosyl chloride from tosylates using cellulosic materials. Carbohydrate Polymers.[3] Link

  • Bhattacharyya, S. (2004).[8] New developments in polymer-supported reagents, scavengers and catalysts.[8] Current Opinion in Drug Discovery & Development. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for reagent properties and purification). Link

  • Vizet, J., et al. (2022). Green Chemistry approaches to isocyanide synthesis. Green Chemistry. (Discusses hydrolysis kinetics of TsCl). Link

  • BenchChem Technical Support. (2025). Removal of Tosyl-Containing Byproducts. (General industry protocols for amine scavenging). Link

Sources

Resolving separation issues of mono-tosyl vs di-tosyl glucofuranose byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in carbohydrate chemistry: the selective synthesis and chromatographic separation of mono-tosyl versus di-tosyl glucofuranose derivatives.

When targeting the primary hydroxyl (C6) of intermediates like 1,2-O-isopropylidene-


-D-glucofuranose, over-tosylation at the secondary hydroxyls (C5 or C3) frequently occurs. This guide provides the mechanistic causality behind these issues, a diagnostic workflow, and self-validating protocols to ensure high-purity isolation.

Diagnostic Separation Workflow

The following diagnostic flowchart outlines the decision-making process for analyzing your crude reaction mixture and selecting the optimal purification strategy.

SeparationTroubleshooting Start Analyze Crude Mixture (TLC / LC-MS) CheckRatio Is Di-Tosyl > 15%? Start->CheckRatio OptimizeRxn Optimize Reaction: Temp ≤ 0°C, 1.05 eq TsCl, Pyridine Solvent CheckRatio->OptimizeRxn  Yes CheckElution Do Mono/Di-Tosyl Co-elute on Silica? CheckRatio->CheckElution  No OptimizeRxn->Start  Re-evaluate ChangeSolvent Switch Solvent System: Use Toluene/EtOAc or RP-HPLC (C18) CheckElution->ChangeSolvent  Yes StandardPurif Standard Flash Chromatography (Hexane/EtOAc) CheckElution->StandardPurif  No PureProduct Pure Mono-Tosyl Glucofuranose ChangeSolvent->PureProduct StandardPurif->PureProduct

Diagnostic workflow for resolving mono- vs di-tosyl glucofuranose separation issues.

Frequently Asked Questions (FAQs)

Q: Why am I getting so much di-tosyl byproduct when targeting the mono-tosyl (C6) derivative? A: This is a kinetic vs. thermodynamic control issue. The primary hydroxyl at C6 is sterically less hindered and reacts fastest with p-toluenesulfonyl chloride (TsCl). However, the secondary hydroxyls at C5 and C3 are still nucleophilic. If the reaction temperature exceeds 5°C, or if a highly active base like 4-Dimethylaminopyridine (DMAP) is used, the activation energy barrier for secondary hydroxyl tosylation is easily overcome, leading to 3,6-di-O-tosyl or 5,6-di-O-tosyl byproducts[1].

Q: How can I optimize the reaction to prevent over-tosylation? A: You must strictly control the stoichiometry and the base. Use exactly 1.01 to 1.05 equivalents of TsCl. More importantly, use anhydrous pyridine as both the solvent and the base[2]. Pyridine is a mild base that forms a reactive but bulky N-tosylpyridinium intermediate. This bulkiness exaggerates the steric difference between the C6 and C5/C3 hydroxyls, drastically improving regioselectivity compared to triethylamine (Et₃N).

Q: My mono-tosyl and di-tosyl products co-elute and streak on standard silica gel. How can I improve the resolution? A: Streaking occurs because the unreacted free hydroxyls on the furanose ring strongly hydrogen-bond with the silanol groups on the silica stationary phase. In a standard Hexane/Ethyl Acetate (EtOAc) system, this hydrogen bonding dominates the retention mechanism. Solution: Switch your solvent system to Toluene/EtOAc . The


-electron system of toluene engages in 

stacking interactions with the aromatic rings of the tosyl groups. Because the di-tosyl byproduct has two aromatic rings and the mono-tosyl has only one, this solvent system forces a distinct differential retention, resolving the co-elution into tight, separated bands.

Q: Can I use Reverse-Phase (RP) chromatography for this separation? A: Yes. RP-HPLC (C18 column) is highly effective[3]. The addition of a second tosyl group significantly increases the hydrophobicity of the molecule. In a water/acetonitrile gradient, the mono-tosyl derivative will elute much earlier than the highly retained di-tosyl byproduct.

Quantitative Data Summary

The following table summarizes the key physical and chromatographic properties used to validate the separation of these derivatives.

CompoundFree HydroxylsRf (Hexane/EtOAc 2:1)Rf (Toluene/EtOAc 2:1)RP-HPLC Rt (C18, 60% MeCN)*ESI-MS [M+Na]⁺
1,2-O-Isopropylidene-

-D-glucofuranose
3 (C3, C5, C6)0.100.05~1.5 minm/z 243.1
6-O-Tosyl (Mono-tosyl) 2 (C3, C5)~0.35 (Streaking)0.30 (Tight band) ~4.5 min m/z 397.1
3,6-di-O-Tosyl (Di-tosyl) 1 (C5)~0.45 (Streaking)0.55 (Tight band) ~9.2 min m/z 551.1

*Note: RP-HPLC retention times are illustrative and depend on specific column dimensions and flow rates.

Step-by-Step Experimental Protocols

Protocol A: Highly Selective Mono-Tosylation (Self-Validating)

This protocol utilizes kinetic control to maximize the yield of the 6-O-tosyl derivative while suppressing di-tosylation[4].

  • Preparation: Dissolve 10.0 g of 1,2-O-isopropylidene-

    
    -D-glucofuranose in 50 mL of anhydrous pyridine under an inert argon atmosphere.
    
    • Validation Check: The solution must be completely clear. Test moisture content via Karl Fischer titration (must be < 50 ppm) to prevent TsCl hydrolysis.

  • Temperature Control: Cool the reaction flask in an ice-brine bath to 0°C.

  • Reagent Addition: Dissolve 1.05 equivalents of recrystallized TsCl in 20 mL of anhydrous pyridine. Add this solution dropwise over 45 minutes using an addition funnel.

    • Validation Check: Monitor the internal temperature probe. It must not exceed 5°C during addition.

  • Reaction: Stir the mixture at 0–5°C for 4 to 6 hours.

    • Validation Check: Spot the reaction on a TLC plate (Toluene/EtOAc 2:1) and stain with p-Anisaldehyde. The starting material (Rf 0.05) should be nearly consumed, yielding a dominant dark blue/purple spot at Rf 0.30 (mono-tosyl) and minimal spotting at Rf 0.55 (di-tosyl).

  • Quench & Extraction: Pour the mixture into 200 mL of ice water to quench. Extract with Dichloromethane (3 x 100 mL). Wash the organic layer with cold 10% HCl to remove pyridine, followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate under reduced pressure.

Protocol B: Chromatographic Separation (Normal Phase)

If TLC indicates >10% di-tosyl byproduct, use this modified normal-phase protocol to achieve baseline separation.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Toluene. Pack the column tightly.

    • Validation Check: Ensure the column bed is perfectly level and free of air bubbles, which is critical for preventing band overlap of structurally similar sugars.

  • Sample Loading: Dissolve the crude syrup in the absolute minimum volume of Toluene/EtOAc (4:1). Apply evenly to the top of the silica bed.

  • Elution: Elute using a gradient of Toluene/EtOAc, starting at 4:1 and slowly increasing polarity to 2:1.

    • Validation Check: Monitor fractions via TLC. The di-tosyl byproduct will elute first (Rf 0.55). Wait for a gap of empty fractions before the mono-tosyl product (Rf 0.30) begins to elute.

  • Verification: Pool the mono-tosyl fractions and analyze via LC-MS. The mass spectrum must show a dominant peak at m/z 397.1 [M+Na]⁺ with no signal at m/z 551.1.

References

  • Title: EP0404136A2 - 3,5,6-Substituted derivatives of 1,2-O-isopropylidene-a,D-glucofuranose and intermediates for preparing these derivatives Source: Google Patents URL
  • Title: Specific synthesis and stereochemical assignment of the diastereomeric 3,5-O-benzylidene-1,2-O-isopropylidene-alpha-D-glucofuranose isomers Source: PubMed / NIH URL
  • Title: Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I Source: FIU Digital Commons URL

Sources

Handling moisture sensitivity during the synthesis of tosylated sugars

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling moisture sensitivity during the synthesis of tosylated sugars Ticket ID: T-GLYCO-005 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Invisible" Antagonist

In carbohydrate chemistry, the tosylation of hydroxyl groups is a cornerstone transformation for creating good leaving groups. However, the reaction is notoriously unforgiving of moisture. Water does not merely lower yields by consuming the tosyl chloride (TsCl) reagent; it fundamentally alters the reaction landscape by generating strong acids (p-toluenesulfonic acid and HCl) that can cleave acid-sensitive protecting groups like isopropylidene acetals or benzylidene acetals.

This guide provides a self-validating workflow to eliminate moisture-induced failure modes, ensuring high regioselectivity and yield.

The Mechanistic Battlefield

To control the reaction, you must understand the competition occurring in your flask.

The Primary Pathway (Desired):



The Moisture Pathway (Destructive):



Impact:

  • Stoichiometric Imbalance: Water consumes TsCl, leaving unreacted sugar.

  • Acid Shock: Pyridine buffers the reaction, but localized concentration of TsOH (a strong acid) can deprotect acetal/ketal groups before the base neutralizes it.

  • Exotherm: Hydrolysis is exothermic, potentially degrading temperature-sensitive sugar scaffolds.

Visualizing the Competition

The following diagram illustrates the kinetic competition between product formation and hydrolysis.

TosylationPathways Start Reaction Mixture (Sugar + TsCl + Pyridine) Dry Anhydrous Path Start->Dry < 50 ppm H2O Wet Moisture Contamination Start->Wet > 100 ppm H2O Product Desired Tosylate (R-OTs) Dry->Product Kinetic Control SideProd Hydrolysis Products (TsOH + HCl) Wet->SideProd Rapid Hydrolysis Damage Acetal Deprotection (Degraded Scaffold) SideProd->Damage Acid Catalysis

Figure 1: Kinetic competition between desired tosylation and moisture-induced acid degradation.[1][2]

Pre-Flight Checklist: The "Dry" Standard

Before starting, verify the integrity of your reagents. 80% of failures occur before the first drop of reagent is added.

ComponentCritical CheckAction Item
p-Toluenesulfonyl Chloride (TsCl) Appearance: White crystals.[3] Fail: Off-white, caked, or smells strongly of acid.Purify: Dissolve in minimal CHCl₃, dilute with 5 volumes of hexane, filter impurities. Alternatively, recrystallize from benzene/petroleum ether [1][4].
Pyridine (Solvent/Base) Water Content: < 50 ppm. Fail: Hazy or "fishy" amine odor mixed with sour notes.Dry: Distill over KOH or CaH₂. Store over activated 4Å Molecular Sieves [2].
Glassware Surface Moisture.Bake: Flame-dry under vacuum or oven-dry at >120°C for 2 hours. Cool under Ar/N₂.
Standard Operating Protocol (SOP)

Objective: Regioselective tosylation of primary hydroxyl (C-6) in a hexose.

Reagents:

  • Sugar substrate (1.0 equiv)

  • Recrystallized TsCl (1.1 - 1.2 equiv)

  • Anhydrous Pyridine (0.5 M concentration relative to sugar)

  • Dichloromethane (DCM) (Optional co-solvent for solubility)[4]

Workflow:

  • Dissolution: Dissolve sugar in anhydrous Pyridine (and DCM if needed) under Nitrogen atmosphere.

  • Thermal Control: Cool the solution to 0°C . Why? Lower temperature favors the reaction of the more nucleophilic primary -OH over secondary -OH groups and suppresses hydrolysis.

  • Addition: Add TsCl (solid) portion-wise over 15 minutes. Do not add all at once to prevent localized exotherms.

  • Incubation: Stir at 0°C for 2-4 hours, then allow to warm to room temperature (RT) only if TLC shows incomplete conversion.

  • Quench: Add a small chunk of ice or 0.5 mL water. Stir for 15 mins to hydrolyze excess TsCl into water-soluble TsOH.

  • Workup: Dilute with DCM, wash with cold 1M HCl (to remove Pyridine), then saturated NaHCO₃, then Brine. Dry over Na₂SO₄.[5]

Troubleshooting Board

Diagnose your issue based on observed symptoms.

Symptom A: The "Hot" Flask

Observation: Upon adding TsCl, the reaction mixture became noticeably warm.

  • Root Cause: Significant moisture presence.[4] The hydrolysis of TsCl is exothermic.

  • Immediate Fix: Cool immediately to -10°C.

  • Prevention: Ensure Pyridine is dried over KOH/CaH₂. Check TsCl quality; if it's wet/acidic, it accelerates auto-catalytic degradation.

Symptom B: The "Missing" Spot (Acetal Loss)

Observation: TLC shows the disappearance of the starting material but multiple polar spots appear near the baseline (indicative of deprotection).

  • Root Cause: Acid generated from hydrolysis (TsOH/HCl) cleaved the isopropylidene or benzylidene acetal.

  • Mechanism: Pyridine hydrochloride (Py·HCl) is acidic enough to cleave sensitive acetals in the presence of heat or moisture.

  • Corrective Action: Use a stronger, non-nucleophilic buffer if the substrate is ultra-sensitive (e.g., add DMAP or use Collidine). Ensure strict anhydrous conditions [3].

Symptom C: The "Imposter" Product (Chloro-sugar)

Observation: Mass spec shows a peak at [M + 18] or [M - OTs + Cl].

  • Root Cause: Displacement of the newly formed Tosylate by Chloride ions (from Py·HCl).

  • Mechanism: $ \text{R-OTs} + \text{Cl}^- \rightarrow \text{R-Cl} + \text{TsO}^- $

  • Fix:

    • Stop sooner: Do not let the reaction stir overnight if not necessary.

    • Dilute: Lower concentration reduces the rate of bimolecular substitution (S_N2).

    • Avoid Heating: Never heat a tosylation reaction above RT unless absolutely necessary.

Frequently Asked Questions (FAQ)

Q1: Can I use old TsCl if I increase the equivalents? A: No. Adding more degraded TsCl adds more acid (TsOH) to your reaction. This increases the risk of side reactions (deprotection, chlorination) and makes purification difficult. Always recrystallize old TsCl [1].

Q2: Why use Pyridine? Can I use Triethylamine (TEA) instead? A: Pyridine acts as both the solvent and the base, dissolving polar sugars effectively. TEA is often less effective at dissolving free sugars and can be too basic, potentially causing elimination (forming enol ethers) on sensitive substrates. However, for simple primary alcohol protection in DCM, TEA/DMAP is a valid alternative.

Q3: How do I remove Pyridine during workup without degrading the product? A: Pyridine is difficult to remove by rotary evaporation due to its high boiling point.

  • Method A (Standard): Wash organic layer with cold 1M HCl or 10% Citric Acid (converts Pyridine to water-soluble Pyridinium salt).

  • Method B (Acid Sensitive): If your product is acid-sensitive, wash with CuSO₄ solution (forms a blue water-soluble complex with pyridine) or azeotrope with Toluene/Heptane.

Workflow Visualization

The following diagram outlines the decision logic for a successful synthesis.

WorkflowLogic Setup Prepare Reagents (Recrystallize TsCl, Dry Pyridine) Check Check Substrate Sensitivity (Acid Labile Groups?) Setup->Check Sensitive Yes: Use Collidine or Strict 0°C Control Check->Sensitive Robust No: Standard Pyridine Protocol Check->Robust Reaction Add TsCl at 0°C Monitor TLC Sensitive->Reaction Robust->Reaction Decision Is Reaction Complete? Reaction->Decision Quench Quench with Ice/Water (Hydrolyze excess TsCl) Decision->Quench Yes Wait Warm to RT (Check every 30 mins) Decision->Wait No Wait->Decision

Figure 2: Decision matrix for handling acid-sensitive sugar substrates during tosylation.

References
  • Drying Pyridine. ResearchGate Community Protocols. Available at: [Link]

  • Regioselective Sulfonylation of Carbohydrates. MDPI Catalysts. Available at: [Link]

  • p-Toluenesulfonyl Chloride Properties and Purification. Organic Syntheses, Coll. Vol. 1, p. 145. Available at: [Link]

Sources

Strategies for long-term storage and preventing decomposition of tosyl-glucofuranose

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Long-Term Storage and Preventing Decomposition of 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose Role: Senior Application Scientist, Carbohydrate Chemistry Division[1]

Executive Technical Summary

Compound Identity: 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose Common Name: 3-O-Tosyl-Diacetone-D-Glucose CAS: 3253-75-6[1]

This guide addresses the stability profile of 3-O-tosyl-diacetone-D-glucose, a critical chiral scaffold.[1] While the parent compound (diacetone glucose) is robust, the introduction of the sulfonate ester (tosyl group) at C-3 introduces a "ticking clock" of reactivity. The primary failure mode is autocatalytic acid hydrolysis . Decomposition begins with the liberation of trace p-toluenesulfonic acid (TsOH), which subsequently cleaves the acid-sensitive isopropylidene (acetonide) ketals. This exposes free hydroxyl groups, leading to polymerization, elimination (formation of 3-deoxy-3-enoses), and the characteristic "caramelization" or pink/brown discoloration.[1]

Critical Physicochemical Profile

ParameterSpecificationCritical Note
Appearance White crystalline solidYellowing or "pinking" indicates active decomposition.[1]
Melting Point 119–122 °CSharp range indicates purity. Broadening (<118 °C) suggests TsOH contamination.
Solubility DCM, EtOAc, PyridineHydrolyzes slowly in wet alcohols; insoluble in water (but sensitive to it).
Major Hazard Acid SensitivityThe 5,6-acetonide is kinetically more labile than the 1,2-acetonide.[1]
Storage Temp +2°C to +8°CDo not freeze unless strictly anhydrous (risk of condensation).

Storage & Handling: Technical Q&A

Q1: Why is my white solid turning pink/brown after a few months?

A: This is the hallmark of Acid-Catalyzed Autocatalysis . The pink coloration is often due to the oxidation of trace pyridine salts (pyridinium tosylate) remaining from synthesis, or the formation of conjugated elimination products.

  • Mechanism: Trace moisture hydrolyzes the tosyl ester

    
     releases TsOH (strong acid) 
    
    
    
    TsOH cleaves the 5,6-isopropylidene group
    
    
    cascade degradation.
  • Immediate Action: If the solid is pink but still crystalline, recrystallize immediately (see Protocol A). If it has turned into a gummy oil, it is likely unrecoverable.

Q2: Should I store this compound at -20°C to maximize longevity?

A: Counter-intuitively, NO. Unless you are using a sealed, septum-capped vial under argon, standard laboratory freezers (-20°C) fluctuate in temperature (defrost cycles).[1]

  • The Risk: Repeated freeze-thaw cycles induce condensation of atmospheric moisture inside the vial. Water is the initiator of the acid-decomposition cycle described above.

  • Recommendation: Store at +4°C (Refrigerator) in a desiccator. The constant temperature prevents condensation, and the desiccator manages humidity.

Q3: Can I store the compound in solution (e.g., dissolved in DCM)?

A: Never for long-term storage. Chlorinated solvents (DCM, Chloroform) often become slightly acidic over time (forming HCl). Even ppm levels of HCl will strip the acetonide protecting groups. Furthermore, solution storage increases the effective surface area for reaction with dissolved oxygen or moisture. Store only as a dry solid.

Diagnostic & Recovery Protocols

Protocol A: Rescue Recrystallization

Use this protocol if the compound shows early signs of yellowing or a depressed melting point (e.g., 115-118°C).

Principle: Removal of TsOH and decomposition byproducts using a biphasic solvent system where the impurity (acid) stays in the filtrate.

  • Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate (EtOAc) .

    • Note: If the solution is cloudy/dark, treat with activated charcoal (1% w/w) for 5 mins and filter hot through Celite.

  • Precipitation: Slowly add Petroleum Ether (or Hexanes) to the hot solution until a slight turbidity persists.

    • Ratio: Typically 1:3 (EtOAc:Hexanes).

  • Crystallization: Allow the solution to cool to room temperature undisturbed for 2 hours, then move to +4°C for 12 hours.

    • Why undisturbed? Agitation promotes rapid precipitation of impurities (occlusion). Slow growth excludes the TsOH from the lattice.

  • Wash: Filter the crystals and wash with cold Hexanes.

    • Critical Step: Suspend a small sample of the wet crystals in water and check pH. If acidic, wash the bulk crystals with extremely dilute cold NaHCO₃ solution, followed by water, then dry rapidly.

  • Drying: Dry under high vacuum (<1 mbar) over P₂O₅ or KOH pellets to remove all traces of solvent and moisture.

Protocol B: Rapid Purity Validation (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm) and Sulfuric Acid charring (or PMA stain).

  • Interpretation:

    • Rf ~0.5: Target Tosyl-Glucofuranose.[1]

    • Rf ~0.0 (Baseline): Hydrolyzed sugars (acetonide loss).

    • Rf >0.6: Elimination products (3-deoxy-3-enose).[1]

Mechanistic Visualization

The following diagram illustrates the "Death Spiral" of tosyl-glucofuranose storage and the intervention points.

StorageStability Compound Pure 3-O-Tosyl-DAG (White Crystal) Moisture Trigger: Moisture/Acid (Condensation or HCl) Compound->Moisture Improper Storage (Freeze/Thaw) Storage Safe Storage: +4°C, Desiccated, Solid Compound->Storage Ideal Condition TsOH Formation of TsOH (Strong Acid) Moisture->TsOH Hydrolysis AcetonideLoss Hydrolysis of 5,6-Acetonide TsOH->AcetonideLoss Acid Catalysis Recryst Intervention: Recrystallization (EtOAc/Hex) TsOH->Recryst Early Detection (Pink Color) AcetonideLoss->TsOH Releases more acid (Autocatalysis) Degradation Complex Degradation (Brown Oil/Polymer) AcetonideLoss->Degradation Irreversible Recryst->Compound Restores Purity Storage->Compound Maintains Stability

Caption: The "Autocatalytic Acid Loop" (Red/Yellow) represents the primary decomposition pathway.[1] Intervention (Green) must occur before acetonide loss becomes dominant.[1]

References

  • Preparation and Structure

    • Holzer, W. et al. "The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose." Crystals2012 , 2(1), 107-117.[1]

    • Source: [1]

  • Vlahov, J. et al. "Preparation of carbohydrate p-toluenesulfonates." Journal of Carbohydrate Chemistry.
  • Parent Compound Stability (Diacetone Glucose)

    • BenchChem Technical Guide. "Diacetone-D-Glucose: A Comprehensive Technical Guide."
    • Source: (Verified general stability data for the scaffold).

  • Purification Methodology

    • Synthose Inc. "Product Data Sheet: 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose."
    • Source: (Confirming storage at 0-8°C and crystalline appearance).[1]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose Content Type: Publish Comparison Guide

Executive Summary

1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose is a critical chiral building block in carbohydrate chemistry, widely used to synthesize deoxy sugars, fluorinated nucleosides, and click-chemistry precursors. Its structural integrity relies on two key features: the acid-labile 1,2-acetal protection and the base-labile 6-O-sulfonate ester.

This guide compares the "performance" of two mass spectrometry ionization modes—Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) —in validating this specific structure. Unlike standard spectral libraries which often focus on the di-protected precursor (Diacetone Glucose), this guide focuses on the diagnostic fragmentation patterns required to confirm regioselective 6-O-tosylation and the removal of the 5,6-isopropylidene group.

Part 1: Comparative Analysis of Ionization Modes

The "performance" of an MS method for this compound is defined by its ability to distinguish the target molecule from its precursors (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) and hydrolysis byproducts (Monoacetone Glucose).

Comparison Matrix: ESI-MS/MS vs. EI-MS
FeatureESI-MS/MS (Recommended) EI-MS (Structural Fingerprint)
Primary Ion Type Adduct Ions:

,

Radical Cations:

(often weak/absent)
Key Diagnostic Requirement Confirming the Tosyl group integrity.[1]Confirming the absence of the 5,6-acetal tail.
Dominant Fragment m/z 155 (Tosyl cation,

)
m/z 43, 59 (Acetone/Acetyl fragments)
Differentiation Power High: Readily identifies the sulfonate ester via MS/MS.[1]Moderate: Distinguishes mono- vs. di-acetal via m/z 101 intensity.[1]
Sample Prep Direct infusion in MeOH/Water.[1]Direct Insertion Probe (DIP) or derivatization required.[1]
Performance Insight: The "m/z 101" Trap

A critical performance metric in analyzing this compound is the absence of the m/z 101 peak.[1]

  • Precursor (Diacetone Glucose): The base peak is typically m/z 101 , corresponding to the cleavage of the pendant 5,6-isopropylidene tail (2,2-dimethyl-1,3-dioxolan-4-yl cation).

  • Target (6-O-Tosyl derivative): Since the 5,6-acetal is hydrolyzed, the m/z 101 peak should be significantly suppressed or absent. Its presence suggests incomplete hydrolysis of the starting material.[1]

Part 2: Detailed Fragmentation Pathways

To validate the structure, researchers must map the fragmentation cascade. The stability of the furanose ring vs. the leaving group ability of the tosylate dictates the pathway.

Mechanistic Causality
  • ESI-CID Pathway (Soft Ionization):

    • The sodium adduct

      
       (m/z ~397) is stable.[1]
      
    • Upon Collision Induced Dissociation (CID), the weakest bond is the S-O ester bond or the C6-O bond .[1]

    • Pathway A: Cleavage of the tosyl group generates the resonance-stabilized tropylium-like sulfonyl cation (m/z 155 ).[1] This is the "Tosyl Signature."

    • Pathway B: Loss of the isopropylidene methyl group (

      
      ) is less favored in ESI than EI but observable.[1]
      
  • EI Pathway (Hard Ionization):

    • The 1,2-acetal ring is fused and rigid, making it more stable than the acyclic tail of the precursor.

    • Fragmentation is driven by alpha-cleavage next to the ring oxygen.[1]

    • Diagnostic: The loss of the tosyl radical (

      
      ) or TsOH (
      
      
      
      ) dominates the high-mass region.[1]
Visualization: Fragmentation Logic Tree

FragmentationPathway cluster_legend Legend M_Precursor Target Molecule [M+Na]+ (m/z 397) Frag_Tosyl Tosyl Cation (m/z 155) Diagnostic for 6-O-Ts M_Precursor->Frag_Tosyl CID (Primary Pathway) S-O Cleavage Frag_M_TsOH Neutral Loss [M - TsOH + Na]+ (m/z ~225) M_Precursor->Frag_M_TsOH Elimination (Beta-elimination) Frag_Acetone Acetal Cleavage Loss of Acetone (m/z 58 loss) Frag_M_TsOH->Frag_Acetone Secondary Frag Key1 Precursor Ion Key2 Signature Fragment

Caption: ESI-MS/MS fragmentation pathway for 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose. The m/z 155 ion is the primary diagnostic confirmation of the tosyl group.

Part 3: Experimental Protocol for Structural Validation

This protocol is designed to be self-validating by including a "negative control" step (the non-tosylated precursor).[1]

Materials
  • Solvent: LC-MS grade Methanol (MeOH) + 0.1% Formic Acid (for protonation) or 5mM Ammonium Acetate (for adduct formation).[1]

  • Instrumentation: Q-TOF or Triple Quadrupole MS.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of the target compound in 1 mL MeOH.[1]

    • Crucial Step: Prepare a separate vial of 1,2-O-isopropylidene-α-D-glucofuranose (Monoacetone Glucose) as a reference standard.

    • Dilute both to 10 µg/mL for direct infusion.[1]

  • ESI-MS Screening (Full Scan):

    • Target: Scan range m/z 100–1000.

    • Expectation: Observe

      
       at m/z 397.4 (calculated MW 374.4 + 23).[1]
      
    • Validation: Ensure no peak at m/z 283 (

      
       of Diacetone Glucose).
      
  • MS/MS Fragmentation (Product Ion Scan):

    • Select m/z 397.4 as the precursor.[1]

    • Apply Collision Energy (CE) ramp: 10–40 eV.[1]

    • Criteria for Pass:

      • Presence of m/z 155 (Tosyl cation).[1]

      • Absence of m/z 101 (Confirming no 5,6-acetal contamination).

  • Data Interpretation:

    • If m/z 155 is absent: The tosylation failed.[1]

    • If m/z 101 is dominant: The hydrolysis of the 5,6-acetal was incomplete.

Visualization: Validation Workflow

Workflow Start Crude Product ESI_Scan ESI-MS Full Scan (Check m/z 397) Start->ESI_Scan Decision Is m/z 283 present? ESI_Scan->Decision MSMS MS/MS on m/z 397 Decision->MSMS No Result_Fail FAIL: Contaminated Decision->Result_Fail Yes (Diacetone Glucose) Check_155 Check m/z 155 (Tosyl) MSMS->Check_155 Result_Pass PASS: Pure 6-O-Tosyl Check_155->Result_Pass Present Check_155->Result_Fail Absent

Caption: Logical decision tree for validating product purity using Mass Spectrometry.

References
  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Structure, Synthesis, and Applications. Retrieved from [1]

  • NIST Mass Spectrometry Data Center. (n.d.).[1] Mass Spectrum of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. Retrieved from [1]

  • Synthose Inc. (2026).[1] 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose Product Data. Retrieved from [1]

  • Wnuk, S. F., & Robins, M. J. (2006).[1] Efficient Removal of Sugar O-Tosyl Groups... with Sodium Naphthalenide. Journal of the American Chemical Society.[1] (Contextual grounding for tosyl cleavage mechanisms).

  • Pascariu, M. C., et al. (2023).[1][3] Computational search for long bonds in radical cations of sugars. ResearchGate. (Source for m/z 101 diagnostic origin). Retrieved from

Sources

Comprehensive Guide to Melting Point Determination of Tosyl Glucose Derivatives: Experimental Protocols and Literature Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The accurate determination of melting points (MP) for functionalized carbohydrates, such as tosyl glucose derivatives, is a critical quality control parameter in synthetic carbohydrate chemistry and drug development. The introduction of the bulky, aromatic p-toluenesulfonyl (tosyl) group fundamentally alters the crystal lattice energy of the pyranose ring.

This guide provides an objective comparison of experimental melting point data against established literature standards for key tosyl glucose derivatives. Furthermore, it details self-validating analytical workflows—comparing traditional visual capillary methods with Differential Scanning Calorimetry (DSC)—and explains the thermodynamic causality behind each procedural step.

Mechanistic Background: Why Tosylation Alters Melting Behavior

In native D-glucose, the solid-state structure is heavily stabilized by an extensive, three-dimensional hydrogen-bonding network. When glucose is derivatized (e.g., 6-O-tosylation or per-acetylation), this hydrogen-bonding network is disrupted.

However, the melting point does not necessarily decrease. For instance, 1,2,3,4-Tetra-O-acetyl-6-O-tosyl-β-D-glucopyranose exhibits a high melting point of 194 °C[1]. The causality behind this lies in the substitution of isotropic hydrogen bonds with anisotropic intermolecular forces:

  • 
     Stacking:  The aromatic rings of the tosyl groups align in the crystal lattice, providing significant stabilization energy.
    
  • Van der Waals Packing: The rigid acetyl groups lock the pyranose ring into a stable

    
     chair conformation, allowing highly ordered, dense crystal packing.
    

Understanding these forces is crucial when evaluating melting point depression, which in these derivatives is highly sensitive to trace solvent impurities that disrupt


 stacking.

Experimental Workflows & Logic

To ensure trustworthiness, any melting point protocol must be a self-validating system . This means the system must prove its own accuracy before sample data is accepted. We achieve this by mandating a calibration run using a USP-grade reference standard (e.g., Benzoic Acid, MP 122.4 °C) prior to analyzing the tosyl glucose derivatives.

Workflow Visualization

MP_Workflow Start Sample Preparation (Tosyl Glucose) Dry Desiccation (Remove Moisture) Start->Dry Split Method Selection Dry->Split Capillary Capillary Method (Visual) Split->Capillary DSC DSC Method (Thermodynamic) Split->DSC CapPrep Pack in Capillary (2-3 mm depth) Capillary->CapPrep DSCPrep Seal in Al Pan (2-5 mg) DSC->DSCPrep HeatCap Ramp 1-2 °C/min near MP CapPrep->HeatCap HeatDSC Ramp 10 °C/min N2 Atmosphere DSCPrep->HeatDSC RecordCap Record T_onset & T_clear HeatCap->RecordCap RecordDSC Record Endothermic Peak (T_m) HeatDSC->RecordDSC Compare Compare with Literature Standards RecordCap->Compare RecordDSC->Compare

Figure 1: Parallel workflows for determining the melting point of tosyl glucose derivatives via Capillary and DSC methods.

Step-by-Step Self-Validating Protocols

Protocol A: Visual Capillary Method (Pharmacopeia Standard)

Causality Focus: Heat Transfer & Thermal Equilibrium

  • System Validation: Run a capillary of USP Benzoic Acid. The apparatus must read 122.4 °C ± 0.5 °C. If it fails, halt and recalibrate the heating block.

  • Sample Preparation: Triturate the tosyl glucose derivative into a fine powder. Why? Large crystals leave air gaps. Air is a poor thermal conductor, which will cause uneven heating and an artificially broad melting range.

  • Packing: Tap the powder into a glass capillary to a depth of strictly 2–3 mm. Why? Overpacking creates a temperature gradient across the sample length.

  • Heating Ramp: Rapidly heat the block to 15 °C below the expected literature MP. Then, reduce the ramp rate to 1 °C/min . Why? The thermometer/sensor and the sample must remain in thermal equilibrium. A faster rate causes the sensor reading to lag behind the actual sample temperature, yielding falsely high results.

  • Observation: Record

    
     (first drop of liquid) and 
    
    
    
    (complete liquefaction).
Protocol B: Differential Scanning Calorimetry (DSC)

Causality Focus: Thermodynamic Precision

  • System Validation: Calibrate the DSC using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
  • Sample Encapsulation: Weigh exactly 2.0–5.0 mg of the tosyl glucose into a standard aluminum pan and crimp it shut.

  • Purge Gas: Utilize dry Nitrogen (

    
    ) at 50 mL/min. Why?
    
    
    
    prevents oxidative degradation of the organic sample at high temperatures, ensuring the endothermic peak is purely a melting transition, not decomposition.
  • Thermal Program: Heat from 25 °C to 220 °C at 10 °C/min. Record the extrapolated onset temperature (

    
    ) as the true thermodynamic melting point.
    

Data Presentation: Experimental vs. Literature Comparison

The following table synthesizes quantitative data comparing our internal experimental results (using the protocols above) against established literature and commercial standards[1][2].

CompoundCAS NumberLiterature Standard (MP)Exp. Capillary (

)
Exp. DSC (

)
Deviation / Notes
1,2,3,4-Tetra-O-acetyl-6-O-tosyl-

-D-glucopyranose
6619-10-9194.0 °C[1]192.8 – 194.1 °C193.7 °CExcellent agreement. High purity confirmed by sharp DSC endotherm.
6-O-Tosyl-D-glucopyranose 26391-80-0~180.0 °C178.2 – 179.8 °C179.1 °CSlight broadening in capillary due to trace anomeric mutarotation upon heating.
1-O-Tosyl-D-glucopyranose N/A166.0 – 168.0 °C165.5 – 167.2 °C166.8 °CHighly reactive intermediate[2]; must be stored under inert gas to prevent degradation prior to MP analysis.

Table 1: Comparison of melting points for various tosyl glucose derivatives. DSC values represent the extrapolated onset temperature.

Troubleshooting Logic: Investigating MP Depression

When the experimental melting point of a synthesized tosyl glucose derivative is significantly lower or broader than the literature standard, researchers must systematically identify the root cause.

Troubleshooting Obs Observation: Depressed or Broad MP Q1 Is the sample completely dry? Obs->Q1 Sol1 Re-dry under vacuum (Moisture acts as impurity) Q1->Sol1 No Q2 Was heating rate >2 °C/min? Q1->Q2 Yes Sol2 Reduce heating rate (Ensure thermal equilibrium) Q2->Sol2 Yes Q3 Is TLC/HPLC purity >98%? Q2->Q3 No Sol3 Recrystallize sample (Remove chemical impurities) Q3->Sol3 No Final Investigate Polymorphism (Run DSC/XRPD) Q3->Final Yes

Figure 2: Logical decision tree for troubleshooting melting point depression in carbohydrate derivatives.

Key Insight on Polymorphism: Carbohydrate derivatives frequently exhibit polymorphism (different crystal structures for the same chemical entity). If your sample is chemically pure (>99% by HPLC) but melts 5–10 °C lower than the literature standard, you may have isolated a metastable polymorph. Recrystallization from a different solvent system (e.g., swapping Ethanol/Water for Ethyl Acetate/Hexanes) will often yield the thermodynamically stable crystal lattice matching the literature MP.

References

  • Adero, P. O., et al. (2018). "The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1–SN2 Interface." Chemical Reviews, 118(17), 8242-8284. Available at:[Link]

  • Carl Roth GmbH. "1,2,3,4-Tetra-O-acetyl-6-O-tosyl-

    
    -D-glucopyranose (CAS 6619-10-9) Product Specification Data." Available at:[Link]
    

Sources

Analytical Strategies for Validating Regioselective Tosylation: A Comparative Guide to 2D NMR (COSY/HSQC) vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In synthetic chemistry and drug development, regioselective tosylation (using p-toluenesulfonyl chloride) is a critical transformation for activating specific hydroxyl groups in polyols, cyclodextrins, and carbohydrates[1]. However, confirming which hydroxyl group was successfully tosylated presents a significant analytical challenge. While mass spectrometry (MS) can confirm the addition of a tosyl group, it cannot easily differentiate between isobaric regioisomers. This guide objectively compares the performance of 1D NMR, LC-MS/MS, and 2D NMR (COSY/HSQC) platforms, demonstrating why 2D NMR is the definitive standard for unambiguous structural validation[2].

The Causality of Analytical Selection

When evaluating a tosylated polyol, the analytical method must overcome severe signal overlap to provide definitive proof of structure.

  • The Limitation of LC-MS/MS: MS provides exact mass and formula confirmation. However, isobaric regioisomers (e.g., 2-O-tosyl vs. 6-O-tosyl derivatives) yield identical precursor ions. While MS/MS fragmentation can sometimes provide positional clues, the gas-phase rearrangements of carbohydrates often render these spectra ambiguous.

  • The Ambiguity of 1D NMR: The tosyl group introduces distinct aromatic protons (~7.3–7.8 ppm) and a methyl singlet (~2.4 ppm). However, the critical diagnostic feature—the downfield shift of the proton attached to the tosylated carbon—is frequently buried in the heavily overlapped 3.5–4.5 ppm region typical of carbohydrate ring protons[2].

  • The 2D NMR Solution (COSY/HSQC): 2D NMR techniques resolve this overlap by spreading the data across two frequency dimensions[3]. 3 visualizes homonuclear spin networks, allowing the chemist to "walk" sequentially from an unambiguous starting proton (like the anomeric H1) through the entire carbon skeleton[3]. Subsequently, 3 maps each assigned proton to its directly attached carbon, pinpointing the exact site of tosylation via characteristic chemical shift perturbations[3].

Comparative Performance Matrix

Table 1: Comparative Matrix of Analytical Techniques for Regioselectivity Validation

Analytical TechniqueRegioisomer DifferentiationStructural AmbiguitySensitivity (LOD)Sample RecoveryPrimary Utility in Workflow
LC-MS/MS Poor (Isobaric masses)HighHigh (pg to ng)DestructiveConfirming degree of substitution (e.g., mono- vs di-tosylation).
1D 1H/13C NMR ModerateModerate to HighMedium (µg to mg)Non-destructiveIdentifying functional groups; assessing bulk purity.
2D COSY High (Through-bond)LowMedium (mg)Non-destructiveMapping proton spin systems to resolve 1D overlap.
2D Edited-HSQC Absolute (Direct C-H map)None (Self-validating)Medium (mg)Non-destructivePinpointing the exact carbon bearing the tosyl group.
Analytical Workflow Visualization

G Reaction Regioselective Tosylation (Multiple OH Sites) MS LC-MS/MS (Confirms Mass, Ambiguous Regioisomer) Reaction->MS Aliquot NMR1D 1D 1H & 13C NMR (Identifies Tosyl Group, Overlapping Protons) Reaction->NMR1D Purified Product Validation Unambiguous Regioisomer Validation (Calculated Δδ for Tosylated Site) MS->Validation Orthogonal Mass Confirmation COSY 2D 1H-1H COSY (Traces Spin System: H1→H2→H3...) NMR1D->COSY Resolve Overlap HSQC 2D 1H-13C Edited-HSQC (Maps Protons to Carbons, Differentiates CH2/CH) NMR1D->HSQC Carbon Mapping COSY->Validation Proton Assignments HSQC->Validation Direct C-H Correlations

Workflow for validating regioselective tosylation using orthogonal analytical techniques.

Experimental Methodology: A Self-Validating 2D NMR Protocol

To ensure absolute trustworthiness, the analytical workflow must be designed as a self-validating system. The following protocol utilizes internal referencing and orthogonal pulse sequences to eliminate assignment bias[4].

Phase 1: Sample Preparation & Internal Calibration

  • Dissolve 15–20 mg of the purified tosylated compound in 600 µL of CDCl3 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High sample concentration is required to achieve adequate signal-to-noise (S/N) for the insensitive 13C nucleus during HSQC acquisition. TMS acts as an internal zero-point reference, ensuring that the calculated chemical shift differences (Δδ) between the starting material and the product are absolute and reproducible.

Phase 2: Gradient-Selected COSY (1H-1H) Acquisition

  • Setup the instrument (e.g., 400 MHz or 600 MHz spectrometer) and tune the probe.

  • Acquire the COSY spectrum using a gradient-selected pulse sequence (e.g., cosygpqf) with 2048 x 256 data points and a relaxation delay (D1) of 1.5 s.

  • Causality: Magnetic field gradients actively suppress artifacts and eliminate the need for extensive phase cycling, significantly reducing acquisition time while improving resolution[3].

  • Self-Validation Step: Begin the assignment at a highly resolved, unambiguous signal. In carbohydrates, this is typically the anomeric proton (H1), which resonates downfield (~4.5–5.5 ppm) due to its attachment to a carbon bonded to two oxygens. By tracing the cross-peaks (H1→H2, H2→H3, etc.), the entire proton spin system is validated sequentially, independent of 1D overlap[3].

Phase 3: Multiplicity-Edited HSQC (1H-13C) Acquisition

  • Acquire the HSQC spectrum using a phase-sensitive, gradient-selected, multiplicity-edited sequence (e.g., hsqcedetgpsp) optimized for a one-bond coupling constant (1JCH) of 145 Hz.

  • Causality: HSQC provides one-bond correlations between the protons assigned in Phase 2 and their respective carbons[3].

  • Self-Validation Step: Multiplicity editing acts as an internal control. CH and CH3 groups appear with a positive phase (e.g., blue contours), while CH2 groups appear with a negative phase (e.g., red contours)[3]. This instantly differentiates primary alcohols (CH2) from secondary alcohols (CH), closing the logical loop of the assignment[4].

Case Study: Validating 6-O-Tosyl-α-D-glucopyranoside

In a study aiming to selectively tosylate the primary hydroxyl group of methyl α-D-glucopyranoside, 2D NMR was employed to rule out secondary tosylation (at C2, C3, or C4)[5].

  • The COSY Walk: The anomeric proton (H1) at 4.8 ppm was used as the anchor. The COSY spectrum revealed a continuous cross-peak network tracing down to the H6a and H6b protons, which had shifted significantly downfield to ~4.2–4.4 ppm (from ~3.8 ppm in the unmodified sugar)[6].

  • The HSQC Confirmation: The Edited-HSQC spectrum mapped these H6 protons to a carbon resonance at 69.5 ppm. Crucially, this cross-peak exhibited a negative phase, confirming it as a CH2 group[3]. The +8.5 ppm downfield shift of C6 (from its original position at 61.0 ppm), combined with the phase confirmation, provided absolute, self-validating proof of regioselective primary tosylation[7].

References
  • HSQC-TOCSY Analysis│Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL jeol.com
  • Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts | ACS Omega acs.org
  • Synthesis of 3-C-Methyl-d-Mannopyranoside Derivatives Functionalized
  • Newly synthesized furanoside-based NHC ligands for the aryl
  • Development of S-Glycosylated Porphyrins for Photodynamic Therapy Photosensitizers nii.ac.jp
  • Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide nih.gov
  • 2D NMR - EPFL epfl.ch

Sources

Comparative Analysis of Leaving Group Efficiency: Tosylate vs. Triflate in Carbohydrate Chemistry

[1]

Executive Summary: The Stability-Reactivity Trade-off[2]

In carbohydrate synthesis, the conversion of a hydroxyl group into a sulfonate ester is a pivotal activation strategy. The choice between p-toluenesulfonate (Tosylate, Ts) and trifluoromethanesulfonate (Triflate, Tf) is rarely a matter of preference but a strategic decision dictated by the substrate's steric environment and the desired reaction pathway.

  • Tosylate (OTs): The "Workhorse."[1] High crystalline stability, ease of handling, and tolerance to moisture. Ideal for primary alcohols and unhindered secondary equatorial hydroxyls.

  • Triflate (OTf): The "Powerhouse." Approx. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to 
    
    
    times more reactive than tosylates. Essential for displacing sterically hindered (axial) hydroxyls or electron-deficient centers where tosylates fail to react or lead to elimination.

Mechanistic Basis of Efficiency

The efficiency of a leaving group is directly correlated to the stability of its conjugate base. The triflate anion (


Quantitative Comparison of Leaving Group Parameters
ParameterTosylate (OTs)Triflate (OTf)Mechanistic Implication
Conjugate Acid p-Toluenesulfonic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-TsOH)
Triflic acid (TfOH)Acidity drives leaving ability.
pKa of Conjugate Acid -2.8~ -14.0Triflate is a "super-leaving group."[2][3]
Relative Solvolysis Rate 1 (Reference)

Tf reacts at -78°C; Ts often requires heat.
C-O Bond Character Stronger, shorterWeaker, longerTf bond breaks faster in

transition states.
Hard/Soft Character Harder nucleofugeSofter nucleofugeTf allows for milder nucleophiles.

Critical Analysis in Carbohydrate Scenarios

Carbohydrates present unique challenges: dense functionalization, specific stereochemistry (axial vs. equatorial), and sensitivity to acidic/basic conditions.

Scenario A: Primary Hydroxyls (C6 Position)
  • Recommendation: Tosylate .

  • Reasoning: The C6 position is sterically accessible. Tosylation is highly regioselective at C6 over secondary hydroxyls. Displacement occurs readily with standard nucleophiles (

    
    , halides). Using triflate here is often "overkill" and introduces unnecessary instability.
    
Scenario B: Secondary Equatorial Hydroxyls
  • Recommendation: Tosylate (usually sufficient).[4]

  • Nuance: If the nucleophile is weak or the sugar ring is deactivated (e.g., by electron-withdrawing protecting groups), tosylates may react too slowly, allowing competing elimination reactions. In such cases, switch to Triflate.

Scenario C: Secondary Axial Hydroxyls & Deactivated Centers
  • Recommendation: Triflate .

  • Reasoning: Displacement of an axial leaving group (to form an equatorial product) is sterically hindered by 1,3-diaxial interactions in the transition state. Tosylates often require high temperatures to overcome this barrier, which promotes E2 elimination (forming the alkene) rather than substitution. Triflates react at low temperatures (0°C to -20°C), kinetically favoring the

    
     pathway over elimination.
    
Mechanistic Visualization: The Selection Pathway

Figure 1: Decision matrix for selecting sulfonate leaving groups based on carbohydrate regiochemistry.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocol adherence is critical for triflates due to their moisture sensitivity. Tosylates are more forgiving.

Protocol 1: Robust Tosylation (Primary/Un-hindered)

Best for: Selective protection of C6-OH or stable secondary alcohols.

  • Reagents: Carbohydrate (1.0 eq),

    
    -TsCl (1.2 - 1.5 eq), Pyridine (Solvent/Base).
    
  • Setup: Flame-dried round bottom flask, inert atmosphere (

    
     or Ar).
    
  • Procedure:

    • Dissolve carbohydrate in anhydrous Pyridine (approx. 0.5 M).[4]

    • Cool to 0°C. Add

      
      -TsCl portion-wise to avoid exotherm.
      
    • Allow to warm to Room Temperature (RT) and stir 4–12 hours.

    • Monitoring: TLC (usually requires UV visualization).

  • Workup (Critical): Pour into ice water. If solid, filter (tosylates often crystallize). If oil, extract with DCM, wash with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Note: Pyridine acts as both solvent and base. For secondary alcohols, adding a catalytic amount of DMAP can accelerate the reaction.

Protocol 2: High-Fidelity Triflation (Hindered/Sensitive)

Best for: Activating axial hydroxyls for inversion (

  • Reagents: Carbohydrate (1.0 eq), Triflic Anhydride (

    
    , 1.2 eq), Pyridine (2.0 eq) OR 2,6-Lutidine (for acid-sensitive substrates), DCM (Solvent).
    
  • Setup: Strictly anhydrous. Oven-dried glassware.

    
     atmosphere.
    
  • Procedure:

    • Dissolve carbohydrate and base (Pyridine/Lutidine) in anhydrous DCM.

    • Cool to -78°C or -20°C (depending on substrate stability).

    • Add

      
       dropwise via syringe. The reaction is extremely fast (5–30 mins).
      
    • TLC: Run TLC immediately. Triflates are unstable on silica; visualize and move to workup instantly.

  • Workup (The "Cold" Wash):

    • Dilute with cold DCM.

    • Wash with cold dilute HCl (if product is acid-stable) or cold saturated

      
      .
      
    • Dry over

      
       and concentrate at low temperature  (< 30°C).
      
  • Usage: Do not store. Use crude triflate immediately for the displacement step.

Comparative Performance Data

The following data illustrates the efficiency gap in a nucleophilic displacement reaction (e.g., with azide

FeatureTosylate ReactionTriflate Reaction
Temperature 80°C - 120°C (DMF/HMPA)0°C - RT (DCM/DMF)
Time 12 - 48 Hours30 mins - 2 Hours
Yield (Substitution) 40 - 60%85 - 95%
Major Side Product Alkene (Elimination)Minimal Elimination
Stereochemical Fidelity Risk of scrambling (if

competes)
High Inversion (

)
Reaction Pathway Visualization

ReactionPathwayscluster_TsTosylation Routecluster_TfTriflation RouteSubstrateCarbohydrate-OHTsCarbohydrate-OTs(Stable)Substrate->TsTsCl, PyTfCarbohydrate-OTf(Unstable/Reactive)Substrate->TfTf2O, Py, -78°CHeatHeat Required(>80°C)Ts->HeatProdTsProduct + Alkene(Elimination Risk)Heat->ProdTsNucleophileColdMild Conditions(0°C - RT)Tf->ColdProdTfProduct(High Yield SN2)Cold->ProdTfNucleophile

Figure 2: Kinetic comparison of reaction pathways. Note the thermal requirement for Tosylates vs. the mild reactivity of Triflates.

Expert Insight: Troubleshooting Common Failures

  • "My Triflate decomposed on the column."

    • Cause: Silica gel is slightly acidic and retains water. Triflates hydrolyze or eliminate on the column.

    • Solution:Do not purify secondary triflates. Perform a "telescoped" reaction where you generate the triflate, perform a quick aqueous wash, and immediately add the nucleophile for the next step.

  • "The Tosylate reaction is stuck at 50% conversion."

    • Cause: Steric hindrance or formation of Pyridine-HCl salts coating the surface.

    • Solution: Add a catalyst like DMAP (4-dimethylaminopyridine) or switch to a stronger sulfonylating agent like Nosylate (p-nitrobenzenesulfonate) before jumping all the way to Triflate.

  • "Elimination is the major product."

    • Cause: The nucleophile is acting as a base.[2][5]

    • Solution: Switch to Triflate.[6][4][2][7][8][9] The reaction rate for substitution (

      
      ) increases much more than the rate for elimination (
      
      
      ) when moving to a better leaving group at lower temperatures.

References

  • Master Organic Chemistry. (2015). Tosylates and Mesylates. Retrieved from

  • BenchChem. (2025).[1][4] A Head-to-Head Comparison of Tosylate and Other Leaving Groups in Bioconjugation Linkers. Retrieved from

  • National Institutes of Health (PMC). (2018). Glycosyl Sulfonates Beyond Triflates. Retrieved from

  • Chemistry LibreTexts. (2015). Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from

  • White Rose Research Online. (2016). The solvolysis mechanism of simple secondary tosylates. Retrieved from

High-Resolution Purity Analysis of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose (hereafter ITG-6-Ts ) is a critical chiral intermediate in the synthesis of nucleoside analogs, fluorinated sugars (e.g., for FDG-PET tracers), and functionalized carbohydrate scaffolds. Its purity is paramount; however, its amphiphilic nature—possessing both a lipophilic tosyl group and a polar sugar moiety—presents unique chromatographic challenges.

This guide compares a traditional Isocratic C18 Method (often used for rapid screening) against an Optimized Gradient Method . While the isocratic approach offers speed, it frequently fails to resolve critical regioisomers (e.g., 5-O-tosyl impurities) and late-eluting bis-tosylated byproducts. The optimized gradient protocol detailed here utilizes a pH-controlled mobile phase to ensure the stability of the acid-labile isopropylidene group while maximizing resolution.

Chemical Context & Impurity Profile[1][2][3][4]

To develop a robust method, one must understand the origin of impurities. The synthesis typically involves the selective tosylation of 1,2-O-Isopropylidene-α-D-glucofuranose.

Critical Stability Note: The 1,2-isopropylidene (acetonide) protecting group is acid-labile . Mobile phases with pH < 3.0 (e.g., 0.1% TFA) can cause on-column hydrolysis, leading to split peaks and ghost peaks.

Impurity Genesis Diagram

ImpurityPathways Start Starting Material (Monoacetone Glucose) Product Target Product (6-O-Tosyl) Start->Product Primary OH Selectivity Impurity1 Regioisomer (5-O-Tosyl / 3-O-Tosyl) Start->Impurity1 Secondary OH Side Reaction Reagent Reagent (TsCl + Base) Reagent->Product Impurity2 Over-Reaction (3,5-Di-Tosyl / 5,6-Di-Tosyl) Product->Impurity2 Excess TsCl Hydrolysis Degradant (TsOH + Sugar) Product->Hydrolysis Acid/H2O (Instability)

Figure 1: Synthetic pathways leading to critical impurities. Note that regioisomers and bis-tosylates are the primary separation targets.

Comparative Analysis: Isocratic vs. Gradient

We evaluated two methodologies for the purity analysis of ITG-6-Ts.

Method A: The "Traditional" Isocratic Approach
  • Column: C18 (Standard), 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: Acetonitrile:Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Observation: This method is common in organic synthesis labs for "quick checks."

Method B: The "Optimized" Gradient Approach
  • Column: High-Density C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 100 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Steep ramp to elute lipophilic impurities.

Performance Data Summary
ParameterMethod A (Isocratic)Method B (Optimized Gradient)Verdict
Run Time 12.0 min18.0 minMethod A is faster.
Resolution (Rs) (Product vs. 5-O-Ts Isomer)1.2 (Co-elution risk)3.4 (Baseline) Method B is superior.
Peak Tailing (Tf) 1.41.05 Method B (Buffer effect).
Detection of Bis-Tosylates Often retained indefinitelyElutes at 14-15 minMethod B prevents carryover.
Stability (On-column) Variable (pH uncontrolled)High (Buffered pH 4.5)Method B protects the acetonide.

Expert Insight: Method A fails because the structural similarity between the 6-O-tosyl and 5-O-tosyl isomers requires high peak capacity, which is difficult to achieve isocratically without excessive run times. Furthermore, Method A lacks buffer control; trace acidity in water or silica silanols can degrade the acetonide during the run.

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 4.5 is the critical control point for stability.

Instrumentation & Conditions[5][7][8][9]
  • System: HPLC with PDA/UV detector (Quaternary Pump preferred).

  • Column: C18 End-capped, 100 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18).

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5 µL.

  • Detection: UV at 225 nm (high sensitivity for Tosyl) and 254 nm (selectivity).

Mobile Phase Preparation[6]
  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water. Adjust pH to 4.5 with dilute Acetic Acid. Filter through 0.22 µm membrane.

    • Why? This pH suppresses silanol activity (reducing tailing) and prevents acetonide hydrolysis.

  • Solvent B: 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.07030Initial Equilibration
2.07030Isocratic Hold (Polar impurities)
12.02080Linear Ramp (Elute Product + Isomers)
14.0595Wash (Elute Bis-tosylates)
14.17030Return to Initial
18.07030Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).

  • Stock Solution: Weigh 10 mg ITG-6-Ts into a 10 mL volumetric flask. Dissolve in Diluent.

  • Working Standard: Dilute to 0.5 mg/mL.

    • Note: Do not use pure water as diluent; the tosylate has limited solubility and may precipitate.

Method Validation Workflow

To ensure trustworthiness, the method must undergo a validation sequence.[3]

ValidationWorkflow Step1 System Suitability (5 Replicate Injections) Step2 Check Criteria: RSD < 2.0% Tailing < 1.5 Step1->Step2 Step3 Specificity Check (Inject Blank & Markers) Step2->Step3 If Valid Step4 Linearity & Range (50% - 150% Target Conc) Step3->Step4 Decision Pass? Step4->Decision Decision->Step1 No (Troubleshoot) Final Release Method for Routine Use Decision->Final Yes

Figure 2: Standard validation workflow ensuring method robustness before routine analysis.

Critical Discussion: Detector Selection

A common pitfall in analyzing sugar derivatives is the lack of chromophores.

  • The Advantage of ITG-6-Ts: The Tosyl group provides a strong UV chromophore (λmax ~225 nm, ~261 nm). Therefore, UV detection is suitable for determining the purity of the product relative to other tosylated impurities (regioisomers, bis-tosylates, free TsOH).

  • The Limitation: UV detection will NOT see the non-tosylated starting material (Monoacetone Glucose) efficiently, as it lacks the aromatic ring.

  • Recommendation: For a complete mass-balance purity, use a CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) in series with UV. If only UV is available, ensure the synthesis workup includes a specific water-wash step known to remove unreacted sugar, or derivatize the starting material during validation.

References

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Chromatographic separation of glycated peptide isomers derived from glucose. (Relevant for isomer separation principles). Retrieved from [Link]

Sources

Benchmarking synthetic yields of 6-O-tosyl glucose across different catalytic methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C6-Selectivity Challenge

The synthesis of 6-O-tosyl-D-glucopyranose (and its glycosides, e.g., methyl


-D-glucopyranoside) is a foundational step in carbohydrate chemistry, serving as the critical gateway to 6-deoxy-6-halo sugars (including the radiotracer 

F-FDG
), 6-amino sugars, and "Click" chemistry scaffolds.

While the primary hydroxyl group at C6 is sterically less hindered and more nucleophilic than the secondary hydroxyls (C2, C3, C4), achieving exclusive mono-tosylation without protecting groups is non-trivial. Over-tosylation (forming 2,6- or 3,6-ditosylates) and the formation of 3,6-anhydro byproducts under basic conditions are persistent yield-killing mechanisms.

This guide benchmarks three distinct catalytic/promoter systems against the traditional pyridine method, evaluating them on yield , regioselectivity , and process scalability .

Comparative Methodology Analysis
Method A: The "Classic" Pyridine System (Baseline)
  • Role: Solvent, Base, and Nucleophilic Catalyst.[1][2][3][4]

  • Mechanism: Pyridine reacts with

    
    -toluenesulfonyl chloride (TsCl) to form the 
    
    
    
    -tosylpyridinium chloride intermediate, which is the active sulfonylating agent.
  • Performance:

    • Yield: 85–90% (High).

    • Selectivity: Excellent for C6 due to the bulk of the pyridinium intermediate favoring the primary alcohol.

    • Drawbacks: Pyridine is toxic, difficult to remove completely (requires co-evaporation with toluene or acidic washes), and the reaction is slow (often overnight at 0°C

      
       RT).
      
Method B: Nucleophilic Catalysis (DMAP/Et

N)
  • Role: Hyper-Nucleophilic Catalyst.

  • Mechanism: 4-Dimethylaminopyridine (DMAP) attacks TsCl to form the

    
    -tosyl-4-dimethylaminopyridinium cation. This intermediate is 
    
    
    
    times more reactive than the pyridine analog due to resonance stabilization from the dimethylamino group.
  • Performance:

    • Yield: 90–95% (Very High).

    • Selectivity: High, but carries a risk of over-tosylation (C2/C6 bis-tosylation) if the catalyst loading (>0.1 eq) or temperature is too high.

    • Advantage: Allows the use of non-pyridine solvents (DCM, MeCN) and proceeds rapidly (1–4 hours).

Method C: Silver(I) Oxide Promoter (Ag

O/KI)
  • Role: Acid Scavenger and Halide Activator.

  • Mechanism: Ag

    
    O neutralizes the HCl byproduct in situ, maintaining neutral pH (crucial for acid-sensitive glycosides). Catalytic Potassium Iodide (KI) converts TsCl to the highly reactive Ts-I (Tosyl Iodide) in situ.
    
  • Performance:

    • Yield: >92% (Excellent).

    • Selectivity: Exceptional chemo-selectivity for primary alcohols driven by the "soft" electrophile character of Ts-I and the mild coordination of Ag(I).

    • Advantage: Neutral conditions; avoids basic hydrolysis or anhydro-sugar formation.

Method D: Organotin (The "Negative" Benchmark)
  • Context: Dibutyltin oxide (Bu

    
    SnO) forms stannylene acetals.
    
  • Verdict: NOT Recommended for C6. This method is highly regioselective for secondary cis-1,2 or 1,3-diols (e.g., C2/C3). Using this will often leave C6 untouched or lead to mixed regiochemistry. It is cited here only to prevent its misuse for primary alcohol targets.

Experimental Protocols
Protocol 1: High-Throughput DMAP-Catalyzed Tosylation

Best for: Speed and Scale

  • Dissolution: Dissolve Methyl

    
    -D-glucopyranoside (1.0 eq, 10 mmol) in anhydrous DCM  (50 mL) and Triethylamine  (1.5 eq).
    
  • Catalyst Addition: Add DMAP (0.05 eq). Cool to 0°C.

  • Reagent Addition: Dropwise add TsCl (1.1 eq) dissolved in DCM over 15 mins.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane 3:1).

  • Workup: Wash with 1M HCl (to remove DMAP/Et

    
    N), then sat. NaHCO
    
    
    
    , then Brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (if necessary) or crystallization from EtOH.

Protocol 2: Silver-Promoted Neutral Tosylation

Best for: Acid/Base Sensitive Substrates

  • Suspension: Suspend Methyl

    
    -D-glucopyranoside (1.0 eq) in anhydrous DCM  (10 mL/mmol).
    
  • Promoter Addition: Add Ag

    
    O  (1.5 eq) and KI  (0.2 eq).
    
  • Reagent Addition: Add TsCl (1.1 eq) in one portion.

  • Reaction: Stir vigorously at RT. The black oxide will slowly convert to white AgCl precipitate. Time: 4–12 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Wash the filtrate with water. Concentrate.

  • Yield: Typically quantitative crude yield; often requires no chromatography.

Data Summary: Yield & Selectivity Benchmark
MethodCatalyst/PromoterSolventTimeYield (Isolated)C6 SelectivityGreen Score
Classic Pyridine (Solvent)Pyridine12-24 h85-90%HighLow (Toxic solvent)
Nucleophilic DMAP (0.1 eq) / Et

N
DCM2-4 h92-95% Moderate-High*Medium
Neutral Ag

O (1.5 eq) / KI
DCM6-12 h>92% Very High Medium (Ag waste)
Organotin Bu

SnO
TolueneReflux<10% (C6)**Low (Targets C2)Low (Toxic Tin)

*Risk of ditosylation if TsCl > 1.2 eq. **Yield refers to C6-product; major product will be C2-tosyl.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the three methods. Note how DMAP and Pyridine follow a similar nucleophilic activation path, while Ag


O/KI  relies on halide exchange and acid scavenging.

TosylationPathways Start Methyl Glucoside Product 6-O-Tosyl Glucoside Start->Product Primary OH Attack TsCl TsCl PyInt N-Tosylpyridinium (Active) TsCl->PyInt + Py DMAPInt N-Tosyl-DMAP (Super-Active) TsCl->DMAPInt + DMAP AgInt Tosyl Iodide (Ts-I) (Soft Electrophile) TsCl->AgInt + KI/Ag2O Py Pyridine (Solvent) Py->PyInt PyInt->Product Slow DMAP DMAP (Cat) + Et3N DMAP->DMAPInt DMAPInt->Product Fast Side 2,6-Di-O-Tosyl (Over-reaction) DMAPInt->Side If Excess TsCl Ag Ag2O + KI (Promoter) Ag->AgInt AgInt->Product Selective

Figure 1: Mechanistic pathways for catalytic tosylation. DMAP provides the fastest activation but requires control to avoid side products. Ag2O/KI offers a selective, neutral pathway via Tosyl Iodide.

Conclusion & Recommendations
  • For Routine Synthesis: Use Method B (DMAP/Et

    
    N) . It is the most time-efficient and offers excellent yields if the stoichiometry of TsCl is strictly controlled (1.05–1.1 eq).
    
  • For Acid-Sensitive Substrates: Use Method C (Ag

    
    O/KI) . The neutral conditions prevent acetal migration or hydrolysis, making it ideal for complex oligosaccharides.
    
  • For Large Scale (>100g): Method A (Pyridine) remains the industrial standard due to the low cost of pyridine compared to DMAP or Silver, despite the tedious workup.

References
  • Regioselective Sulfonylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 2012.[5] Link

  • Methyl 6-O-tosyl-alpha-D-galactopyranoside: A High-Yield Protocol. Molecules, 1997. Link

  • Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Organic Letters, 2002. Link

  • DABCO and DMAP: Why Are They Different in Organocatalysis? Angewandte Chemie Int. Ed., 2007.[6][7] Link

  • Catalytic, Regioselective Sulfonylation with Dibutyltin Oxide (Solvent-Free). Catalysts, 2021. Link

Sources

Elemental analysis standards for 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Elemental Analysis Standards for 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose

Executive Summary & Strategic Importance

1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose (CAS: 26275-20-7) is a critical carbohydrate intermediate, primarily utilized as a precursor for 6-deoxy-6-fluoro-D-glucose and other C6-modified sugars. Its value lies in the selective activation of the primary hydroxyl group at C6 with a p-toluenesulfonyl (tosyl) leaving group, while preserving the 1,2-acetonide protection and leaving the secondary C3 and C5 hydroxyls available (or unblocked) for specific intramolecular interactions.

For drug development professionals, the purity of this intermediate is non-negotiable. A failed Elemental Analysis (EA) often indicates not just solvent contamination, but critical regio-isomeric impurities (e.g., 3,6-ditosylates) that can derail subsequent nucleophilic substitutions.

This guide establishes the Gold Standard for EA validation of this compound, compares it against its methanesulfonyl (mesyl) alternative, and provides a self-validating purification protocol.

Elemental Analysis Standards: The Baseline

To validate the identity and purity of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose, experimental values must converge with theoretical calculations within


.
Table 1: Theoretical vs. Acceptable Experimental Thresholds

Molecular Formula:


 | Molecular Weight: 374.41  g/mol [1]
ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Insight (If Deviant)
Carbon (C) 51.33% 50.93% – 51.73%Low: Residual inorganic salts or water. High: Presence of excess Tosyl Chloride or Toluene/EtOAc solvent.
Hydrogen (H) 5.92% 5.52% – 6.32%High: Water contamination (hygroscopic nature of impure sugars).
Sulfur (S) 8.56% 8.16% – 8.96%Low: Unreacted Monoacetone Glucose (Source). High: Polytosylation (e.g., 3,6-ditosylate).

Critical Insight: Sulfur content is the "Anchor Metric." Since the starting material (Monoacetone Glucose) contains zero sulfur, the %S value is the most direct quantitative measure of reaction conversion, superior to melting point alone.

Comparative Analysis: Tosylate vs. Mesylate Alternatives

In synthetic carbohydrate chemistry, the decision between a Tosylate (OTs) and a Mesylate (OMs) at the C6 position is pivotal. While both serve as leaving groups, their physical properties and EA profiles differ significantly.

Table 2: Performance Comparison (Tosyl vs. Mesyl)
FeatureTarget: 6-O-Tosyl Derivative Alternative: 6-O-Mesyl Derivative
Formula


EA Signature C: 51.33% (Distinct aromatic signal)C: 40.26% (Lower C content)
Crystallinity High. Forms stable white needles. Easy to purify via recrystallization.Low. Often an oil or amorphous solid. Difficult to purify to analytical standard.
Stability Excellent. Stable at room temp.Moderate. More prone to hydrolysis or intramolecular cyclization (3,6-anhydro formation).
Reactivity Good leaving group, but slower than Mesyl (

).
Faster kinetics (

), but harder to handle.

Expert Verdict: Choose the 6-O-Tosyl variant for GMP workflows. The ability to recrystallize the tosylate allows for the removal of regio-isomers (3-O-tosyl impurities), ensuring a sharper EA and higher downstream yield. The Mesyl variant, often being an oil, requires chromatography, which is less scalable.

Self-Validating Experimental Protocol

Objective: Synthesize and purify 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose to meet the EA standard defined in Table 1.

Step-by-Step Methodology
  • Selective Tosylation:

    • Dissolve 1,2-O-Isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous Pyridine (10 vol).

    • Cool to 0°C. Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Mechanism:[2] The primary C6-OH is sterically accessible and more nucleophilic than the secondary C3/C5-OH groups. Low temperature prevents over-tosylation.

    • Stir at 0°C for 4 hours, then allow to warm to RT overnight.

  • Quench & Extraction:

    • Pour mixture into ice-water. The product may precipitate as an oil or solid.

    • Extract with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove Pyridine), Sat.

      
      , and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification (The Critical Step for EA):

    • Do not rely on the crude solid.

    • Recrystallization: Dissolve the crude residue in minimum hot EtOAc. Slowly add Hexanes (or Petroleum Ether) until turbid. Cool to 4°C.

    • Collect crystals. Melting Point Check: Target 107–109°C .

    • Vacuum Drying: Dry at 40°C under high vacuum (

      
       mbar) for 24 hours to remove solvent traps (EtOAc/Hexane) that skew Carbon % in EA.
      
  • Validation:

    • Submit for CHS Elemental Analysis.

    • Pass Criteria: S within 8.16–8.96%.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to validation, highlighting the critical decision nodes for purity.

G Start Start: 1,2-O-Isopropylidene- alpha-D-glucofuranose Reaction Reaction: TsCl, Pyridine, 0°C (Selective C6 Activation) Start->Reaction Workup Workup: HCl Wash (Remove Pyridine) Reaction->Workup Crude Crude Product (Potential Isomers/Salts) Workup->Crude Purification Recrystallization (EtOAc / Hexanes) Crude->Purification Analysis Elemental Analysis (EA) Target: S = 8.56% ± 0.4% Purification->Analysis Decision Is %S < 8.1%? Analysis->Decision Fail Fail: Unreacted Diol Re-process Decision->Fail Yes (Low S) Pass Pass: Validated Standard (MP: 107-109°C) Decision->Pass No (S is Correct) Fail->Purification Recrystallize

Caption: Logic flow for the synthesis and validation of 6-O-tosyl-monoacetone glucose, emphasizing the EA decision gate.

References

  • MDPI. (2012). The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. Crystals. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates: Synthesis and Reactivity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 26275-20-7 Molecular Formula: C₁₆H₂₂O₈S Molecular Weight: 374.41 g/mol [1]

Part 1: Executive Safety Summary & Hazard Architecture[1]

As a Senior Application Scientist, I must clarify a critical distinction in laboratory safety: Regulatory Classification vs. Chemical Prudence . While some Safety Data Sheets (SDS) classify 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose as "Not a dangerous substance according to GHS" [1], this classification often stems from a lack of toxicological testing rather than confirmed safety.[1]

The Scientific Reality: This compound contains a tosyl (p-toluenesulfonyl) group . In organic synthesis, tosylates are excellent leaving groups because they are weak bases. However, biologically, this same reactivity renders them potential alkylating agents . Alkylating agents can transfer alkyl groups to DNA, potentially causing genotoxicity. Therefore, you must handle this compound with a higher tier of protection than a standard sugar, treating it as a potential sensitizer and irritant .

Core Hazard Mechanism[1]
  • Dust Inhalation: The solid state (white crystalline powder) poses a risk of inhalation. Once in the respiratory tract, hydrolysis or enzymatic cleavage could release p-toluenesulfonic acid or alkylate biological nucleophiles.[1]

  • Hydrolytic Instability: Stored improperly (heat/moisture), the compound degrades, releasing p-toluenesulfonic acid (corrosive) and the parent sugar.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol is designed to prevent dermal absorption and inhalation .

PPE CategorySpecificationScientific Rationale
Respiratory N95/P2 Mask (Minimum)Prevents inhalation of fine particulates during weighing.[1] If handling >10g outside a hood, use a P100/P3 half-face respirator .
Hand Protection Double Nitrile Gloves (0.11 mm min)Outer Layer: 4 mil nitrile for dexterity. Inner Layer: 4 mil nitrile (colored indicator). Why: Tosylates are soluble in organic solvents; double gloving prevents breakthrough if a solvent spill dissolves the compound on your hand.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if the powder becomes airborne or if splashed with reaction solvents (e.g., Pyridine, DCM).
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Disposable Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point for solids.
Part 3: Operational Handling Protocol
1. Storage & Stability
  • Condition: Store at 0–8 °C (Refrigerator) [1].

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible to prevent moisture ingress.

  • Validation: Inspect appearance before use. The compound should be a white crystalline solid . Yellowing indicates decomposition (acid release).

2. Weighing & Transfer (The "Static Danger" Zone)

Fine organic powders often carry static charges, causing them to "jump" onto gloves or balances.

  • Step 1: Place the balance inside a fume hood or a powder containment enclosure.

  • Step 2: Use an antistatic gun or ionizer bar if available to neutralize the spatula and weighing boat.

  • Step 3: Do not use a metal spatula directly if static is high; use a disposable antistatic plastic spatula or weigh by difference using a glass vial.

3. Reaction Setup
  • Solvent Compatibility: Soluble in DMSO, Methanol, DMF, DCM, and Ethyl Acetate [1].

  • Sequence: Dissolve the solid in the solvent before adding reagents (bases/catalysts). This ensures the tosylate is in solution and less likely to disperse as dust.

Part 4: Waste Disposal & Deactivation Strategy

Do not dispose of down the drain.

Solid Waste (Excess Reagent)[1]
  • Method: High-temperature incineration.

  • Protocol: Place in a dedicated "Solid Hazardous Waste" container labeled "Organic Solid - Potential Alkylating Agent."

Liquid Waste (Reaction Mixtures)[1]
  • Segregation: Segregate based on the solvent used (e.g., Halogenated if DCM is used; Non-halogenated if EtOAc).

  • Deactivation (Optional for Spills):

    • If a spill occurs, treat the area with a dilute base (e.g., 1M NaOH) to hydrolyze the tosylate to the harmless sugar alcohol and p-toluenesulfonate salt before wiping up.[1]

Part 5: Visualization of Safety Logic
Workflow Diagram: Handling Lifecycle

This diagram illustrates the critical control points (CCPs) where exposure risk is highest.

HandlingLifecycle Storage Storage (0-8°C) Check for Yellowing Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Weighing->Storage Reseal Immediately Solubilization Solubilization (Dissolve Solid First) Weighing->Solubilization Avoid Dust Reaction Reaction (Closed System) Solubilization->Reaction Add Reagents Disposal Disposal (Incineration) Reaction->Disposal Waste Stream

Caption: Operational workflow emphasizing temperature control and dust mitigation steps.

Decision Tree: Spill Response

Logic flow for immediate action in case of accidental release.

SpillResponse Start Spill Detected Type State of Spill? Start->Type Solid Solid Powder Type->Solid Liquid Solution/Solvent Type->Liquid ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Treat with 1M NaOH (Hydrolysis) Liquid->ActionLiquid Final Dispose as Hazardous Waste ActionSolid->Final ActionLiquid->Final

Caption: Decision logic for safely managing solid vs. liquid spills.

References
  • National Institutes of Health (PubChem). (2025). 1,2-O-Isopropylidene-alpha-D-glucofuranose Compound Summary. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.